3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid
Description
Propriétés
IUPAC Name |
3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-2-10-11-3-4(7(12)13)1-9-6(5)11/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQGTCYTOSPGPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthetic protocols for 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a key building block in the development of novel therapeutics, particularly protein kinase inhibitors for targeted cancer therapy.[1] The pyrazolo[1,5-a]pyrimidine core offers a rigid and planar scaffold amenable to functionalization, making it a valuable component in medicinal chemistry.[1] The bromine at the 3-position and the carboxylic acid at the 6-position serve as versatile handles for creating diverse compound libraries for structure-activity relationship (SAR) studies.[1]
Quantitative Data Summary
Two primary synthetic routes for the precursor, ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate, have been identified, both of which converge to the final product via saponification. The following table summarizes the quantitative data associated with these synthetic pathways.
| Step | Route | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Intermediate Formation | Low-Temperature Cyclization | 3-bromo-5-aminopyrazole, tert-butyl (methylsulfonyl)oxycarbamate | Trifluoroacetic acid | 0–20 | 3–5 | - | - |
| Ethyl Ester Synthesis | Low-Temperature Cyclization | Hydroxylamine-O-sulfonic acid intermediate, 1M LiHMDS, ethyl propiolate | THF | -70 to -50 | 12–16 | 40–50 | 93–94.5 |
| β-ketoester Intermediate | Acid-Catalyzed Cyclization with Formate Esters | 3,3-diethoxypropionate, methyl formate, sodium methoxide | - | 25 | 4 | - | - |
| Ethyl Ester Synthesis | Acid-Catalyzed Cyclization with Formate Esters | β-ketoester intermediate, 3-bromo-5-aminopyrazole | Acetic acid/Toluene | 45 | 24 | 55 | - |
| Final Product Synthesis | Saponification and Acidification | Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate, 1M NaOH, conc. HCl | Ethanol | 20 (Reflux) | 24 | 85–90 | >99 |
Experimental Protocols
Route 1: Low-Temperature Cyclization
This pathway involves the initial formation of a hydroxylamine-O-sulfonic acid intermediate followed by a low-temperature cyclization with ethyl propiolate.
Step 1: Synthesis of Hydroxylamine-O-sulfonic acid intermediate
-
3-bromo-5-aminopyrazole is reacted with tert-butyl (methylsulfonyl)oxycarbamate in trifluoroacetic acid.
-
The reaction is maintained at a temperature between 0–20°C for a duration of 3–5 hours.[1]
Step 2: Synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
-
The hydroxylamine-O-sulfonic acid intermediate is treated with 1M lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at -70°C.
-
Ethyl propiolate is then added to the reaction mixture, and the temperature is raised to -50°C for 12–16 hours.[1]
-
The reaction is quenched with cold water (0–5°C).
-
The product is isolated by crystallization in a mixture of ethyl acetate and n-heptane (1:4), yielding ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate with a 40–50% yield and a purity of 93–94.5% (LC).[1]
Route 2: Acid-Catalyzed Cyclization with Formate Esters
This alternative route employs a condensation reaction to form a β-ketoester intermediate, which is then cyclized.
Step 1: Synthesis of β-ketoester intermediate
-
3,3-diethoxypropionate is condensed with methyl formate in the presence of sodium methoxide.
-
The reaction is carried out at 25°C for 4 hours.[1]
Step 2: Synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
-
The resulting β-ketoester intermediate is cyclized with 3-bromo-5-aminopyrazole in a mixture of acetic acid and toluene.
-
The reaction mixture is maintained at 45°C for 24 hours, yielding ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate with a 55% yield.[1]
Final Step: Saponification and Acidification
Both synthetic routes converge at the final hydrolysis step to yield the desired carboxylic acid.
-
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate is refluxed in a solution of 1M sodium hydroxide (NaOH) in ethanol at 20°C for 24 hours.[1]
-
The reaction mixture is then acidified to a pH of 1 with concentrated hydrochloric acid (HCl).
-
This results in the precipitation of this compound, which can be collected with a high yield of 85–90% and a purity greater than 99% (LC).[1]
Visualized Synthesis Workflow
The following diagram illustrates the key synthetic pathways for this compound.
Caption: Synthetic routes to this compound.
References
Synthesis of 3-bromo-6-carboxy-pyrazolo[1,5-a]pyrimidine: An In-depth Technical Guide
This technical guide provides a comprehensive overview of a plausible synthetic route for 3-bromo-6-carboxy-pyrazolo[1,5-a]pyrimidine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold known for its diverse biological activities, including the inhibition of various protein kinases involved in cell signaling pathways.[1][2] This document details the experimental protocols, quantitative data, and logical workflows for the synthesis of this specific derivative.
Overall Synthetic Strategy
The synthesis of 3-bromo-6-carboxy-pyrazolo[1,5-a]pyrimidine can be achieved through a multi-step process commencing with the construction of the core heterocyclic system, followed by functional group modifications. The proposed synthetic pathway involves three key stages:
-
Formation of the Pyrazolo[1,5-a]pyrimidine Core: Cyclocondensation of 3-aminopyrazole with a suitable diethyl malonate derivative to yield ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate.
-
Regioselective Bromination: Introduction of a bromine atom at the C3 position of the pyrazolo[1,5-a]pyrimidine ring system using an electrophilic brominating agent.
-
Ester Hydrolysis: Conversion of the ethyl ester functionality to the final carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate
The initial step involves the construction of the pyrazolo[1,5-a]pyrimidine nucleus. This is achieved through the condensation of 3-aminopyrazole with a diethyl malonate derivative. A common method for forming the pyrazolo[1,5-a]pyrimidine ring is the reaction of an aminopyrazole with a β-dicarbonyl compound or its equivalent.[3][4]
-
Reaction: 3-aminopyrazole is reacted with diethyl 2-(ethoxymethylidene)malonate.
-
Procedure:
-
In a round-bottom flask, dissolve 3-aminopyrazole (1.0 eq.) in ethanol.
-
Add diethyl 2-(ethoxymethylidene)malonate (1.05 eq.) to the solution.
-
The mixture is heated to reflux for 4-6 hours, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to afford ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate.
-
Step 2: Synthesis of Ethyl 3-bromo-pyrazolo[1,5-a]pyrimidine-6-carboxylate
The second step is the regioselective bromination of the pyrazolo[1,5-a]pyrimidine ring at the 3-position. This is typically achieved using N-bromosuccinimide (NBS) as the brominating agent.[5][6]
-
Reaction: Electrophilic bromination of ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate with N-bromosuccinimide (NBS).
-
Procedure:
-
Dissolve ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate (1.0 eq.) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF) in a round-bottom flask.[5][6]
-
Add N-bromosuccinimide (1.0-1.1 eq.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-8 hours.[5][6] The reaction progress should be monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel chromatography to yield ethyl 3-bromo-pyrazolo[1,5-a]pyrimidine-6-carboxylate. A similar bromination of the parent pyrazolo[1,5-a]pyrimidine has been reported to yield the 3-bromo derivative in 72% yield.[5]
-
Step 3: Synthesis of 3-bromo-6-carboxy-pyrazolo[1,5-a]pyrimidine
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is generally accomplished under basic conditions.
-
Reaction: Saponification of ethyl 3-bromo-pyrazolo[1,5-a]pyrimidine-6-carboxylate.
-
Procedure:
-
Suspend ethyl 3-bromo-pyrazolo[1,5-a]pyrimidine-6-carboxylate (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[7]
-
Heat the mixture, for instance, on a steam bath, for 2-4 hours until the reaction is complete (monitored by TLC).[7]
-
Cool the reaction mixture to room temperature.
-
Acidify the cooled mixture with an acid, such as acetic acid or dilute hydrochloric acid, until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 3-bromo-6-carboxy-pyrazolo[1,5-a]pyrimidine. A similar hydrolysis of a related compound yielded the carboxylic acid in 76.3% yield.[7] It is important to note that in some pyrazolo[1,5-a]pyrimidine systems, alkaline hydrolysis can potentially lead to decarboxylation.[8]
-
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | 3-Aminopyrazole, Diethyl 2-(ethoxymethylidene)malonate | Ethanol | Reflux | 4-6 | 60-80 |
| 2 | Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | NBS, Acetonitrile/DMF | Room Temp. | 1-8 | 70-80 |
| 3 | Ethyl 3-bromo-pyrazolo[1,5-a]pyrimidine-6-carboxylate | 10% NaOH (aq), Acetic Acid | 100 | 2-4 | 70-85 |
Table 2: Expected Analytical Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (indicative) | Expected MS (m/z) |
| Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | C₉H₉N₃O₂ | 191.19 | δ 8.5-9.0 (m, pyrimidine protons), δ 8.0-8.4 (d, pyrazole proton), δ 6.8-7.2 (d, pyrazole proton), δ 4.4 (q, -OCH₂CH₃), δ 1.4 (t, -OCH₂CH₃) | [M+H]⁺ = 192.07 |
| Ethyl 3-bromo-pyrazolo[1,5-a]pyrimidine-6-carboxylate | C₉H₈BrN₃O₂ | 286.08 | δ 8.6-9.1 (m, pyrimidine protons), δ 8.2 (s, pyrazole proton), δ 4.4 (q, -OCH₂CH₃), δ 1.4 (t, -OCH₂CH₃) | [M+H]⁺ = 285.98, 287.98 |
| 3-bromo-6-carboxy-pyrazolo[1,5-a]pyrimidine | C₇H₄BrN₃O₂ | 258.03 | δ 13.0-14.0 (br s, -COOH), δ 8.7-9.2 (m, pyrimidine protons), δ 8.3 (s, pyrazole proton) | [M+H]⁺ = 257.95, 259.95 |
Visualizations
Caption: Synthetic workflow for 3-bromo-6-carboxy-pyrazolo[1,5-a]pyrimidine.
Caption: Inhibition of a generic kinase signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.
Biological Context and Signaling Pathways
Pyrazolo[1,5-a]pyrimidine derivatives are recognized as potent inhibitors of various protein kinases.[2] These enzymes are crucial components of intracellular signaling cascades that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[1][2]
Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold have been developed as inhibitors for several important kinase targets, such as:
-
Phosphoinositide 3-kinases (PI3Ks): These are involved in the PI3K/AKT/mTOR pathway, which is critical for cell growth and survival.[9][10]
-
Cyclin-dependent kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[11]
-
Pim kinases: These are serine/threonine kinases that play a role in cell survival and proliferation and are often overexpressed in cancers.[12][13]
The inhibitory action of these compounds typically occurs through competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.
Safety Precautions
-
General Precautions: All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Reagent Handling:
-
3-Aminopyrazole: Handle with care as it is a potentially toxic and irritant compound.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Organic Solvents: Ethanol, acetonitrile, and DMF are flammable and have associated toxicities. Avoid inhalation of vapors and contact with skin.
-
This guide outlines a robust and logical pathway for the synthesis of 3-bromo-6-carboxy-pyrazolo[1,5-a]pyrimidine, leveraging established chemical transformations for the construction and functionalization of the pyrazolo[1,5-a]pyrimidine core. The resulting compound is a valuable asset for further investigation in drug discovery programs targeting kinase-mediated pathologies.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-BROMO-PYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemijournal.com [chemijournal.com]
- 12. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data, experimental protocols, and relevant biological context for 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a key building block in contemporary medicinal chemistry.
Core Compound Characterization
This compound is a heterocyclic compound that serves as a versatile scaffold in the development of targeted therapeutics, particularly protein kinase inhibitors.[1] Its chemical structure, featuring a bromine atom at the 3-position and a carboxylic acid at the 6-position, allows for diverse functionalization, making it a valuable starting material for creating extensive compound libraries for structure-activity relationship (SAR) studies.[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1273577-71-1 | [2] |
| Molecular Formula | C₇H₄BrN₃O₂ | [2] |
| Molecular Weight | 242.03 g/mol | [2] |
| Appearance | Off-white to pale yellow solid (Predicted) | N/A |
| Melting Point | Not explicitly reported | N/A |
| Solubility | General solubility in organic solvents is expected, with aqueous solubility likely enhanced by the carboxylic acid group, especially at higher pH. Specific quantitative data is not readily available. | [1] |
Note: Experimental data for melting point and specific solubility are not consistently reported in publicly available literature. These values should be determined empirically.
Spectral Data
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): Expect signals corresponding to the aromatic protons on the pyrazolopyrimidine core and a broad singlet for the carboxylic acid proton.
-
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): Expect signals for the carbon atoms of the fused heterocyclic rings and the carboxyl group.
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving the cyclization of a pyrazole precursor followed by the hydrolysis of an ester intermediate.
Synthesis of Ethyl 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
This procedure involves the condensation of 3-bromo-5-aminopyrazole with a suitable β-ketoester, such as ethyl 3,3-diethoxypropionate, which is first condensed with methyl formate.
Materials:
-
3-bromo-5-aminopyrazole
-
Ethyl 3,3-diethoxypropionate
-
Methyl formate
-
Sodium methoxide
-
Acetic acid
-
Toluene
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
n-Heptane
Procedure:
-
Formation of the β-ketoester intermediate: Condense ethyl 3,3-diethoxypropionate with methyl formate in the presence of sodium methoxide at approximately 25°C for 4 hours.
-
Cyclization: The resulting β-ketoester intermediate is then cyclized with 3-bromo-5-aminopyrazole in a mixture of acetic acid and toluene. The reaction mixture is heated to around 45°C for 24 hours.[1]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the crude ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate is isolated. Purification can be achieved by crystallization from a suitable solvent system, such as ethyl acetate/n-heptane.[1]
Hydrolysis to this compound
Procedure:
-
Saponification: The ethyl ester from the previous step is hydrolyzed using a base, such as 1M NaOH or KOH in ethanol. The mixture is typically refluxed or stirred at room temperature (e.g., 20°C) for 24 hours.[1]
-
Acidification: After saponification is complete, the reaction mixture is cooled and acidified to a pH of 1 using concentrated HCl.[1]
-
Isolation: The precipitated this compound is collected by filtration, washed with cold water, and dried to yield the final product.[1]
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the general two-step synthesis of this compound.
Role in Kinase Inhibition Signaling Pathway
Derivatives of this compound are frequently developed as ATP-competitive protein kinase inhibitors.[1] The pyrazolo[1,5-a]pyrimidine core serves as a scaffold that can mimic the purine ring of ATP, allowing it to bind to the ATP-binding pocket of various kinases.
The diagram below illustrates the general mechanism of action for a kinase inhibitor derived from this scaffold.
This guide provides a foundational understanding of this compound for its application in research and drug development. For any application, empirical determination of physical properties and spectral confirmation are strongly recommended.
References
1H NMR spectrum of 3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid
An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted ¹H NMR spectrum of this compound. Due to the absence of a publicly available experimental spectrum for this specific molecule, this document leverages data from analogous substituted pyrazolo[1,5-a]pyrimidines to forecast the chemical shifts, multiplicities, and coupling constants. A general experimental protocol for the acquisition of such a spectrum is also provided.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to exhibit signals for the three aromatic protons on the bicyclic core. The predicted data is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom at the 3-position and the carboxylic acid group at the 6-position.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.5 | Singlet (s) | - |
| H-5 | ~9.0 | Doublet (d) | ~2.5 |
| H-7 | ~8.8 | Doublet (d) | ~2.5 |
Note: These are predicted values and may vary in an experimental setting. The exact chemical shifts are dependent on the solvent and concentration.
Structural and Pathway Visualization
To aid in the interpretation of the NMR data, the molecular structure of this compound with standardized numbering is provided below.
Caption: Molecular structure of this compound.
Experimental Protocol
A general methodology for acquiring the ¹H NMR spectrum of this compound is detailed below. This protocol is based on standard practices for the analysis of heterocyclic compounds.[1]
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended solvent due to the potential for hydrogen bonding with the carboxylic acid proton and its ability to dissolve a wide range of organic compounds. Other solvents like methanol-d₄ or chloroform-d could be used depending on solubility.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
Nucleus: ¹H
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for aromatic compounds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds between scans is typically used.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the protons.
-
Analyze the multiplicities and coupling constants to confirm the assignments.
Predicted Spectrum Analysis
The pyrazolo[1,5-a]pyrimidine ring system is an aromatic heterocyclic scaffold. The chemical shifts of its protons are influenced by the anisotropic effects of the fused rings and the electronic nature of any substituents.
-
H-2: This proton is on the pyrazole ring and adjacent to a nitrogen atom. The presence of the bromine atom at the 3-position is expected to have a minor electronic effect on H-2, which will likely appear as a singlet due to the absence of adjacent protons. Its chemical shift is predicted to be in the downfield region, around 8.5 ppm.
-
H-5 and H-7: These protons are on the pyrimidine ring. The carboxylic acid group at the 6-position is a deactivating, electron-withdrawing group, which will deshield the adjacent protons. H-5 and H-7 are expected to be the most downfield-shifted protons in the spectrum. They will likely appear as doublets due to coupling with each other (a four-bond coupling, which is common in such ring systems). The coupling constant is expected to be small, around 2.5 Hz. H-5 is anticipated to be slightly more deshielded than H-7 due to its proximity to the ring junction nitrogen.
Logical Workflow for Spectral Prediction
The prediction of the ¹H NMR spectrum follows a logical workflow based on established principles of NMR spectroscopy and analysis of data from similar compounds.
Caption: Workflow for predicting the ¹H NMR spectrum.
References
3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document details available physicochemical data, outlines general experimental protocols for determining such properties, and illustrates the compound's role in biochemical pathways and its synthetic strategy.
Core Physical and Chemical Properties
This compound is a versatile scaffold in drug discovery, particularly in the development of kinase inhibitors.[1] Its chemical structure, characterized by a fused pyrazole and pyrimidine ring system with bromine and carboxylic acid substitutions, is key to its biological activity.[1] The bromine atom at the 3-position provides a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, while the carboxylic acid group at the 6-position can be functionalized to modulate the compound's properties.[1]
Physicochemical Data
While extensive experimental data for this specific molecule is not widely published, the following table summarizes its known and computed properties. It is important to note that some values are derived from computational models and may differ from experimental results.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrN₃O₂ | [1] |
| Molecular Weight | ~242.03 g/mol | [1] |
| Exact Mass | 240.94869 u | Vendor Data |
| XLogP3 | 0.5 | Computed |
| Hydrogen Bond Donor Count | 1 | Computed |
| Hydrogen Bond Acceptor Count | 4 | Computed |
| Rotatable Bond Count | 1 | Computed |
| Topological Polar Surface Area | 67.5 Ų | Computed |
| Complexity | 226 | Computed |
| Appearance | Light yellow to yellow solid | Inferred from related compounds |
| Melting Point | Not available for the acid. The methyl ester derivative, methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate, has a melting point of 145-148 °C. | |
| pKa | Not experimentally determined. The pKa of the carboxylic acid is estimated to be in the range of 4-5, typical for this functional group. | [2] |
| Solubility | Limited water solubility is expected, with good solubility in organic solvents like methanol and ethyl acetate. Hydroxyl and carboxylate groups on similar scaffolds are known to improve aqueous solubility.[1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available in the literature. However, the following sections describe standard methodologies that are broadly applicable for such determinations.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity. A common and effective method for its determination is the capillary melting point technique.
Protocol:
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. A sharp melting range (0.5-1 °C) is indicative of a pure compound.
Solubility Determination
Assessing the solubility of a compound is critical in drug development, as it influences bioavailability and formulation. Both kinetic and thermodynamic solubility assays are commonly employed.
Kinetic Solubility Protocol (High-Throughput Screening):
-
Stock Solution Preparation: A stock solution of the compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).
-
Dilution: The stock solution is serially diluted into an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).
-
Precipitation Monitoring: The formation of a precipitate is monitored over a set period (e.g., 2 hours) at a controlled temperature (e.g., 37 °C).
-
Analysis: The concentration of the compound remaining in the solution after filtration or centrifugation is quantified using methods like LC-MS/MS or UV spectroscopy.
Thermodynamic (Equilibrium) Solubility Protocol:
-
Sample Preparation: An excess amount of the solid compound is added to a specific volume of the desired solvent (e.g., water, buffer).
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) for an extended period (typically 24-48 hours) at a constant temperature to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Quantification: The concentration of the compound in the resulting saturated solution is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid, it is a critical parameter influencing its charge state at physiological pH. Potentiometric titration is a standard method for pKa determination.
Potentiometric Titration Protocol:
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a pH electrode and a stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, known increments.
-
pH Measurement: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point of half-neutralization of the acidic functional group.
Signaling Pathways and Synthetic Workflows
The pyrazolo[1,5-a]pyrimidine scaffold is a key component in the design of inhibitors targeting various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Kinase Inhibition Signaling Pathway
Derivatives of this compound have been investigated as inhibitors of several kinases, including JAK2, EGFR, B-Raf, MEK, and PI3Kδ.[1] These inhibitors typically function by competing with ATP for binding to the active site of the kinase, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.
Caption: ATP-competitive inhibition of a generic kinase signaling pathway.
Synthetic Workflow
The synthesis of diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives for structure-activity relationship (SAR) studies often involves a multi-step process. A key feature of this compound is its suitability for functionalization at two key positions.
Caption: Synthetic routes for functionalizing the core scaffold.
References
An In-depth Technical Guide to the Solubility of 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on the predicted solubility based on the compound's chemical structure, and provides detailed, standardized experimental protocols for determining its solubility. Furthermore, this guide contextualizes the compound's application as a kinase inhibitor within relevant biological pathways and drug discovery workflows.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous (Neutral) | Water, Phosphate-Buffered Saline (PBS) | Low | The presence of the polar carboxylic acid group may allow for some solubility, but the large, non-polar heterocyclic ring system is expected to limit it. |
| Aqueous (Acidic) | Dilute HCl | Low | In acidic conditions, the carboxylic acid will be protonated and thus less polar, likely decreasing aqueous solubility compared to neutral pH. |
| Aqueous (Basic) | Dilute NaOH, NaHCO₃ | High | The carboxylic acid will be deprotonated to a carboxylate salt, which is ionic and therefore much more soluble in aqueous solutions.[1] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are capable of hydrogen bonding with the carboxylic acid and have a polarity that can solvate the entire molecule effectively. |
| Polar Protic | Methanol, Ethanol | Moderate | The lower polarity compared to water and the ability to hydrogen bond suggests moderate solubility. |
| Non-Polar | Hexane, Toluene | Very Low | The molecule's overall polarity, primarily due to the carboxylic acid, will likely make it insoluble in non-polar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents may offer some solubility due to their ability to interact with the aromatic system, but the polarity of the carboxylic acid might limit it. |
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the solubility of a solid compound such as this compound.
Objective:
To determine the concentration of a saturated solution of the test compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, DMSO, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution to create calibration standards.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.[2]
-
Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The time required may need to be determined empirically.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the vials at high speed and then sample from the clear supernatant.
-
Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample and the calibration standards using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the solubility of the compound in the test solvent by multiplying the concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
-
Visualizing Workflows and Pathways
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.
Caption: A flowchart of the key steps in determining the solubility of a solid compound.
General Kinase Signaling Pathway and Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives are recognized as scaffolds for potent protein kinase inhibitors.[3] These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade. The diagram below illustrates a generic receptor tyrosine kinase (RTK) pathway, a common target in cancer therapy.
Caption: Inhibition of a generic RTK signaling pathway by a pyrazolopyrimidine-based inhibitor.
Workflow for Small Molecule Drug Discovery
The utility of compounds like this compound is realized within the drug discovery process. It serves as a building block or scaffold for creating libraries of compounds that are then screened for therapeutic activity.
Caption: A simplified workflow for the process of small molecule drug discovery.
References
An In-depth Technical Guide to 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic Acid (CAS 1273577-71-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 1273577-71-1), a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical characteristics, synthesis methodologies, and its established role as a versatile scaffold for the development of potent kinase inhibitors with potential therapeutic applications in oncology. Detailed experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and development.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyrazolopyrimidine, a class of compounds recognized for its diverse biological activities. The presence of a bromine atom and a carboxylic acid group provides key functionalities for chemical modification and biological interactions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1273577-71-1 | [1] |
| Molecular Formula | C₇H₄BrN₃O₂ | [2][3] |
| Molecular Weight | 242.03 g/mol | [2] |
| IUPAC Name | This compound | - |
| Canonical SMILES | C1=C(C(=O)O)N=C2N=NC(=C2C1)Br | - |
| InChI Key | GBQGTCYTOSPGPY-UHFFFAOYSA-N | - |
| Appearance | Solid | |
| Purity | ≥97% | [1] |
| Storage | Room temperature | [1] |
Table 2: Computed Physicochemical Properties
| Property | Value |
| XLogP3 | 0.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 67.5 Ų |
| Heavy Atom Count | 13 |
| Complexity | 226 |
Spectroscopic Data
¹H NMR Spectroscopy
A proton NMR spectrum for this compound has been reported as follows:
-
¹H NMR (DMSO-d₆): δ 8.71 (s, 1H, C5-H), 7.89 (d, J = 5.1 Hz, 1H, C2-H), 13.2 (s, 1H, COOH)[2].
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through multiple routes. Below are two detailed synthetic protocols.
Synthesis via Lithium Bis(trimethylsilyl)amide-Mediated Cyclization
This method involves the construction of the pyrimidine ring through a low-temperature cyclization reaction.
Experimental Protocol:
-
Step 1: Formation of Hydroxylamine-O-sulfonic Acid Intermediate: React 3-bromo-5-aminopyrazole with tert-butyl (methylsulfonyl)oxycarbamate in trifluoroacetic acid. The reaction is typically carried out at a temperature of 0–20°C for a duration of 3–5 hours.
-
Step 2: Cyclization: The intermediate from Step 1 is treated with a 1M solution of lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at -70°C. Ethyl propiolate is then added, and the reaction is maintained at -50°C for 12–16 hours.
-
Step 3: Saponification: The resulting ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate is hydrolyzed by refluxing in a 1M solution of sodium hydroxide in ethanol at 20°C for 24 hours[2].
-
Step 4: Acidification: The reaction mixture is then acidified to a pH of 1 using concentrated hydrochloric acid to precipitate the final product, this compound. This method reports a yield of 85–90% with a purity of over 99% as determined by liquid chromatography[2].
Workflow for Synthesis via LiHMDS-Mediated Cyclization
Caption: Synthesis of the target compound via cyclization and hydrolysis.
Biological Activity and Therapeutic Potential
This compound serves as a crucial building block for the synthesis of potent kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized pharmacophore that can effectively target the ATP-binding site of various kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.
Mechanism of Action
The primary mechanism of action for derivatives of this compound is the competitive inhibition of ATP binding to the kinase active site. This prevents the phosphorylation of downstream substrates, thereby interrupting signaling pathways that are essential for cell proliferation, survival, and differentiation[2].
Target Kinases and Therapeutic Indications
Derivatives of this compound have shown inhibitory activity against a range of kinases, including:
-
Janus Kinase 2 (JAK2): Derivatives have demonstrated IC₅₀ values of less than 100 nM[2]. JAK inhibitors are used in the treatment of myeloproliferative neoplasms and rheumatoid arthritis.
-
Casein Kinase 2 (CK2): This compound is a known scaffold for developing potent CK2 inhibitors[2]. CK2 is implicated in various cancers.
-
B-Raf, EGFR, MEK, and PI3Kδ: The pyrazolo[1,5-a]pyrimidine core has been utilized to develop inhibitors against these key oncogenic kinases, which are relevant in cancers such as melanoma and non-small cell lung cancer[2].
Signaling Pathway Inhibition
Caption: Inhibition of key oncogenic signaling pathways.
In Vitro Biological Evaluation Protocols
The anticancer potential of compounds derived from this scaffold is typically assessed using cell-based assays.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol for HeLa or MCF-7 Cells:
-
Cell Seeding: Seed HeLa or MCF-7 cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator[1].
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (typically in a series of dilutions) for a specified period (e.g., 24, 48, or 72 hours)[4]. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1.5 to 4 hours at 37°C[1][4].
-
Formazan Solubilization: Remove the medium and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Incubate for 15 minutes with shaking[4].
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader[1].
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for MTT Cell Viability Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Conclusion
This compound is a valuable and versatile chemical entity for the development of targeted therapies, particularly in the field of oncology. Its amenability to chemical modification allows for the generation of extensive compound libraries for structure-activity relationship studies, aiming to optimize potency and selectivity against various kinase targets. The detailed synthetic and biological protocols provided in this guide are intended to support and accelerate further research into the therapeutic potential of novel compounds derived from this promising scaffold.
Disclaimer
This document is intended for research and informational purposes only. This compound is for research use only and not for human or veterinary use. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all relevant safety guidelines.
References
Pyrazolo[1,5-a]pyrimidines: A Comprehensive Technical Guide for Medicinal Chemists
An In-depth Exploration of a Privileged Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic scaffold, consisting of a pyrazole ring fused to a pyrimidine ring, serves as a privileged structure in the design of novel therapeutic agents. Its rigid, planar framework is amenable to substitution at multiple positions, allowing for the fine-tuning of physicochemical properties and biological targets. This technical guide provides a comprehensive overview of pyrazolo[1,5-a]pyrimidines, focusing on their synthesis, biological activities, and the experimental methodologies used in their evaluation, tailored for researchers, scientists, and drug development professionals.
Quantitative Biological Activity Data
The therapeutic potential of pyrazolo[1,5-a]pyrimidines spans a wide range of diseases, including cancer, inflammation, and central nervous system (CNS) disorders. The following tables summarize the quantitative biological activity of representative pyrazolo[1,5-a]pyrimidine derivatives against various molecular targets and cell lines.
Table 1: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1 | Pim-1 | 45 | [1] |
| BS-194 (4k) | CDK2 | 3 | [2] |
| CDK1 | 30 | [2] | |
| CDK9 | 90 | [2] | |
| Compound 17 | FLT3-ITD | 0.4 | [3] |
| Compound 19 | FLT3-ITD | 0.4 | [3] |
| Compound 6t | CDK2 | 90 | [4] |
| TRKA | 450 | [4] | |
| Compound 6s | CDK2 | 230 | [4] |
| TRKA | 450 | [4] | |
| Compound 5h | CDK2 | 22 | [3] |
| Compound 5i | CDK2 | 24 | [3] |
| Compound 28 | TrkA | 0.17 | [5] |
| TrkB | 0.07 | [5] | |
| TrkC | 0.07 | [5] | |
| Compound 32 | TrkA | 1.9 | [5] |
| TrkB | 3.1 | [5] | |
| TrkC | 2.3 | [5] | |
| CPL302253 (54) | PI3Kδ | 2.8 | [6] |
Table 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5h | HCT-116 | 1.51 | [3] |
| Compound 6c | MCF-7 | 7.68 | [3] |
| SI306 | GIN8 | 11.2 | [7] |
| GIN28 | 7.7 | [7] | |
| GCE28 | 7.2 | [7] |
Table 3: Anti-inflammatory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target/Assay | IC50 (µM) | Reference |
| Compound 4c | COX-1 | 9.835 | [8] |
| COX-2 | 4.597 | [8] | |
| Compound 5b | COX-1 | 4.909 | [8] |
| COX-2 | 3.289 | [8] | |
| Compound 13i | NF-κB Inhibition | < 50 | [9] |
| Compound 16 | NF-κB Inhibition | < 50 | [9] |
Table 4: CNS Receptor Binding Affinity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Receptor | Binding Affinity (Ki, nM) | Reference |
| 10d | CRF-1 | Potent (qualitative) |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives, based on established literature procedures.
Synthesis Protocols
The construction of the pyrazolo[1,5-a]pyrimidine scaffold is most commonly achieved through the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or a synthetic equivalent.
Protocol 1: General Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines [2]
This protocol involves a two-step process starting with the synthesis of a β-enaminone intermediate, followed by cyclocondensation.
-
Step 1: Synthesis of β-enaminone
-
A suitable methyl ketone (1.0 mmol) is reacted with N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).
-
The reaction mixture is subjected to solvent-free microwave irradiation at 160 °C for 15 minutes.
-
The resulting β-enaminone is typically obtained in high yield and can be used in the next step without further purification.
-
-
Step 2: Cyclocondensation
-
The synthesized β-enaminone (1.0 mmol) is dissolved in glacial acetic acid.
-
3-Methyl-1H-pyrazol-5-amine (1.0 mmol) is added to the solution.
-
The reaction mixture is heated at reflux for 1-2 hours.
-
After cooling, the product is precipitated by the addition of water, collected by filtration, and purified by recrystallization or column chromatography.
-
Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines [2]
This method allows for the direct introduction of a halogen atom at the 3-position of the pyrazolo[1,5-a]pyrimidine core.
-
A mixture of a 3-aminopyrazole (1.0 mmol), an enaminone or chalcone (1.0 mmol), and a sodium halide (e.g., NaCl, NaBr) (1.2 mmol) is prepared in a suitable solvent such as acetic acid.
-
An oxidizing agent, such as potassium persulfate (K₂S₂O₈) (1.5 mmol), is added to the mixture.
-
The reaction is stirred at an elevated temperature (e.g., 80-100 °C) for several hours until the starting materials are consumed (monitored by TLC).
-
The reaction mixture is cooled and poured into water to precipitate the product.
-
The solid is collected by filtration, washed with water, and purified by an appropriate method.
Biological Assay Protocols
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay) [5][10][11]
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Materials:
-
Recombinant kinase (e.g., CDK2/Cyclin A2, TRKA)
-
Kinase-specific substrate (e.g., Histone H1 for CDK2)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test pyrazolo[1,5-a]pyrimidine compound dissolved in DMSO
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.
-
In each well of the plate, add the diluted test compound. Include DMSO-only (positive control) and no-enzyme (background) controls.
-
Add a master mix containing the kinase and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be close to the Kₘ for the specific kinase.
-
Incubate the plate at 30 °C for 60 minutes.
-
Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Generate a luminescent signal by adding Kinase Detection Reagent, which converts the produced ADP to ATP for a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 4: MTT Cell Proliferation Assay [12]
This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test pyrazolo[1,5-a]pyrimidine compound in cell culture medium.
-
Remove the existing medium from the cells and add the diluted compound solutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37 °C in a humidified 5% CO₂ incubator.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37 °C.
-
Add the solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37 °C or for a shorter period with shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Protocol 5: NF-κB Reporter Assay [2][9]
This assay measures the inhibition of the NF-κB signaling pathway, a key pathway in inflammation.
-
Materials:
-
A cell line stably transfected with an NF-κB-driven luciferase reporter gene (e.g., THP-1Blue™ cells).
-
Cell culture medium.
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-α (TNF-α) to induce NF-κB activation.
-
Test pyrazolo[1,5-a]pyrimidine compound.
-
Luciferase assay reagent.
-
96-well plates.
-
-
Procedure:
-
Seed the reporter cells into a 96-well plate and allow them to attach.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α) at a concentration known to induce a robust response. Include unstimulated and vehicle-treated stimulated controls.
-
Incubate the plate for a further period (e.g., 6-24 hours) to allow for luciferase expression.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of NF-κB activity for each compound concentration and determine the IC50 value.
-
Visualizing Molecular Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrazolo[1,5-a]pyrimidines and typical experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. purformhealth.com [purformhealth.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core for Kinase Inhibitor Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and efficacy in the design of potent and selective kinase inhibitors.[1][2] This bicyclic heterocyclic system, an isostere of the purine core of ATP, has proven to be an ideal framework for engaging the ATP-binding site of a wide array of protein kinases.[2][3][4] Dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[2] The inherent drug-like properties and synthetic tractability of the pyrazolo[1,5-a]pyrimidine core have led to the successful development of several FDA-approved drugs and a multitude of clinical candidates targeting key kinases involved in oncogenic signaling pathways.[5][[“]][7]
This technical guide provides a comprehensive overview of the pyrazolo[1,5-a]pyrimidine scaffold in the context of kinase inhibitor discovery and development. It delves into the synthetic strategies employed for its construction and functionalization, presents a structured summary of its biological activity against various kinase targets, details key experimental protocols for its evaluation, and visualizes the intricate relationships within relevant signaling pathways and drug discovery workflows.
General Synthetic Strategies
The construction of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner.[2][8] This versatile approach allows for the introduction of diverse substituents on both the pyrazole and pyrimidine rings, enabling extensive structure-activity relationship (SAR) studies.
Protocol 1: Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines
This two-step protocol involves the initial formation of a β-enaminone intermediate, followed by cyclocondensation with a 3-aminopyrazole.[8]
Step 1: Synthesis of β-enaminones
A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol). The reaction is typically carried out under solvent-free microwave irradiation at 160 °C for 15 minutes. This method generally results in high yields (83–97%) of the corresponding β-enaminone.[8]
Step 2: Cyclocondensation
The synthesized β-enaminone is then reacted with a 3-aminopyrazole, such as 3-methyl-1H-pyrazol-5-amine, to yield the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.[8]
Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines
This method facilitates the direct introduction of a halogen atom at the 3-position of the pyrazolo[1,5-a]pyrimidine core.[8]
A mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide is subjected to a one-pot cyclization and oxidative halogenation reaction.[8] The reaction is typically carried out in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈).[8]
Protocol 3: Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines via Chlorination and Nucleophilic Substitution
This multi-step synthesis allows for the introduction of various functionalities at the 5- and 7-positions of the pyrazolo[1,5-a]pyrimidine core.[9]
Step 1: Dihydroxylation
5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of a base like sodium ethanolate to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.[9]
Step 2: Chlorination
The resulting diol is then subjected to a chlorination reaction with phosphorus oxychloride (POCl₃) to give 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.[9]
Step 3: Selective Nucleophilic Substitution
The chlorine atom at the 7-position is more reactive than the one at the 5-position, allowing for selective nucleophilic substitution. For example, reaction with morpholine in the presence of potassium carbonate at room temperature yields 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine.[9]
Step 4: Further Functionalization
The remaining chlorine at the 5-position can be displaced through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of aryl or heteroaryl substituents.[9]
Quantitative Data: Biological Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against various protein kinases.
Table 1: Inhibitory Activity against Tropomyosin Receptor Kinases (Trks)
| Compound | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Cellular Assay (Cell Line) | Cellular IC₅₀ (nM) |
| Larotrectinib | 1.2 | 2.1 | 2.1 | Not Specified | Not Specified |
| Repotrectinib (TPX-0005) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Selitrectinib (LOXO-195) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Compound 22 | 3 | 14 | 1 | KM12 | 1 |
| Compound 29 | 0.6 | Not Specified | 0.1 | Not Specified | Not Specified |
| Compound 30 | 1.61 | Not Specified | 0.05 | Not Specified | Not Specified |
| Compound 32 | 1.9 | 3.1 | 2.3 | Not Specified | Not Specified |
| Compound 33 | 3.2 | 5.5 | 3.3 | Not Specified | Not Specified |
| Compound 34 | 1.8 | 4.1 | 2.3 | Not Specified | Not Specified |
| Compound 35 | 2.5 | 3.1 | 2.6 | Not Specified | Not Specified |
| Compound 36 | 1.4 | 2.4 | 1.9 | Not Specified | Not Specified |
Table 2: Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)
| Compound | CDK1 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | CDK5 IC₅₀ (nM) | CDK9 IC₅₀ (nM) | Cellular Assay (Cell Line) | Cellular GI₅₀ (nM) |
| Dinaciclib | Not Specified | 18 | Not Specified | Not Specified | MOLT-4 | 1300 |
| BS-194 (4k) | 30 | 3 | 30 | 90 | 60 cancer cell lines (mean) | 280 |
| Compound 5h | 28-80 | 22 | 28-80 | 28-80 | MOLT-4 | 930 |
| Compound 5i | 28-80 | 24 | 28-80 | 28-80 | HL-60 | Not Specified |
| Compound 6s | Not Specified | 230 | Not Specified | Not Specified | Not Specified | Not Specified |
| Compound 6t | Not Specified | 90 | Not Specified | Not Specified | Not Specified | Not Specified |
Table 3: Inhibitory Activity against Pim-1 Kinase
| Compound | Pim-1 IC₅₀ (nM) | Cellular Assay | Cellular Effect |
| Compound 1 | 45 | Not Specified | Not Specified |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the discovery and development of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Caption: Simplified Tropomyosin Receptor Kinase (Trk) signaling pathway and the point of inhibition by pyrazolo[1,5-a]pyrimidine-based inhibitors.
Caption: Logical relationship in the structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro potency of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of the microplate. Include controls for 100% kinase activity (DMSO vehicle) and 0% kinase activity (no enzyme or a known potent inhibitor).
-
Kinase Reaction: Add the kinase, substrate, and assay buffer to the wells.
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., MTT Assay)
This assay is used to determine the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specific period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Structure-Activity Relationship (SAR) Insights
The extensive research on pyrazolo[1,5-a]pyrimidine-based kinase inhibitors has yielded valuable SAR insights for various kinase targets.
-
Trk Kinases: Modifications at the 5-position of the pyrazolo[1,5-a]pyrimidine core with substituted pyrrolidine or azabicyclohexane moieties have been shown to be crucial for potent Trk inhibition.[5] The nature of the substituent on these rings can significantly impact potency and selectivity. Macrocyclization strategies have also been successfully employed to develop next-generation Trk inhibitors with improved activity against resistance mutations.[5]
-
CDK Kinases: For CDK inhibitors, substituents at the 3-, 5-, and 7-positions of the pyrazolo[1,5-a]pyrimidine scaffold have been extensively explored.[1][10] The introduction of various aryl and heteroaryl groups at these positions has led to the identification of potent and selective inhibitors of different CDK isoforms.[1]
-
Pim-1 Kinase: The pyrazolo[1,5-a]pyrimidine core itself is a potent inhibitor of Pim-1 kinase.[11] Systematic modifications at the 3- and 5-positions have been investigated to optimize potency and other physicochemical properties.[11]
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly valuable and versatile core structure in the development of kinase inhibitors for the treatment of cancer and other diseases. Its favorable drug-like properties, synthetic accessibility, and ability to effectively mimic ATP binding have solidified its status as a privileged scaffold in medicinal chemistry. The ongoing exploration of novel synthetic methodologies and the continuous elucidation of detailed structure-activity relationships will undoubtedly lead to the discovery of new and improved pyrazolo[1,5-a]pyrimidine-based kinase inhibitors with enhanced potency, selectivity, and clinical efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry, primarily as a foundational structure for the development of potent and selective protein kinase inhibitors. Its mechanism of action is centered on the competitive inhibition of adenosine triphosphate (ATP) binding to the active site of various kinases, thereby disrupting cellular signaling pathways that are often dysregulated in diseases such as cancer. This technical guide provides an in-depth exploration of the core mechanism of action, supported by available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in drug discovery due to its rigid, planar structure, which is amenable to extensive functionalization. The presence of a bromine atom at the 3-position and a carboxylic acid group at the 6-position on this scaffold provides two key reactive sites for synthetic modification, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1] Derivatives of this compound have demonstrated inhibitory activity against a range of protein kinases, including Janus kinase 2 (JAK2), Casein Kinase 2 (CK2), and Phosphoinositide 3-kinase delta (PI3Kδ), which are implicated in various oncogenic and inflammatory signaling pathways.[1]
Core Mechanism of Action: Competitive Kinase Inhibition
The primary mechanism of action for this compound and its derivatives is the inhibition of protein kinase activity. These compounds function as ATP-competitive inhibitors, binding to the ATP-binding pocket in the catalytic domain of the kinase. This binding event prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascade.
Key Signaling Pathways Targeted
Derivatives of this compound have been shown to inhibit several critical signaling pathways implicated in cancer and inflammation.
The JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often constitutively active in myeloproliferative neoplasms and other cancers.[2][3] Derivatives of the parent compound have demonstrated potent inhibition of JAK2.
The PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell growth, survival, and metabolism, and its hyperactivation is a common feature of many cancers. Derivatives of this compound have been developed as selective inhibitors of the PI3Kδ isoform.
Quantitative Data
While specific quantitative data for the parent compound, this compound, is limited in the public domain, studies on its derivatives have provided valuable insights into its potential potency.
| Kinase Target | Derivative Type | IC50 (nM) | Reference |
| JAK2 | Aminopyrazolo[1,5-a]pyrimidine | < 100 | [1] |
| CK2α | 5-anilinopyrazolo[1,5-a]pyrimidine | 8 | [1][4] |
| PI3Kδ | Benzimidazole derivative | 18 - 1892 | [5] |
Experimental Protocols
The following are representative protocols for assessing the inhibitory activity of this compound and its derivatives.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Methodology:
-
Kinase Reaction: In a 96-well plate, combine the kinase (e.g., recombinant human JAK2), substrate peptide, ATP, and varying concentrations of the test compound (or DMSO as a vehicle control) in kinase buffer. Incubate at 30°C for 1 hour.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Western Blot Analysis for Pathway Inhibition
This method is used to assess the effect of the compound on the phosphorylation of downstream targets within a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., a cell line with constitutively active JAK/STAT signaling) and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., anti-phospho-STAT3) overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the membrane with an antibody for the total protein (e.g., anti-STAT3) and a loading control (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound represents a valuable chemical scaffold for the development of targeted kinase inhibitors. Its core mechanism of action, ATP-competitive inhibition, allows for the potent and selective targeting of key kinases involved in oncogenic and inflammatory signaling pathways. The data on its derivatives, particularly against JAK2, CK2, and PI3Kδ, highlight its therapeutic potential. Further investigation into the specific activity of the parent compound and the continued development of its derivatives are warranted to fully elucidate its clinical utility. The experimental protocols outlined in this guide provide a framework for the continued exploration of this promising class of compounds.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives [mdpi.com]
safety and handling of 3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid
An In-depth Technical Guide on the Safety and Handling of 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended for informational purposes for qualified professionals in research and development. It is not a substitute for a formal Safety Data Sheet (SDS) provided by a supplier. Users should always consult the specific SDS for the material they are using and adhere to all institutional and regulatory safety protocols. The safety information herein is aggregated from data on structurally similar compounds and may not precisely reflect the properties of this compound.
Introduction
This compound is a bifunctional chemical scaffold of significant interest in medicinal chemistry and drug discovery.[1] Its rigid pyrazolo[1,5-a]pyrimidine core provides a robust framework for the development of small-molecule inhibitors, particularly targeting protein kinases.[1] The structure is strategically designed for diversification; the bromine atom at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the carboxylic acid at the 6-position allows for straightforward functionalization into amides or esters.[1] This dual functionality enables the efficient generation of compound libraries for structure-activity relationship (SAR) studies aimed at developing targeted therapeutics for diseases such as cancer.[1] Derivatives have shown potential in inhibiting kinases like EGFR, B-Raf, MEK, and PI3Kδ.[1]
Hazard Identification and Safety Profile
While a specific Safety Data Sheet for this compound is not publicly available, data from its isomers and analogs provide a consistent hazard profile. The following classifications are based on GHS (Globally Harmonized System) standards for closely related compounds.
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4][5][6] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][3][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3][4][5][6] |
Potential Health Effects:
-
Inhalation: May cause irritation to the respiratory system.[5][6]
-
Skin Contact: Causes skin irritation, which may include redness, itching, and pain.[5][6]
-
Eye Contact: Causes serious eye irritation, potentially leading to redness, pain, or severe damage.[5][6]
-
Ingestion: Harmful if swallowed.[4]
Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have not been established for this compound or its close analogs.[5][6]
Safe Handling and Storage
Adherence to proper laboratory technique is critical when handling this compound.
3.1 Personal Protective Equipment (PPE)
-
Hand Protection: Wear impervious gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves after use.[7]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be appropriate for larger quantities or when splashing is possible.[7]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[5]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, especially when handling the solid to avoid dust formation.[2][5][8]
3.2 Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid breathing dust.[7] Do not generate dusts.
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Use anti-static and spark-proof equipment where applicable.[2]
3.3 Storage Conditions
Emergency and First Aid Procedures
First Aid Measures Summary
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[5][8] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][7] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[2][8] |
Note: Always show the Safety Data Sheet to the attending physician.[7]
Experimental Protocols and Applications
The primary utility of this compound is as an intermediate in organic synthesis. The bromine and carboxylic acid moieties are orthogonal handles for diversification.
5.1 Representative Protocol: Palladium-Catalyzed Suzuki Coupling
The bromine at the 3-position is amenable to Suzuki coupling to introduce aryl or heteroaryl groups. The following is a generalized protocol based on procedures for related scaffolds.[9]
Objective: To couple an arylboronic acid to the 3-position of the pyrazolopyrimidine core.
Materials:
-
This compound (or its ester derivative)
-
Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃, Cs₂CO₃, K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., DME, Toluene, Dioxane)
Procedure:
-
To a reaction vessel, add the pyrazolopyrimidine starting material, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor by TLC or LC-MS. Reactions can take from a few hours to overnight.[9]
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: dilute with an organic solvent (e.g., Ethyl Acetate), wash with water and brine, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualized Workflows and Pathways
6.1 General Laboratory Handling Workflow
The following diagram outlines a standard workflow for safely handling this compound in a research setting.
6.2 Role in Kinase Inhibitor Synthesis
This compound is a building block for ATP-competitive kinase inhibitors.[1] These inhibitors function by blocking the ATP binding site of a target kinase, thereby preventing the phosphorylation of downstream substrates and interrupting a signaling cascade. The diagram below illustrates this general mechanism.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | C7H4BrN3O2 | CID 771938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. aaronchem.com [aaronchem.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-bromopyrazolo[1,5-a]pyrimidine Derivatives
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, enabling the synthesis of aryl and heteroaryl amines. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. The introduction of an amino group at the C-3 position of this scaffold via Buchwald-Hartwig amination allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. This document provides a detailed protocol for the amination of 3-bromopyrazolo[1,5-a]pyrimidine derivatives.
Reaction Principle
The reaction involves the coupling of a 3-bromopyrazolo[1,5-a]pyrimidine with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through the oxidative addition of the heteroaryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 3-aminopyrazolo[1,5-a]pyrimidine and regenerate the Pd(0) catalyst.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and outcomes for the Buchwald-Hartwig amination of various heteroaryl halides, including closely related pyrazolo[1,5-a]pyrimidine derivatives. These data provide a strong starting point for reaction optimization with 3-bromopyrazolo[1,5-a]pyrimidine substrates.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzimidazole | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (2.0) | o-Xylene | 150 | 6 | 34-93 | [1] |
| 2 | 2-Methyl-benzimidazole | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (2.0) | o-Xylene | 150 | 6 | ~61 | [1] |
| 3 | Various Amines | Pd(OAc)₂ | Xantphos | K₃PO₄ | Toluene | 110 | 17 | Good | [2] |
| 4 | Cyclohexyl-1,2-diamine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (2.8) | Toluene | 80 | 4 | 60 | [2] |
| 5 | Aniline | "XantPhos Pd G3" (5) | - | DBU (2.0) | MeCN/PhMe | 140 | 1 | Good | [3] |
| 6 | Various Amines | Dichlorobis (triphenylphosphine)Pd(II) | Xantphos | NaOtBu | Toluene | Reflux | N/A | 27-82 | [4] |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of 3-bromopyrazolo[1,5-a]pyrimidine derivatives.
Caption: General workflow for the Buchwald-Hartwig amination.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of 3-bromopyrazolo[1,5-a]pyrimidine derivatives. The conditions are adapted from established procedures for structurally similar heteroaryl halides.[1][5]
Materials and Reagents:
-
3-bromopyrazolo[1,5-a]pyrimidine derivative
-
Amine (primary or secondary)
-
Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand: 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos)
-
Base: Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous solvent: Toluene or o-Xylene
-
Inert gas: Nitrogen (N₂) or Argon (Ar)
-
Reagents for work-up: Celite®, Ethyl acetate, Water, Brine
-
Reagents for purification: Silica gel, appropriate solvent system for column chromatography
Equipment:
-
Oven-dried Schlenk tube or microwave reaction vessel
-
Magnetic stir bar and stirrer/hotplate
-
Inert atmosphere system (Schlenk line or glovebox)
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) equipment for reaction monitoring
General Procedure:
-
Reaction Setup (under Inert Atmosphere):
-
To an oven-dried Schlenk tube or microwave vessel containing a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), the phosphine ligand (e.g., Xantphos, 0.1 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Add the 3-bromopyrazolo[1,5-a]pyrimidine derivative (1.0 eq).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Addition of Solvent and Amine:
-
Through the septum, add the anhydrous solvent (e.g., o-xylene, to a concentration of ~0.2 M with respect to the pyrimidine).
-
Add the amine (1.5 eq) via syringe. If the amine is a solid, it can be added in the previous step with the other solids.
-
-
Reaction:
-
Place the sealed reaction vessel in a preheated oil bath or a microwave reactor.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 110-150 °C).[1][5]
-
Monitor the reaction progress periodically by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 4-24 hours).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel. The eluent system will depend on the polarity of the product (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final 3-aminopyrazolo[1,5-a]pyrimidine derivative.
-
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air and moisture-sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Amide Coupling Protocols for Pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyrimidine-6-carboxamides via amide coupling reactions. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as kinase inhibitors and receptor modulators. The successful and efficient formation of the amide bond at the 6-position is a critical step in the synthesis of many of these compounds.
This guide outlines three common and effective protocols for the amide coupling of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid with various amines. The selection of a suitable protocol will depend on the specific amine substrate, desired scale, and available reagents.
Comparative Data of Amide Coupling Protocols
The following table summarizes the key quantitative data for the described amide coupling methods. Yields and reaction times can vary depending on the nature of the amine coupling partner.
| Coupling Protocol | Key Reagents | Typical Solvent(s) | Reaction Time | Reported Yield Range (%) | Key Advantages |
| Protocol 1: HATU Coupling | HATU, DIPEA or TEA | DMF, CH₂Cl₂ | 1 - 16 hours | 33 - 81% | High efficiency, suitable for a broad range of amines. |
| Protocol 2: EDC/HOBt Coupling | EDC, HOBt, TEA | DCM, DMF | 12 - 48 hours | 74 - 77% | Water-soluble byproducts, mild reaction conditions. |
| Protocol 3: Activated Ester | p-nitrophenol, DCC | THF | 24 hours (for amidation) | Not specified | Allows for isolation of a stable activated intermediate. |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent, which is known for its high efficiency and broad substrate scope.
Materials:
-
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
-
Amine of choice
-
HATU (1.1 - 1.5 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2 - 3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
-
Standard work-up and purification reagents
Procedure:
-
To a solution of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1 equivalent) in anhydrous DMF or CH₂Cl₂, add the amine (1.1 - 1.2 equivalents).
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1 to 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyrimidine-6-carboxamide.[1]
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) as additives to facilitate the amide bond formation. This system is advantageous due to the formation of water-soluble byproducts, simplifying purification.
Materials:
-
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
-
Amine of choice
-
EDC·HCl (1.1 - 1.2 equivalents)
-
HOBt·H₂O (1.1 - 1.2 equivalents)
-
Triethylamine (TEA) (2 - 3 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
To a solution of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous DCM, add HOBt·H₂O (1.1 equivalents) and EDC·HCl (1.1 equivalents).
-
Add TEA (2.5 equivalents) to the mixture and stir at room temperature for 48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is then taken up in glacial acetic acid and heated to reflux for 24 hours to facilitate any necessary cyclization, if applicable to the specific substrate.[2]
-
After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Protocol 3: Activated p-Nitrophenyl Ester Method
This two-step protocol involves the formation of a stable activated p-nitrophenyl ester of the carboxylic acid, which is then reacted with an amine. This can be particularly useful for library synthesis.
Materials:
-
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
-
p-Nitrophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Amine of choice
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard work-up and purification reagents
Procedure:
Step 1: Formation of the Activated Ester
-
To a solution of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1 equivalent) and p-nitrophenol (1.1 equivalents) in THF, add DCC (1.1 equivalents).
-
Stir the mixture at room temperature overnight.
-
Filter off the precipitated dicyclohexylurea (DCU) and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude p-nitrophenyl ester, which can be used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude activated ester (1 equivalent) in THF.
-
Add the desired amine (1.5 equivalents) and triethylamine (1.5 equivalents).
-
Shake the mixture at 50 °C for 24 hours.[3]
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the final amide product.
Visualizations
References
- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a key scaffold in the development of novel therapeutics, particularly protein kinase inhibitors for targeted cancer therapy.[1] The bifunctional nature of this molecule, featuring a reactive carboxylic acid at the 6-position and a bromine atom at the 3-position, allows for diverse derivatization strategies. This document outlines procedures for amide bond formation, esterification, and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Strategic Importance in Drug Discovery
The pyrazolo[1,5-a]pyrimidine core provides a rigid and planar framework amenable to strategic functionalization, making it an ideal scaffold for medicinal chemistry.[1] Derivatives of this core have shown significant potential in inhibiting a range of kinases critical in oncogenic signaling pathways, including EGFR, B-Raf, MEK, and PI3Kδ.[1] By acting as ATP-competitive inhibitors, these compounds can effectively block aberrant signaling that drives tumor growth.[1] The derivatization strategies outlined below enable the creation of extensive compound libraries for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.
Derivatization Strategies
The primary points of diversification on the this compound scaffold are the carboxylic acid group and the bromo substituent. The carboxylic acid is readily converted to amides and esters, while the bromine atom serves as a versatile handle for introducing a wide array of aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions.[1]
Caption: Derivatization strategies for this compound.
Experimental Protocols
Protocol 1: Amide Coupling via DCC/DMAP
This protocol describes the synthesis of an amide derivative from this compound and a primary or secondary amine using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Materials:
-
This compound
-
Amine (primary or secondary)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the desired amine (1.1 eq) and DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: Esterification via Acid Catalysis
This protocol outlines the synthesis of a methyl ester derivative. This method can be adapted for other simple alcohols.
Materials:
-
This compound
-
Anhydrous Methanol
-
Sulfuric acid (concentrated)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (if necessary) to yield the pure methyl ester.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 3-position.
Materials:
-
This compound derivative (amide or ester from previous protocols)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or XPhosPdG2)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add the 3-bromo-pyrazolo[1,5-a]pyrimidine substrate (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (e.g., XPhosPdG2, 2.5-5 mol%) and, if necessary, a ligand (e.g., XPhos, 5-10 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 80-110 °C and stir for 4-16 hours. The reaction can also be performed using microwave irradiation for shorter reaction times (e.g., 40 minutes).[2] Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-pyrazolo[1,5-a]pyrimidine derivative.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following tables summarize representative yields and biological activities for derivatives of the pyrazolo[1,5-a]pyrimidine scaffold.
Table 1: Representative Reaction Yields
| Derivatization Reaction | Substrate | Reagents | Product | Yield (%) | Reference |
| Amide Coupling | 5-Bromothiophene carboxylic acid, 3-methyl-1-phenyl-pyrazol-5-amine | DCC, DMAP | 5-bromo-N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide | ~68% | [3] |
| Esterification | 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 1M NaOH, Ethanol | 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | High | [4] |
| Suzuki-Miyaura Coupling | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, p-methoxyphenylboronic acid | XPhosPdG2, XPhos, K₂CO₃ | 3-(p-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 67-89% | [2] |
Table 2: Biological Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Class | Target | Cell Line | IC₅₀ | Reference |
| Pyrazolo[1,5-a]pyrimidine diamides | HeLa | HeLa | Good anticancer activity | [5] |
| Pyrazolo[1,5-a]pyrimidine benzothiazole derivatives | Various | 60 cancer cell lines | Potent growth inhibitory activity | [5] |
| Pyrazolo[1,5-a]pyrimidine analogues | Tubulin | Various cancer cell lines | 24.8 nM (compound 1a) | [5] |
| This compound derivatives | JAK2 | - | < 100 nM | [1] |
| Pyrazolo[3,4-d]pyrimidin-4-one derivatives | Breast Cancer | MCF-7 | 11 µM (compound 10e) | [6] |
Signaling Pathway Context
Derivatives of this compound often target protein kinases, which are crucial nodes in intracellular signaling pathways that regulate cell growth, proliferation, and survival. A common target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by pyrazolo[1,5-a]pyrimidine inhibitors.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid as a versatile fragment in drug discovery campaigns, particularly for the development of protein kinase inhibitors. The inherent bifunctional nature of this scaffold, featuring a reactive bromine atom and a carboxylic acid group, allows for extensive chemical elaboration to explore structure-activity relationships (SAR) and optimize fragments into potent and selective lead compounds.
Overview of this compound as a Fragment
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its ability to mimic the purine structure and interact with the hinge region of ATP-binding sites in protein kinases.[1][2] The this compound fragment offers two key points for diversification:
-
The 3-bromo position: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of a wide array of aryl and heteroaryl substituents.[1][3][4] This allows for the exploration of hydrophobic pockets and the formation of specific interactions within the target protein.
-
The 6-carboxylic acid position: Can be readily functionalized to form amides or esters, providing opportunities to modulate physicochemical properties, introduce additional interaction points, and improve pharmacokinetic profiles.[1]
Derivatives of this scaffold have shown inhibitory activity against a range of protein kinases implicated in cancer and inflammatory diseases, including Janus Kinase 2 (JAK2), Tropomyosin Receptor Kinases (TrkA), and Cyclin-Dependent Kinase 2 (CDK2).[1][5][6]
Quantitative Data on Pyrazolo[1,5-a]pyrimidine Derivatives
The following tables summarize the inhibitory activities of various pyrazolo[1,5-a]pyrimidine derivatives against several protein kinases. While not all compounds are direct derivatives of this compound, the data provides valuable insights into the potential of this scaffold.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Protein Kinases
| Compound ID/Series | Target Kinase | IC50 (nM) | Reference |
| Picolinamide-substituted PP derivatives (Compound 8 and 9) | TrkA | 1.7 | [1] |
| 3-Carboxamide-linked PP derivatives (Compound 10 and 11) | TrkA | 0.2 and 0.4 | [1] |
| 7-Aryl-3-substituted PP analog (Compound 42) | TrkA | 87 | [1] |
| 7-Aryl-3-substituted PP analog (Compound 42) | ALK2 | 105 | [1] |
| Pyrazolo[1,5-a]pyrimidine derivative (Compound 6d) | CDK2 | 550 | [6] |
| Pyrazolo[1,5-a]pyrimidine derivative (Compound 6d) | TrkA | 570 | [6] |
| Pyrazolo[1,5-a]pyrimidine derivative (Compound 6k) | CDK2 | 1580 | [6] |
| Pyrazolo[1,5-a]pyrimidine derivative (Compound 6k) | TrkA | 1170 | [6] |
| Pyrazolo[1,5-a]pyrimidine derivative (Compound 6t) | CDK2 | 90 | [6] |
| Pyrazolo[1,5-a]pyrimidine derivative (Compound 6s) | TrkA | 450 | [6] |
| Pyrazolo[1,5-a]pyrimidine derivative | JAK2 | < 100 | [5] |
Table 2: Cellular Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID/Series | Cell Line | Assay Type | EC50/GI50 (µM) | Reference |
| Pyrazolopyrimidine derivative (7j) | MCF7 (Breast Cancer) | Cell Viability | 12 | [7] |
| Pyrazolopyrimidine derivative (7k) | MCF7 (Breast Cancer) | Cell Viability | 12 | [7] |
| Pyrazolopyrimidine derivative (6n) | NCI 60-cell line panel | Growth Inhibition (Mean GI%) | 43.9% | [6] |
| Pyrazolopyrimidine derivative (3d) | MCF-7 (Breast Cancer) | Antiproliferative | 43.4 | [8] |
| Pyrazolopyrimidine derivative (4d) | MCF-7 (Breast Cancer) | Antiproliferative | 39.0 | [8] |
| Pyrazolopyrimidine derivative (3d) | MDA-MB-231 (Breast Cancer) | Antiproliferative | 35.9 | [8] |
| Pyrazolopyrimidine derivative (4d) | MDA-MB-231 (Breast Cancer) | Antiproliferative | 35.1 | [8] |
Experimental Protocols
Synthesis of a Focused Library from this compound
This protocol outlines a two-step synthesis to generate a library of compounds from the starting fragment, involving a Suzuki-Miyaura cross-coupling followed by an amide bond formation.
Protocol 3.1.1: Suzuki-Miyaura Cross-Coupling
This procedure describes the coupling of an aryl or heteroaryl boronic acid to the 3-position of the pyrazolo[1,5-a]pyrimidine core.[9][10]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)
-
Potassium carbonate (K2CO3) (3 equivalents)
-
1,4-Dioxane
-
Water
-
Microwave vial
-
Magnetic stirrer
Procedure:
-
To a microwave vial, add this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), Pd(dppf)Cl2 (0.05 equivalents), and K2CO3 (3 equivalents).
-
Add 1,4-dioxane and water in a 4:1 ratio to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 110-135°C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with water and acidify to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3.1.2: Amide Coupling
This protocol details the formation of an amide bond at the 6-position.[11][12]
Materials:
-
3-Aryl/Heteroaryl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (from step 3.1.1)
-
Desired amine (1.1 equivalents)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the 3-Aryl/Heteroaryl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add the desired amine (1.1 equivalents), PyBOP (1.2 equivalents), and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or preparative HPLC.
Fragment Screening Protocols
Protocol 3.2.1: Fragment Screening by Saturation Transfer Difference (STD) NMR
This protocol is for identifying binding of the fragment to a target protein by observing the signals of the small molecule.[13][14][15]
Materials:
-
Target protein (e.g., a protein kinase) in a suitable deuterated buffer (e.g., 50 mM phosphate buffer in D2O, pH 7.4)
-
This compound stock solution in DMSO-d6
-
NMR tubes
Procedure:
-
Prepare a sample containing the target protein (10-50 µM) and the fragment (1-5 mM) in the deuterated buffer. The final DMSO-d6 concentration should be kept low (<5%).
-
Acquire a standard 1D proton NMR spectrum of the mixture.
-
Set up the STD experiment with on-resonance irradiation at a frequency where only protein resonances absorb (e.g., -1 ppm) and off-resonance irradiation at a frequency far from any protein or ligand signals (e.g., 40 ppm).
-
Set the saturation time (typically 1-2 seconds).
-
Acquire the STD spectrum by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
The presence of signals in the STD spectrum indicates that the fragment is binding to the protein. The relative intensity of the signals can provide information about which protons of the fragment are in closest proximity to the protein.
Protocol 3.2.2: Fragment Screening by Surface Plasmon Resonance (SPR)
This protocol is for detecting the binding of the fragment to an immobilized target protein.[16][17][18]
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Target protein
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
This compound stock solution in DMSO
Procedure:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a dilution series of the fragment in running buffer with a constant low percentage of DMSO (e.g., 1-5%).
-
Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein).
-
Monitor the change in response units (RU) in real-time. A concentration-dependent increase in RU on the target surface compared to the reference surface indicates binding.
-
Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (Kd).
Biochemical Kinase Inhibition Assay
This protocol describes a luminescence-based assay to determine the IC50 value of a pyrazolo[1,5-a]pyrimidine derivative against a target kinase.[19][20][21][22]
Materials:
-
Recombinant target kinase (e.g., JAK2)
-
Peptide substrate for the kinase
-
ATP
-
Kinase assay buffer
-
Test compound (pyrazolo[1,5-a]pyrimidine derivative) in DMSO
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add a small volume of the diluted compound to the wells of a 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no kinase).
-
Prepare a master mix containing the kinase, peptide substrate, and assay buffer.
-
Add the master mix to the wells.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Km value for the kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Add the luminescent detection reagent to stop the reaction and generate a light signal.
-
Incubate for 10 minutes and measure the luminescence using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway
Derivatives of this compound have shown potential as inhibitors of the JAK-STAT signaling pathway.[5] This pathway is crucial for mediating cellular responses to cytokines and growth factors and is often dysregulated in cancer and autoimmune diseases.[23][24][25][26]
References
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. This compound|Research Chemical [benchchem.com]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
- 13. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. Saturation Transfer Difference (STD) – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]
- 16. biorxiv.org [biorxiv.org]
- 17. diva-portal.org [diva-portal.org]
- 18. Fragment screening by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. ulab360.com [ulab360.com]
- 21. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.kr]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. researchgate.net [researchgate.net]
- 24. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 25. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of kinase inhibitors derived from the versatile scaffold, 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid. This starting material serves as a valuable building block in medicinal chemistry for the development of potent and selective inhibitors of various protein kinases implicated in cancer and other diseases.[1]
The pyrazolo[1,5-a]pyrimidine core is a recognized privileged structure in kinase inhibitor design, targeting enzymes such as Tropomyosin receptor kinases (Trk), Phosphoinositide 3-kinase delta (PI3Kδ), Casein Kinase 2 (CK2), Cyclin-Dependent Kinase 9 (CDK9), and Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1).[2][3][4] The bromine atom at the 3-position offers a versatile handle for introducing diverse functionalities via palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the 6-position is amenable to amide bond formation, allowing for fine-tuning of the molecule's physicochemical properties and target engagement.[1]
Synthetic Strategies
The synthesis of a library of kinase inhibitors from this compound typically involves a two-pronged approach: diversification at the 3-position using cross-coupling reactions and modification of the 6-carboxylic acid group.
A general workflow for the synthesis is depicted below:
Caption: General synthetic workflow for kinase inhibitors.
Protocol 1: Esterification of this compound
To facilitate purification and subsequent cross-coupling reactions, the carboxylic acid is often protected as an ester.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the methyl ester, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This reaction introduces aryl or heteroaryl moieties at the 3-position.
Materials:
-
Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate (1.0 eq)
-
Aryl/heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Microwave reactor or conventional heating setup
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a microwave vial, add methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate, the desired boronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Seal the vial and purge with an inert gas.
-
Heat the reaction mixture in a microwave reactor (e.g., 120 °C for 30 minutes) or by conventional heating (e.g., 90 °C for 12-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Amide Coupling
The carboxylic acid (obtained after ester hydrolysis) is coupled with a variety of amines to generate the final products.
Materials:
-
3-Aryl/heteroaryl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
Coupling agent (e.g., HATU, 1.2 eq)
-
Base (e.g., DIPEA, 2.0 eq)
-
Anhydrous DMF
-
Inert atmosphere
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add the coupling agent and stir for 10 minutes at room temperature.
-
Add the amine followed by the base.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography or preparative HPLC.
Target Kinases and Signaling Pathways
The synthesized pyrazolo[1,5-a]pyrimidine derivatives can be screened against a panel of kinases to determine their inhibitory profile. Below are diagrams of key signaling pathways often dysregulated in cancer and targeted by these inhibitors.
Caption: Trk Signaling Pathway Inhibition.
Caption: PI3Kδ Signaling Pathway Inhibition.
Caption: CK2 Signaling Pathway Inhibition.
Caption: CDK9-mediated Transcriptional Elongation.
References
- 1. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
- 3. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 4. PIM1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic Acid in Cancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities, most notably as a potent inhibitor of various protein kinases implicated in cancer. 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a key intermediate, offering versatile functionalization at two key positions: the bromine at the 3-position allows for the introduction of diverse aryl and heteroaryl moieties through cross-coupling reactions, while the carboxylic acid at the 6-position is readily converted to amides and esters. This bifunctionality enables the creation of extensive compound libraries for structure-activity relationship (SAR) studies, leading to the discovery of potent and selective kinase inhibitors. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of novel cancer therapeutics targeting key kinases such as EGFR, B-Raf, PI3Kδ, and CDK9.
Introduction: The Versatile Scaffold
This compound serves as a foundational building block in the design of protein kinase inhibitors. Its rigid, planar structure provides a suitable framework for ATP-competitive inhibition by interacting with the hinge region of the kinase active site. The strategic placement of the bromine atom and the carboxylic acid group allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
-
3-Position (Bromo group): This position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. This enables the introduction of a wide variety of aromatic and heterocyclic systems, which can be tailored to interact with specific pockets within the kinase active site, thereby enhancing potency and selectivity.[1]
-
6-Position (Carboxylic acid group): The carboxylic acid can be readily functionalized to form amides or esters. This allows for the modulation of physicochemical properties like solubility and cell permeability, and for establishing additional interactions with the target protein.[1]
Target Kinases and Signaling Pathways
Derivatives of this compound have shown inhibitory activity against several key protein kinases that are frequently dysregulated in cancer.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC) and glioblastoma.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions on the Pyrazolo[1,5-a]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently found in compounds of medicinal and material science interest. Its rigid, planar structure and synthetic versatility make it an attractive core for the development of novel therapeutics, including kinase inhibitors and anxiolytic agents. Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this core, enabling the introduction of a wide array of substituents to modulate biological activity and physicochemical properties.
These application notes provide an overview and detailed protocols for key palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—on the pyrazolo[1,5-a]pyrimidine nucleus.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between a halogenated pyrazolo[1,5-a]pyrimidine and an organoboron reagent. This reaction is particularly valuable for introducing aryl, heteroaryl, and vinyl groups at various positions of the heterocyclic core.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Halogenated Pyrazolo[1,5-a]pyrimidine | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | Water | 120 (MW) | 0.25 | 89 | [1][2] |
| 2 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | Water | 120 (MW) | 0.25 | 74 | [1][2] |
| 3 | 5-Chloro-2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidine | Indole-4-boronic acid pinacol ester | Pd(PPh₃)₄ (10) | - | Na₂CO₃ | DME/Water | Reflux | 16 | 83 | [3][4] |
| 4 | 5-Chloro-2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidine | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Pd(dppf)Cl₂ (10) | - | Na₂CO₃ | Dioxane/Water | 100 | 12 | 61 | [3] |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one[1][2]
Materials:
-
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G2 (2.5 mol%)
-
XPhos (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Degassed water
-
Microwave reactor vial (10 mL) with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reactor vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, the corresponding arylboronic acid, K₂CO₃, XPhos Pd G2, and XPhos.
-
Add degassed water (to achieve a concentration of ~0.1 M of the limiting reagent).
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture with stirring at 120 °C for 15 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling halogenated pyrazolo[1,5-a]pyrimidines with a wide range of primary and secondary amines. This reaction is crucial for synthesizing amino-substituted derivatives, which are key pharmacophores in many biologically active molecules.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Entry | Halogenated Pyrazolo[1,5-a]pyrimidine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Chloro-2-((benzyloxy)methyl)-7-morpholinopyrazolo[1,5-a]pyrimidine | 2-(Difluoromethyl)-1H-benzo[d]imidazole | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 120 (MW) | 1 | 89 | [5] |
| 2 | 5-Chloro-2-(hydroxymethyl)-7-morpholinopyrazolo[1,5-a]pyrimidine | 2-Methyl-1H-benzo[d]imidazole | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 120 (MW) | 1 | 93 | [5] |
| 3 | 3-Bromo-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine | Morpholine | CuI (5) | N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide (10) | K₂CO₃ | DEG | 80 (MW) | 1 | - | |
| 4 | 5-Chloro-pyrazolo[1,5-a]pyrimidine derivative | Benzimidazole derivative | - | - | K₂CO₃ | - | - | - | 34-93 | [5] |
Note: Entry 3 describes a related copper-catalyzed Ullmann-type coupling, which serves a similar synthetic purpose.
Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination[5]
Materials:
-
5-Chloro-pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv)
-
Amine or heterocycle (e.g., benzimidazole) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
Xantphos (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Microwave reactor vial with a magnetic stir bar
Procedure:
-
In a microwave reactor vial, combine the 5-chloro-pyrazolo[1,5-a]pyrimidine derivative, the amine/heterocycle, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with stirring at 120 °C for 1 hour.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the aminated product.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a halo-pyrazolo[1,5-a]pyrimidine and a terminal alkyne. This reaction is instrumental in introducing alkynyl moieties, which can serve as versatile handles for further synthetic transformations or as integral parts of the final molecular structure.
Quantitative Data Summary: Sonogashira Coupling
| Entry | Halogenated Pyrazolo[1,5-a]pyrimidine | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl triflate | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | Dioxane | 80 | 12 | 85 | [2] |
| 2 | 3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl triflate | 1-Heptyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | Dioxane | 80 | 12 | 82 | [2] |
Experimental Protocol: Sonogashira Coupling[2]
Materials:
-
Activated 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (e.g., via triflate formation) (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (5.0 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk flask and inert atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the activated pyrazolo[1,5-a]pyrimidine derivative, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous 1,4-dioxane, followed by triethylamine and the terminal alkyne.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired alkynylated pyrazolo[1,5-a]pyrimidine.
Heck Reaction
The Heck reaction involves the coupling of a halogenated or triflated pyrazolo[1,5-a]pyrimidine with an alkene to form a substituted alkene product. While less commonly reported for this specific core compared to other couplings, it remains a powerful method for C-C bond formation and the introduction of alkenyl substituents.
Detailed protocols and extensive quantitative data for the Heck reaction on the pyrazolo[1,5-a]pyrimidine core are not as readily available in the reviewed literature. However, a general protocol can be adapted from standard Heck reaction conditions.
General Considerations for Heck Reaction:
-
Catalyst: Typically Pd(OAc)₂ or Pd(PPh₃)₄.
-
Ligand: Phosphine ligands such as PPh₃ or P(o-tol)₃ are common.
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base such as K₂CO₃ or NaOAc is required.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are generally used.
-
Additives: Phase-transfer catalysts (e.g., TBAC) can be beneficial in some cases.
Visualizations
Catalytic Cycles and Workflows
Caption: Generalized catalytic cycles for Suzuki and Buchwald-Hartwig reactions.
Caption: Typical experimental workflow for a palladium-catalyzed coupling reaction.
Caption: Diversification of the pyrazolo[1,5-a]pyrimidine core.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Functionalization of the Pyrazolo[1,5-a]pyrimidine C3 Position
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science due to its diverse biological activities and valuable photophysical properties.[1][2] Functionalization of this core, particularly at the C3 position, is a key strategy for modulating its physicochemical properties and biological targets. The C3 position of the pyrazolo[1,5-a]pyrimidine ring system is highly nucleophilic, making it amenable to electrophilic substitution reactions.[2][3] This document provides detailed application notes and protocols for the regioselective functionalization of the C3 position of pyrazolo[1,5-a]pyrimidines, focusing on halogenation, nitration, and acetylation methodologies. These transformations provide essential building blocks for the synthesis of novel therapeutic agents and functional materials.[1][4]
C3-Halogenation of Pyrazolo[1,5-a]pyrimidines
Halogenated pyrazolo[1,5-a]pyrimidines are versatile intermediates for further synthetic modifications, such as cross-coupling reactions, and are also found in numerous bioactive compounds.[5][6] Two primary methods for the C3-halogenation are presented below: a classical approach using N-halosuccinimides and a modern, environmentally benign method utilizing a hypervalent iodine(III) reagent.
Protocol 1: C3-Halogenation using N-Halosuccinimides (NXS)
This method is a well-established procedure for the regioselective halogenation of pyrazolo[1,5-a]pyrimidines at the C3 position.[2]
Experimental Workflow:
Caption: General workflow for C3-halogenation using N-halosuccinimides.
Detailed Protocol:
-
To a solution of the starting pyrazolo[1,5-a]pyrimidine (1.0 mmol) in a suitable solvent such as 1,2-dichloroethane (EDC), add the corresponding N-halosuccinimide (NCS, NBS, or NIS) (1.1 mmol).
-
The reaction mixture can be stirred at room temperature or heated under microwave irradiation for a short period (e.g., 20 minutes) to facilitate the reaction.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C3-halogenated pyrazolo[1,5-a]pyrimidine.
Quantitative Data:
| Entry | Substrate | Halogenating Agent | Conditions | Yield (%) | Reference |
| 1 | 7-Arylpyrazolo[1,5-a]pyrimidine | NCS | MW, 20 min | High | [2] |
| 2 | 7-Arylpyrazolo[1,5-a]pyrimidine | NBS | MW, 20 min | High | [2] |
| 3 | 7-Arylpyrazolo[1,5-a]pyrimidine | NIS | MW, 20 min | High | [2] |
Protocol 2: Green C3-Halogenation using a Hypervalent Iodine(III) Reagent
This recently developed protocol offers an environmentally friendly and efficient alternative for the regioselective C3-halogenation of pyrazolo[1,5-a]pyrimidines, utilizing water as a solvent at ambient temperature.[5][7]
Experimental Workflow:
Caption: Workflow for green C3-halogenation using a hypervalent iodine(III) reagent.
Detailed Protocol:
-
In a reaction vessel, combine the pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv), the corresponding potassium halide (KX; KBr, or KCl) (1.5 equiv), and water.
-
To this mixture, add a solution of phenyliodine diacetate (PIDA) (1.2 equiv) in water.
-
Stir the resulting mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C3-halogenated product.[5]
Quantitative Data:
| Entry | Substrate | Halogen Source | Yield (%) | Reference |
| 1 | 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KBr | 75 | [5] |
| 2 | 2-Methyl-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | KBr | 78 | [5] |
| 3 | 2-Methyl-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine | KBr | 76 | [5] |
| 4 | 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KCl | 73 | [5] |
| 5 | 2-Methyl-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | KCl | 72 | [5] |
| 6 | 2-Methyl-7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine | KCl | 69 | [5] |
| 7 | 7-Phenylpyrazolo[1,5-a]pyrimidine | KI | 89 | [5] |
| 8 | Pyrazolo[1,5-a]pyrimidine | KI | 79 | [5] |
C3-Nitration of Pyrazolo[1,5-a]pyrimidines
Nitro-functionalized pyrazolo[1,5-a]pyrimidines are important precursors for the synthesis of amino derivatives and other functionalities. A mild and efficient method for C3-selective nitration has been developed using an iron-complex-mediated strategy.[8]
Protocol 3: C3-Nitration with Fe(NO₃)₃/TFA
This protocol avoids the use of harsh conditions typically associated with nitration reactions, such as mixtures of sulfuric and nitric acids.[8][9]
Experimental Workflow:
Caption: General workflow for the C3-nitration of pyrazolo[1,5-a]pyrimidines.
Detailed Protocol:
-
To a solution of the pyrazolo[1,5-a]pyrimidine substrate in a suitable solvent, add trifluoroacetic acid (TFA).
-
Cool the mixture in an ice bath and add iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).
-
Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the C3-nitrated pyrazolo[1,5-a]pyrimidine.
Quantitative Data:
| Entry | Substrate | Yield (%) | Reference |
| 1 | 7-(4-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine | 95 | [8] |
| 2 | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine | 92 | [8] |
| 3 | 7-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine | 91 | [8] |
C3-Acetylation of Pyrazolo[1,5-a]pyrimidines
The introduction of an acetyl group at the C3 position provides a valuable handle for further chemical transformations. A microwave-assisted, BF₃-mediated acetylation has been reported as an efficient method.[10]
Protocol 4: BF₃-Mediated C3-Acetylation
This protocol describes the direct acetylation of the pyrazolo[1,5-a]pyrimidine core under mild conditions using inexpensive reagents.[10]
Experimental Workflow:
Caption: Workflow for the BF₃-mediated C3-acetylation of pyrazolo[1,5-a]pyrimidines.
Detailed Protocol:
-
In a microwave reaction vial, dissolve the pyrazolo[1,5-a]pyrimidine substrate in acetic anhydride.
-
Add boron trifluoride diethyl etherate (BF₃·OEt₂) to the solution.
-
Seal the vial and subject it to microwave irradiation at a specified temperature and time.
-
After cooling, carefully quench the reaction mixture with an aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Combine the organic layers, dry over a drying agent, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to afford the C3-acetylated pyrazolo[1,5-a]pyrimidine.[10]
Quantitative Data:
| Entry | Substrate | Yield (%) | Reference |
| 1 | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine | 95 | [10] |
| 2 | 7-(4-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine | 93 | [10] |
| 3 | 7-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine | 85 | [10] |
Conclusion
The selective functionalization of the C3 position of the pyrazolo[1,5-a]pyrimidine scaffold is a critical step in the development of new molecules with potential applications in medicine and materials science. The protocols outlined in these application notes provide researchers with reliable and efficient methods for introducing key functional groups—halogens, nitro, and acetyl groups—at this position. The choice of method will depend on the specific substrate, desired functional group, and available laboratory equipment. These foundational transformations open the door to a vast chemical space for the synthesis and evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. deepdyve.com [deepdyve.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Esterification of 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a key building block for the synthesis of targeted therapeutics, particularly protein kinase inhibitors.[1] The carboxylic acid moiety at the 6-position is a prime site for functionalization, with its conversion to a variety of esters enabling the modulation of physicochemical properties such as solubility, lipophilicity, and cell permeability. This document provides detailed protocols for the esterification of this scaffold using three common and effective methods: Fischer Esterification, Steglich Esterification, and Mitsunobu Reaction.
Introduction
The pyrazolo[1,5-a]pyrimidine core is a rigid, planar framework highly amenable to strategic functionalization, making it an ideal scaffold for medicinal chemistry.[1] The bromine atom at the 3-position acts as a versatile handle for cross-coupling reactions, while the carboxylic acid at the 6-position is readily derivatized.[1] Ester derivatives of this core are crucial intermediates in the synthesis of potent and selective inhibitors of a range of kinases, including EGFR, B-Raf, MEK, and PI3Kδ, which are often dysregulated in various cancers.[1] The choice of esterification method depends on the scale of the reaction, the steric and electronic properties of the alcohol, and the presence of other sensitive functional groups in the molecule.
Chemical Structures
Caption: General Esterification Reaction.
Application in Medicinal Chemistry
The esterification of this compound is a fundamental step in structure-activity relationship (SAR) studies. By synthesizing a library of ester analogs with varying alkyl or aryl groups, researchers can fine-tune the molecule's interaction with the target protein's binding site. These esters can serve as intermediates for further elaboration or as final compounds with optimized pharmacokinetic profiles. For instance, methyl and ethyl esters of similar pyrazolopyrimidine scaffolds have been utilized in the development of B-Raf and PI3Kδ inhibitors.
Comparative Data of Esterification Methods
The following table summarizes typical reaction conditions and expected yields for the esterification of this compound with various simple alcohols.
| Esterification Method | Alcohol (R-OH) | Catalyst/Reagents | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| Fischer | Methanol | H₂SO₄ (catalytic) | Methanol (excess) | Reflux | 6-12 | 80-90 |
| Fischer | Ethanol | H₂SO₄ (catalytic) | Ethanol (excess) | Reflux | 8-16 | 75-85 |
| Steglich | Isopropanol | DCC, DMAP | Dichloromethane | Room Temp | 4-8 | 85-95 |
| Steglich | Benzyl Alcohol | DCC, DMAP | Dichloromethane | Room Temp | 4-8 | 80-90 |
| Mitsunobu | Ethanol | PPh₃, DIAD | Tetrahydrofuran | 0 to Room Temp | 2-4 | 70-85 |
Yields are estimates based on general literature for these reaction types and may vary.
Experimental Protocols
Protocol 1: Fischer Esterification (Methyl Ester Synthesis)
This method is cost-effective and suitable for simple, unhindered primary alcohols.
Workflow Diagram:
Caption: Fischer Esterification Workflow.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in excess anhydrous methanol (e.g., 0.1 M concentration).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Remove the ice bath and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction mixture to room temperature and carefully neutralize with saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the methyl ester.
Protocol 2: Steglich Esterification (Isopropyl Ester Synthesis)
This method is ideal for more sterically hindered or acid-sensitive alcohols, proceeding under mild, neutral conditions.
Reagents Diagram:
Caption: Steglich Esterification Components.
Materials:
-
This compound
-
Isopropanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 eq), isopropanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Once the reaction is complete, filter off the DCU precipitate and wash with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in ethyl acetate and wash successively with 5% HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Protocol 3: Mitsunobu Reaction (Ethanol Ester Synthesis)
This reaction is suitable for a wide range of alcohols and is known for its mild conditions and stereochemical inversion (though not applicable here).
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
Dissolve this compound (1.0 eq), ethanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise. The solution may turn from colorless to a yellow/orange color.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography, eluting with a gradient of hexanes/ethyl acetate to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
DCC is a potent skin sensitizer. Handle with extreme care.
-
DIAD and DEAD are potentially explosive and should be handled with care.
-
Concentrated sulfuric acid is highly corrosive.
These protocols provide a foundation for the successful esterification of this compound, a critical transformation in the synthesis of novel drug candidates. Optimization of reaction conditions may be necessary depending on the specific alcohol and desired scale.
References
Application Notes and Protocols for the Synthesis of TRK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the key building blocks, synthetic strategies, and biological evaluation of Tropomyosin receptor kinase (TRK) inhibitors. It is intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Introduction to TRK Inhibitors
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system.[1] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a wide range of adult and pediatric solid tumors.[2][3] Small molecule inhibitors targeting the ATP-binding site of the TRK kinase domain have emerged as a highly effective therapeutic strategy for these cancers.[4] This has led to the development and approval of several TRK inhibitors, including larotrectinib, entrectinib, and selitrectinib.[5][6]
Core Building Blocks for TRK Inhibitor Synthesis
The synthesis of TRK inhibitors commonly relies on the construction of heterocyclic scaffolds that can effectively interact with the kinase hinge region. Three prominent scaffolds have been identified as privileged structures in the design of potent TRK inhibitors:
-
Pyrazolo[1,5-a]pyrimidine: This scaffold is a cornerstone of many approved and clinical-stage TRK inhibitors, including larotrectinib.[5][7] Its bicyclic structure provides a rigid framework for the precise positioning of substituents that interact with the TRK active site.
-
Indazole: The indazole core is another key building block, notably utilized in the structure of entrectinib.[6][8] It serves as a versatile platform for developing inhibitors that can target multiple kinases, including TRK.
-
Pyrrolo[2,3-d]pyrimidine: Also known as 7-deazapurine, this scaffold is a bioisostere of purine and has been explored for the development of various kinase inhibitors, including those targeting TRK.[9][10]
These core structures are typically functionalized with various side chains to enhance potency, selectivity, and pharmacokinetic properties. Common building blocks used to append these side chains include:
-
Substituted pyrazoles and pyrrolidines
-
Functionalized anilines and phenols
-
Various aliphatic and aromatic aldehydes and ketones
-
Boronic acids and esters for cross-coupling reactions
Data Presentation: Potency of TRK Inhibitors
The following tables summarize the in vitro potency of representative TRK inhibitors based on their core scaffolds.
Table 1: Pyrazolo[1,5-a]pyrimidine-Based TRK Inhibitors [5][7][11]
| Compound | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Notes |
| Larotrectinib | <20 | <20 | <20 | FDA-approved pan-TRK inhibitor.[8] |
| Compound 8a | <5 | <5 | <5 | Potent pyrazolo[1,5-a]pyrimidine derivative.[7] |
| Compound 9a | <5 | <5 | <5 | Potent pyrazolo[1,5-a]pyrimidine derivative.[7] |
| Compound 28 | 0.17 | 0.07 | 0.07 | Macrocyclic pyrazolo[1,5-a]pyrimidine with high potency.[5] |
| Compound 32 | 1.9 | 3.1 | 2.3 | Novel pyrazolo[1,5-a]pyrimidine-based inhibitor.[5] |
| Compound 36 | 1.4 | 2.4 | 1.9 | Novel pyrazolo[1,5-a]pyrimidine-based inhibitor.[5] |
Table 2: Indazole-Based TRK Inhibitors [8][12]
| Compound | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Other Kinase Inhibition |
| Entrectinib | 1 | 3 | 5 | ALK (IC₅₀ = 12 nM), ROS1 (IC₅₀ = 7 nM)[8] |
| Compound 2f | - | - | - | Potent growth inhibitory activity against several cancer cell lines (IC₅₀ = 0.23–1.15 μM).[13][14] |
| Compound C03 | 56 | - | - | Pan-TRK inhibitor with selectivity for FAK, PAK4, and PLK4.[8] |
| Compound C09 | 57 | - | - | Pan-TRK inhibitor with selectivity for FAK, PAK4, and PLK4.[8] |
| Compound C10 | 26 | - | - | Pan-TRK inhibitor with selectivity for FAK, PAK4, and PLK4.[8] |
Table 3: Pyrrolo[2,3-d]pyrimidine-Based TRK Inhibitors [9][10]
| Compound | Target Kinase | IC₅₀/GI₅₀ (µM) | Cell Line | Notes |
| Compound 55 | RET | 0.136 ± 0.063 | - | Also shows activity against RET mutants.[9] |
| Compound 59 | RET | 0.1067 ± 0.004 | - | Also shows activity against RET mutants.[9] |
| Compound 12i | EGFR T790M | 0.00021 | - | Highly selective against mutant EGFR.[10] |
Table 4: Next-Generation TRK Inhibitors and Activity Against Resistance Mutations [8][15]
| Compound | TrkA G595R IC₅₀ (nM) | TrkA G667C IC₅₀ (nM) | TrkC G623R IC₅₀ (nM) | Notes |
| Selitrectinib (LOXO-195) | - | - | - | Designed to overcome acquired resistance to first-generation TRK inhibitors.[8] |
| 7mb | - | 31 | - | Also inhibits NTRK1-G667C and NTRK3-G696A mutations.[15] |
Signaling Pathways and Experimental Workflows
TRK Signaling Pathway
TRK receptors are activated by neurotrophins, leading to receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell survival, proliferation, and differentiation.[4][16][17] In cancer, NTRK gene fusions lead to constitutively active TRK signaling, driving tumor growth.
General Workflow for TRK Inhibitor Synthesis and Evaluation
The development of a novel TRK inhibitor follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Logical Relationship of Building Blocks in Larotrectinib Synthesis
The synthesis of larotrectinib exemplifies the assembly of key building blocks to construct the final active pharmaceutical ingredient.
Experimental Protocols
General Synthesis of Pyrazolo[1,5-a]pyrimidine Core
A common method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold involves the condensation of a 3-amino-1H-pyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.
Protocol 5.1.1: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine
-
Materials:
-
3-Amino-1H-pyrazole derivative (1.0 eq)
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.1 eq)
-
Acetic acid (catalytic amount)
-
Ethanol
-
-
Procedure:
-
Dissolve the 3-amino-1H-pyrazole derivative in ethanol in a round-bottom flask.
-
Add the 1,3-dicarbonyl compound and a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Synthesis of Larotrectinib (Exemplary Protocol)
The synthesis of larotrectinib involves a multi-step sequence, including the formation of a chiral pyrrolidine intermediate followed by coupling to the pyrazolopyrimidine core and subsequent functionalization.
Protocol 5.2.1: Synthesis of the Chiral Pyrrolidine Intermediate
-
Step 1: Formation of Sulfinamide
-
To a solution of 2,5-difluorobenzaldehyde (1.0 eq) and (R)-2-methyl-2-propanesulfinamide (1.05 eq) in an appropriate solvent (e.g., THF), add a dehydrating agent (e.g., CuSO₄).
-
Stir the mixture at room temperature until imine formation is complete (monitored by TLC or NMR).
-
Cool the reaction to -78 °C and add a Grignard reagent, prepared from a suitable alkyl bromide, dropwise.
-
Allow the reaction to warm to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the sulfinamide.
-
-
Step 2: Deprotection and Cyclization
-
Dissolve the sulfinamide from the previous step in a suitable solvent (e.g., methanol).
-
Add a strong acid (e.g., HCl in dioxane) and stir at room temperature to effect deprotection and cyclization.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction and extract the product.
-
Purify the crude product to obtain the chiral pyrrolidine intermediate.
-
Protocol 5.2.2: Coupling and Final Assembly of Larotrectinib
-
Step 1: SₙAr Coupling
-
Combine the chiral pyrrolidine intermediate (1.0 eq), 3-nitro-5-chloropyrazolo[1,5-a]pyrimidine (1.1 eq), and a non-nucleophilic base (e.g., DIPEA) in a suitable solvent (e.g., n-butanol).
-
Heat the reaction mixture at an elevated temperature (e.g., 120 °C) until the reaction is complete (monitored by LC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure. Purify the residue to obtain the coupled product.
-
-
Step 2: Nitro Reduction
-
Dissolve the nitro compound in a suitable solvent mixture (e.g., ethanol/water).
-
Add a reducing agent (e.g., iron powder and ammonium chloride) and heat the mixture.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through celite and concentrate the filtrate.
-
Extract the product and purify to yield the corresponding amine.
-
-
Step 3: Urea Formation
-
To a solution of the amine from the previous step in a suitable solvent (e.g., THF), add a carbonyl source (e.g., phenyl chloroformate or CDI) at 0 °C.
-
After stirring for a short period, add (S)-3-hydroxypyrrolidine.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction and purify the crude product to obtain larotrectinib.
-
Synthesis of Entrectinib (Exemplary Protocol)
The synthesis of entrectinib involves the coupling of a functionalized indazole with a substituted benzoic acid derivative.[6]
Protocol 5.3.1: Synthesis of the Indazole Intermediate
-
The synthesis of the 3-amino-1H-indazole core can be achieved through various published methods, often starting from a substituted 2-fluorobenzonitrile.
Protocol 5.3.2: Synthesis of the Benzoic Acid Intermediate
-
This intermediate is typically prepared in a multi-step synthesis, often involving nucleophilic aromatic substitution and subsequent functional group manipulations.
Protocol 5.3.3: Final Amide Coupling [6]
-
Activate the carboxylic acid of the benzoic acid intermediate by converting it to an acid chloride (e.g., using oxalyl chloride or SOCl₂).
-
In a separate flask, dissolve the indazole intermediate in a suitable solvent (e.g., pyridine or THF with a base).
-
Cool the solution of the indazole and slowly add the freshly prepared acid chloride.
-
Allow the reaction to proceed at low temperature and then warm to room temperature.
-
Upon completion, quench the reaction and perform an extractive work-up.
-
Purify the crude product by crystallization or column chromatography to yield entrectinib.
Synthesis of Selitrectinib (LOXO-195)
Selitrectinib is a next-generation macrocyclic TRK inhibitor. Its synthesis is more complex and involves a key macrocyclization step. A reported synthesis involves 9 steps with an overall yield of 26%.[9] The key steps likely involve the preparation of two advanced intermediates that are then joined and cyclized. Due to the proprietary nature of the exact process, a detailed, step-by-step protocol is not publicly available. However, the general strategy involves the use of modern synthetic methodologies such as Suzuki coupling to form a key C-C bond prior to macrocyclization.[9]
Conclusion
The development of TRK inhibitors has been a landmark achievement in precision oncology. The pyrazolo[1,5-a]pyrimidine, indazole, and pyrrolopyrimidine scaffolds have proven to be highly effective core structures for the design of potent and selective inhibitors. This document provides a foundational overview of the key building blocks, synthetic strategies, and biological data relevant to this important class of therapeutic agents. The provided protocols offer a starting point for the synthesis of these compounds and can be adapted and optimized for the development of novel TRK inhibitors with improved properties.
References
- 1. An Intriguing Purview on the Design of Macrocyclic Inhibitors for Unexplored Protein Kinases through Their Binding Site Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. selitrectinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. benchchem.com [benchchem.com]
- 13. Solid tumors harboring NTRK fusion | Study 20810 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 14. amm-journal.org [amm-journal.org]
- 15. researchgate.net [researchgate.net]
- 16. oncology-central.com [oncology-central.com]
- 17. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by reaction step.
Step 1: Synthesis of Ethyl 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
Issue 1: Low Yield of Ethyl 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
| Potential Cause | Suggested Solution |
| Incomplete Cyclization: The initial formation of the pyrazolo[1,5-a]pyrimidine ring may be inefficient. | - Optimize Reaction Temperature: Ensure the reaction is carried out at the optimal temperature, which may require heating.[1] - Adjust Catalyst: If using an acid catalyst (e.g., acetic acid), ensure the appropriate concentration is used. For base-catalyzed reactions, a non-nucleophilic base is recommended.[1] - Microwave Synthesis: Consider using microwave-assisted synthesis, which has been reported to improve yields and reduce reaction times.[2] |
| Poor Regioselectivity: Formation of undesired regioisomers during cyclization can lower the yield of the desired product. | - Choice of β-dicarbonyl compound: The structure of the β-dicarbonyl compound can influence regioselectivity. Careful selection of this starting material is crucial.[2] |
| Sub-optimal Bromination: Incomplete bromination of the pyrazolo[1,5-a]pyrimidine-6-carboxylate intermediate. | - Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective reagent. Ensure it is of high purity. - Reaction Conditions: The reaction is typically run in a suitable solvent like acetonitrile at room temperature. Ensure sufficient reaction time for completion.[3] |
| Formation of Di-brominated Byproducts: Over-bromination can lead to the formation of 3,X-dibromopyrazolo[1,5-a]pyrimidine derivatives, reducing the yield of the mono-brominated product. | - Stoichiometry: Use a stoichiometric amount of the brominating agent (e.g., 1.0-1.1 equivalents of NBS). - Controlled Addition: Add the brominating agent portion-wise to the reaction mixture to maintain a low concentration and minimize over-reaction. |
Issue 2: Presence of Impurities in Ethyl 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
| Potential Cause | Suggested Solution |
| Unreacted Starting Materials: Incomplete reaction leaving residual pyrazolo[1,5-a]pyrimidine-6-carboxylate. | - Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and ensure it goes to completion. - Purification: Purify the crude product using column chromatography on silica gel. |
| Di-brominated Impurities: As mentioned above, over-bromination can lead to these impurities. | - Purification: These can often be separated from the desired mono-brominated product by column chromatography. |
| Isomeric Impurities: Formation of other brominated isomers. | - Optimize Bromination Conditions: The C3 position is generally the most reactive for electrophilic substitution on the pyrazolo[1,5-a]pyrimidine core.[4][5] However, reaction conditions can sometimes influence regioselectivity. Ensure the reaction is run under conditions known to favor C3 bromination. |
Step 2: Hydrolysis of Ethyl 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Hydrolysis: The ester is not fully converted to the carboxylic acid. | - Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient amount of time (e.g., 24 hours).[6] - Base Concentration: Use an adequate concentration of base (e.g., 1M NaOH).[6] |
| Degradation of the Product: The pyrazolo[1,5-a]pyrimidine ring may be sensitive to harsh basic conditions, leading to decomposition. | - Milder Base: Consider using a milder base such as lithium hydroxide (LiOH). - Lower Temperature: If degradation is suspected, try running the reaction at a lower temperature for a longer period. |
| Decarboxylation: Loss of the carboxylic acid group under harsh reaction conditions. | - Careful pH Adjustment: During the acidification step, add the acid slowly and monitor the pH to avoid strongly acidic conditions that might promote decarboxylation. |
| Product Loss During Workup: The product may be partially soluble in the aqueous phase during extraction. | - Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product.[7] - Saturation of Aqueous Layer: Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product in water. |
Issue 2: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Product is an Emulsion: Formation of an emulsion during the extraction process. | - Break the Emulsion: Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. |
| Product Contaminated with Salts: Residual salts from the neutralization and workup steps. | - Washing: Wash the organic extracts thoroughly with water and then with brine to remove inorganic salts. - Recrystallization: Recrystallize the final product from a suitable solvent to remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely used method involves the cyclization of a 3-bromo-5-aminopyrazole derivative with a suitable β-ketoester or equivalent to form the ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate intermediate. This is followed by the hydrolysis of the ester to the desired carboxylic acid.[6]
Q2: How can I improve the regioselectivity of the bromination step?
A2: The bromination of the pyrazolo[1,5-a]pyrimidine ring system is generally regioselective for the C3 position due to the electronic nature of the heterocyclic system.[4][5] To favor C3 bromination, it is recommended to use N-bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile at room temperature. Using a stoichiometric amount of NBS is crucial to avoid over-bromination.
Q3: What are some alternative methods for the synthesis of the pyrazolo[1,5-a]pyrimidine core?
A3: Besides the traditional condensation of 5-aminopyrazoles with β-dicarbonyl compounds, other methods include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[2] One-pot methodologies involving cyclization and subsequent halogenation have also been developed.[2]
Q4: My final product, this compound, has low solubility. How can I purify it effectively?
A4: Low solubility can make purification challenging. Recrystallization from a suitable high-boiling point solvent or a solvent mixture can be an effective method. If the compound is still difficult to handle, conversion to a more soluble salt form for purification, followed by regeneration of the free acid, might be an option.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Brominating agents like NBS are corrosive and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used, such as acetonitrile and ethyl acetate, are flammable and should be handled away from ignition sources.
Data Presentation
Table 1: Comparison of Reported Yields for Key Synthetic Steps
| Step | Reactants | Conditions | Product | Yield (%) | Reference |
| Cyclization & Bromination | 3-bromo-5-aminopyrazole, β-ketoester intermediate | Acid-catalyzed cyclization | Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate | Not specified | [6] |
| Bromination | Pyrazolo[1,5-a]pyrimidine-6-carboxylate | NBS, acetonitrile, room temp. | 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylate | Good yields | [3] |
| Hydrolysis | Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate | 1M NaOH, ethanol, reflux; then HCl | This compound | 85-90 | [6] |
| Hydrolysis | Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester | 2N NaOH, room temp.; then acetic acid | Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | ~55 (from ester) | [7] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylate (General Procedure)
This protocol is a generalized representation based on common synthetic strategies.
-
Cyclization: To a solution of a suitable 3-bromo-5-aminopyrazole in a solvent such as acetic acid, add the appropriate β-ketoester derivative.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pyrazolo[1,5-a]pyrimidine-6-carboxylate.
-
Bromination: Dissolve the crude product in acetonitrile.
-
Add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the title compound.
Protocol 2: Hydrolysis of Ethyl 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
This protocol is adapted from a reported procedure.[6]
-
Suspend ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate in a mixture of ethanol and 1M aqueous sodium hydroxide.
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 1 by the dropwise addition of concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound|Research Chemical [benchchem.com]
- 7. PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final product, this compound, has low purity after hydrolysis of the ethyl ester. What are the likely impurities and how can I remove them?
A: Low purity after saponification is often due to incomplete hydrolysis or the presence of unreacted starting materials.
-
Potential Impurities: The most common impurity is the starting material, ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate.
-
Troubleshooting Steps:
-
Ensure Complete Hydrolysis: The hydrolysis is typically conducted by refluxing the ethyl ester with NaOH or KOH in ethanol.[1] Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). If the reaction is incomplete, you can extend the reflux time or use a higher concentration of the base.
-
Acidification and Precipitation: After hydrolysis, the reaction mixture is acidified to a pH of 1 with concentrated HCl to precipitate the carboxylic acid.[1] Ensure the pH is low enough for complete precipitation.
-
Recrystallization: The crude product can be purified by recrystallization. A common solvent system is a mixture of ethanol and N,N-Dimethylformamide (DMF).[2]
-
Washing: Wash the filtered product with cold ethanol to remove any remaining impurities.[3]
-
Q2: I am having trouble with the crystallization of ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate. What can I do to improve crystal formation?
A: Crystallization can be a sensitive step. Here are some tips to improve your yield and the quality of your crystals:
-
Solvent System: A common and effective solvent system for the crystallization of this compound is a 1:4 mixture of ethyl acetate and n-heptane.[1]
-
Inducing Crystallization:
-
Seeding: If you have a small amount of pure product from a previous batch, add a seed crystal to the solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Slow Cooling: Allow the solution to cool down slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling often leads to the formation of larger, purer crystals.
-
-
Concentration: If the solution is too dilute, you may need to evaporate some of the solvent to reach a supersaturated state, which is necessary for crystallization to occur.
Q3: My column chromatography purification of a pyrazolopyrimidine derivative is not giving good separation. The fractions are all mixed. What can I do?
A: Poor separation in column chromatography can be due to several factors. Here are some common issues and their solutions:
-
Solvent System (Eluent): The choice of eluent is critical. You may need to optimize the polarity of your solvent system. For pyrazolopyrimidine derivatives, a common eluent system is a mixture of chloroform and methanol (e.g., 9:1 ratio).[4] You can use TLC to test different solvent systems and find the one that gives the best separation of your desired compound from its impurities.
-
Stationary Phase: Silica gel (230–400 mesh) is a commonly used stationary phase for the purification of these compounds.[5] Ensure you are using a high-quality silica gel and that the column is packed properly to avoid channeling.
-
Sample Loading: Do not overload the column. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude product to silica gel by weight. The sample should be loaded onto the column in a minimal amount of the eluent or a less polar solvent.
-
Flow Rate: A slower flow rate generally results in better separation.
Q4: I am seeing a significant amount of a side product in my synthesis of a pyrazolopyrimidine derivative. How can I minimize its formation?
A: The formation of side products is a common issue in organic synthesis. Here are some general strategies to minimize them:
-
Reaction Conditions: Carefully control the reaction temperature, reaction time, and the stoichiometry of the reactants. For instance, in the cyclization step to form the pyrazolo[1,5-a]pyrimidine core, the reaction is often carried out at a specific temperature (e.g., 45°C) for a defined period (e.g., 24 hours).[1]
-
Purity of Starting Materials: Ensure that your starting materials are pure. Impurities in the starting materials can often lead to the formation of side products.
-
Inert Atmosphere: Some reactions are sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the formation of unwanted byproducts.
Experimental Protocols
Hydrolysis of Ethyl 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylate[1]
-
Reflux the ethyl ester in a 1M solution of NaOH in ethanol at 20°C for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution to a pH of 1 using concentrated HCl.
-
The product, this compound, will precipitate out of the solution.
-
Filter the precipitate and wash it with cold water.
-
Dry the product to obtain the final pure compound. This procedure typically yields a product with >99% purity.[1]
Recrystallization of a Pyrazolopyrimidine Derivative[2]
-
Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethanol and DMF (e.g., 3:1 or 2:1 ratio).[2]
-
Once the product is completely dissolved, allow the solution to cool slowly to room temperature.
-
As the solution cools, the pure product will crystallize out.
-
Place the flask in an ice bath to maximize the yield of the crystals.
-
Filter the crystals and wash them with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Purification Methods and Yields for this compound and its Ethyl Ester
| Compound | Purification Method | Solvent System | Yield | Purity | Reference |
| Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate | Crystallization | Ethyl acetate/n-heptane (1:4) | 40-50% | 93-94.5% (LC) | [1] |
| This compound | Precipitation after hydrolysis | Water | 85-90% | >99% (LC) | [1] |
Visualizations
Signaling Pathway
The 3-bromopyrazolo[1,5-a]pyrimidine core is a key scaffold for developing potent protein kinase inhibitors for targeted cancer therapy.[1] These inhibitors often act as ATP-competitive inhibitors, blocking aberrant signaling pathways that drive cancer growth.
Caption: Inhibition of an oncogenic signaling pathway by a pyrazolopyrimidine-based kinase inhibitor.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound derivatives.
Caption: General workflow for the synthesis and purification of pyrazolopyrimidine derivatives.
References
Technical Support Center: Suzuki Coupling of 3-Bromopyrazolo[1,5-a]pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering side product formation during the Suzuki-Miyaura cross-coupling of 3-bromopyrazolo[1,5-a]pyrimidines.
Troubleshooting Guide
This guide addresses specific issues related to the formation of common side products.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant amount of debrominated pyrazolo[1,5-a]pyrimidine is observed. | 1. Inefficient Catalytic System: The catalyst and ligand combination may not favor reductive elimination over pathways leading to dehalogenation.[1][2] 2. Choice of Base: Certain bases can promote the dehalogenation process.[2] 3. High Temperatures: Elevated temperatures can sometimes increase the rate of side reactions. | 1. Optimize Catalyst and Ligand: Employ a tandem catalyst system of a palladium precatalyst and a bulky, electron-rich phosphine ligand. The combination of XPhosPdG2 (a G2 palladacycle) and additional XPhos ligand has been shown to be effective in minimizing debromination.[1][2] 2. Select an Appropriate Base: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are less likely to promote dehalogenation compared to stronger bases.[3] 3. Optimize Reaction Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. Microwave irradiation can sometimes offer better control and shorter reaction times, potentially reducing side product formation.[2] |
| Homocoupling of the boronic acid (biaryl byproduct) is detected. | 1. Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.[4] 2. Use of a Pd(II) Precatalyst: Pd(II) sources can be reduced to the active Pd(0) species via homocoupling of the boronic acid.[3] 3. Inefficient Transmetalation: If the transmetalation step is slow, the concentration of the activated boronic acid may build up, leading to homocoupling. | 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. 2. Use a Pd(0) Source or an Efficient Precatalyst: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or use a modern precatalyst (e.g., Buchwald G3 or G4 precatalysts) that cleanly generates the active Pd(0) species.[3] 3. Optimize Ligand and Base: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) to accelerate the desired catalytic cycle.[3] The choice of base is also crucial for efficient transmetalation. |
| Protodeboronation of the boronic acid is observed. | 1. Presence of Water and Base: The combination of water and base can lead to the cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond.[5][6] 2. Unstable Boronic Acid: Some boronic acids, particularly certain heteroaryl boronic acids, are inherently prone to protodeboronation.[7] 3. Bulky Phosphine Ligands: While beneficial for cross-coupling, some bulky phosphine ligands have been shown to also promote protodeboronation in the presence of a palladium catalyst.[6] | 1. Minimize Water Content: While some water is often necessary for the Suzuki reaction, excessive amounts should be avoided. Use anhydrous solvents and dry reagents where possible. 2. Use Boronic Acid Derivatives: For particularly unstable boronic acids, consider using more stable derivatives like pinacol esters or MIDA boronates, which slowly release the boronic acid under the reaction conditions.[5][7] 3. Careful Ligand Selection: If protodeboronation is a major issue, screening different ligands may be necessary to find one that minimizes this side reaction while still promoting the desired coupling. |
| Low or no conversion of the starting 3-bromopyrazolo[1,5-a]pyrimidine. | 1. Catalyst Deactivation: The nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity.[7][8] 2. Poor Solubility: The starting materials or intermediates may have poor solubility in the chosen solvent, hindering the reaction. 3. Insufficiently Active Catalyst: The chosen catalyst system may not be active enough for this specific heterocyclic substrate. | 1. Use a High-Activity Catalyst System: Employ modern, highly active catalyst systems with bulky, electron-rich ligands (e.g., Buchwald or Buchwald-type ligands and precatalysts) that are known to be effective for challenging heteroaromatic substrates.[8] 2. Optimize Solvent System: Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, 2-MeTHF) to improve solubility. 3. Increase Catalyst Loading: As a last resort, a modest increase in the catalyst loading may improve conversion, although this is less desirable from an efficiency standpoint. |
Data Presentation
The following table summarizes the optimization of reaction conditions for the Suzuki coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid, highlighting the ratio of the desired product to the debrominated side product.[2]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Product : Debrominated Ratio |
| 1 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 12h | 9 : 91 |
| 2 | PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 12h | 17 : 83 |
| 3 | PdCl₂(dppf) (5) | - | K₂CO₃ (3) | Dioxane | 110 | 12h | 17 : 83 |
| 4 | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ (3) | Dioxane | 135 | 40 | 79 : 21 |
| 5 | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ (3) | 2-MeTHF | 135 | 40 | 85 : 15 |
| 6 | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (2) | Water | 135 | 40 | 100 : 0 (89% isolated yield) |
Data extracted from Jismy et al., RSC Adv., 2021, 11, 1287-1302.[2]
Frequently Asked Questions (FAQs)
Q1: Why is debromination a common side reaction with 3-bromopyrazolo[1,5-a]pyrimidines?
A1: The pyrazolo[1,5-a]pyrimidine core is an electron-deficient heteroaromatic system. This electronic nature can influence the stability of the organopalladium intermediate formed after oxidative addition. Under certain conditions, particularly with less efficient catalyst systems or the presence of certain bases, pathways leading to the replacement of the bromine atom with a hydrogen (protodebromination) can compete with or even dominate the desired cross-coupling pathway.[2]
Q2: What is the role of the extra phosphine ligand (e.g., XPhos) when using a precatalyst like XPhosPdG2?
A2: While the precatalyst already contains the ligand, adding an excess of the free ligand helps to maintain the stability and activity of the catalytic species throughout the reaction. It ensures that the active Pd(0) species is consistently coordinated by the desired bulky, electron-rich ligand, which promotes the desired oxidative addition and reductive elimination steps and suppresses side reactions like debromination.[2]
Q3: Can I use conventional heating instead of microwave irradiation?
A3: Yes, conventional heating can be used. However, microwave irradiation often allows for more rapid and uniform heating, leading to significantly shorter reaction times.[2] This can be advantageous in minimizing the formation of side products that may be favored under prolonged heating. If using conventional heating, you may need to extend the reaction time and monitor the progress carefully by TLC or LC-MS.
Q4: How can I detect the formation of side products in my reaction?
A4: The presence of side products can be identified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Side products like the debrominated compound will appear as a separate spot, typically with a different polarity than the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for identifying the molecular weights of the components in the crude reaction mixture, allowing for the confirmation of the desired product and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture will show characteristic signals for the desired product and any major byproducts. For example, the debrominated pyrazolo[1,5-a]pyrimidine will show a new proton signal in the aromatic region where the bromine atom was previously located.
Experimental Protocols
Optimized Protocol for the Suzuki Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (Microwave-Assisted) [2]
This protocol is based on the optimized conditions reported by Jismy et al. (2021).[2]
Materials:
-
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
-
Arylboronic acid (1.5 equivalents)
-
XPhos Pd G2 (2.5 mol%)
-
XPhos (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Degassed water
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave vial equipped with a magnetic stir bar, add the 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 eq), the arylboronic acid (1.5 eq), potassium carbonate (2.0 eq), XPhos Pd G2 (0.025 eq), and XPhos (0.05 eq).
-
Add degassed water to the vial to achieve the desired concentration (e.g., 0.1-0.2 M).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 135 °C for 40 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualization
The following diagram illustrates the catalytic cycle for the desired Suzuki coupling reaction and the competing pathways leading to the major side products.
Figure 1. Catalytic cycle of the Suzuki coupling and pathways to major side products.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Solubility Challenges with Pyrazolo[1,5-a]pyrimidine Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine intermediates. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during synthesis, purification, and experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrazolo[1,5-a]pyrimidine intermediates exhibit poor solubility?
A1: The pyrazolo[1,5-a]pyrimidine core is a fused, planar, and rigid heterocyclic system. This planarity can lead to strong intermolecular π-π stacking interactions in the solid state, resulting in high crystal lattice energy. High lattice energy makes it difficult for solvent molecules to break down the crystal structure and solvate the individual molecules, leading to poor solubility, particularly in aqueous solutions.[1]
Q2: What are the most common solvents used for the synthesis and purification of pyrazolo[1,5-a]pyrimidines?
A2: Acetic acid is frequently used as a solvent and catalyst for the condensation reaction to form the pyrazolo[1,5-a]pyrimidine ring system.[2] For purification and subsequent reactions, common organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often employed, especially for compounds with improved solubility through substitution.[3][4] Recrystallization, a common purification technique for these intermediates, often utilizes solvents like ethanol or mixtures including DMF and ethanol.
Q3: How can I improve the solubility of my pyrazolo[1,5-a]pyrimidine intermediate?
A3: Improving solubility can be approached from two main angles: structural modification and formulation strategies.
-
Structural Modification: Introducing substituents that disrupt the planarity and crystal packing of the molecule can significantly enhance solubility. This can be achieved by adding flexible side chains, bulky groups, or polar functional groups that can engage in hydrogen bonding with the solvent.
-
Formulation Strategies: For experimental assays, co-solvents or formulating the compound with polymers to create an amorphous solid dispersion can improve the apparent solubility.
Q4: Are there any "green" chemistry approaches to synthesizing pyrazolo[1,5-a]pyrimidines that might also help with solubility or purification?
A4: Yes, microwave-assisted synthesis is a notable green chemistry approach for preparing pyrazolo[1,5-a]pyrimidines. This method often leads to cleaner reactions with fewer byproducts, which can simplify the purification process.[2] In some cases, reactions can be performed in aqueous ethanol or even under solvent-free conditions, reducing the reliance on potentially hazardous organic solvents.[4] Simplified purification can indirectly help with solubility issues by providing a purer compound that is less prone to crystallization issues caused by impurities.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Yield During Synthesis Due to Poor Solubility of Starting Materials
| Potential Cause | Recommended Solution |
| Incomplete dissolution of starting materials. | Use a higher-boiling point solvent like DMF or DMSO to increase the reaction temperature and improve the solubility of the reactants.[4] |
| Precipitation of starting materials or intermediates during the reaction. | Monitor the reaction for any precipitation. If observed, consider a solvent system in which all components remain in solution at the reaction temperature. |
| Use of a non-optimal solvent for the reaction. | If using a classical condensation approach, acetic acid often serves as both a solvent and a catalyst, aiding in the dissolution of the amine precursor.[2] |
Issue 2: Difficulty in Product Purification by Recrystallization
| Potential Cause | Recommended Solution |
| Product is "oiling out" instead of crystallizing. | This often happens when the product is impure or the solvent is not ideal. Try adding a co-solvent (an "anti-solvent") dropwise to the solution of your compound in a good solvent to induce crystallization. Ensure the solution is not supersaturated. |
| No crystal formation upon cooling. | Scratch the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of the desired product if available. If these fail, slowly evaporate the solvent or try a different solvent system. |
| Product is poorly soluble in all common recrystallization solvents. | Consider purification by column chromatography. If a solid is necessary, you may need to attempt a broader range of solvent systems for recrystallization, including mixtures. |
Issue 3: Product Precipitation During Reaction Work-up or Extraction
| Potential Cause | Recommended Solution |
| Change in solvent polarity during work-up causes precipitation. | When quenching a reaction or during an aqueous wash, the product may crash out if it is insoluble in the resulting solvent mixture. Minimize the amount of aqueous solution used or extract with a larger volume of an appropriate organic solvent in which the product is soluble. |
| Product is insoluble in the extraction solvent. | Choose an extraction solvent based on the expected polarity of your product. If the product is highly polar, solvents like ethyl acetate or even a mixture including a small amount of methanol might be necessary. Be aware that more polar solvents will also extract more polar impurities. |
Quantitative Solubility Data
Quantitative solubility data for pyrazolo[1,5-a]pyrimidine intermediates is not extensively tabulated in the literature. However, the following table provides some examples for specific derivatives. It is important to note that solubility is highly dependent on the specific substitution pattern of the pyrazolo[1,5-a]pyrimidine core.
| Compound | Solvent/Medium | Solubility |
| Compound 37 (a 5-indole-pyrazolo[1,5-a]pyrimidine derivative) | Aqueous buffer (pH 7.4) | 444 µM |
| Compound 54 (a 5-(6-azaindole)-pyrazolo[1,5-a]pyrimidine derivative) | Aqueous buffer (pH 7.4) | >500 µM |
| CFI-402257 (a potent TTK inhibitor) | Not specified | Orally bioavailable, suggesting some level of aqueous solubility.[1] |
Note: The data for compounds 37 and 54 are from a study on PI3Kδ inhibitors and represent the solubility of final products, which can be indicative of the solubility of structurally similar intermediates.
Experimental Protocols
Protocol 1: Synthesis of a Dihydroxy Pyrazolo[1,5-a]pyrimidine Intermediate
This protocol describes a common method for creating the pyrazolo[1,5-a]pyrimidine core, resulting in an intermediate that is often poorly soluble.
-
Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in ethanol), add a solution of 3-amino-5-methylpyrazole in ethanol and diethyl malonate.
-
Reaction Conditions: Heat the mixture at reflux for 24 hours.
-
Work-up and Isolation: After cooling to room temperature, evaporate the solvent under reduced pressure. Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
Purification: The precipitated solid, 5,7-dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine, is collected by filtration, washed with water, and dried. Due to its poor solubility, this intermediate often does not require further purification.
Protocol 2: Chlorination of a Dihydroxy Pyrazolo[1,5-a]pyrimidine Intermediate
This protocol is a common subsequent step, converting the hydroxyl groups to chlorides, which can alter the solubility profile.
-
Reaction Setup: To cooled (0 °C) phosphorus oxychloride (POCl₃), slowly add the 5,7-dihydroxy-2-methylpyrazolo[1,5-a]pyrimidine intermediate.
-
Reaction Conditions: Heat the mixture at reflux for 24 hours.
-
Work-up and Isolation: After cooling, carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The resulting 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Visualizations
Below are diagrams illustrating key workflows and concepts related to the synthesis and solubility of pyrazolo[1,5-a]pyrimidine intermediates.
Caption: A typical experimental workflow from synthesis to purification and use.
Caption: A decision tree for troubleshooting common solubility-related issues.
Caption: Key strategies for enhancing the solubility of pyrazolo[1,5-a]pyrimidines.
References
- 1. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amide Bond Formation with Hindered Pyrazolo[1,5-a]pyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of amides involving sterically hindered pyrazolo[1,5-a]pyrimidines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the amide coupling process with hindered pyrazolo[1,5-a]pyrimidine derivatives.
Question 1: My amide coupling reaction with a pyrazolo[1,5-a]pyrimidine amine is resulting in low or no yield. What are the likely causes and how can I address them?
Answer:
Low yields in amide bond formation with hindered pyrazolo[1,5-a]pyrimidines are a common challenge. The primary reasons often involve the reduced nucleophilicity of the pyrazolo[1,5-a]pyrimidine amine due to electronic effects and steric hindrance around the amine functionality.[1][2] Here are the potential causes and their solutions:
-
Inadequate Activation of the Carboxylic Acid: Standard coupling reagents may not be potent enough to activate the carboxylic acid sufficiently for it to react with the hindered amine.[1]
-
Solution: Employ more powerful coupling reagents. Uronium/aminium salts like HATU, HCTU, or phosphonium salts like PyBOP and PyAOP are known to be effective for challenging couplings.[1][3] For extremely hindered substrates, consider generating highly reactive acyl fluorides in situ using reagents like TCFH-NMI or BTFFH.[1][4]
-
-
Steric Hindrance: The bulky nature of the pyrazolo[1,5-a]pyrimidine ring system can physically impede the approach of the activated carboxylic acid.[2]
-
Solution: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[1] Microwave heating has also proven effective in accelerating these types of reactions.[1] Additionally, selecting a less sterically demanding coupling reagent, such as one that forms an acyl fluoride, can be beneficial.[4]
-
-
Suboptimal Reaction Conditions: The choice of solvent and base can significantly influence the reaction outcome.[1][2]
Question 2: I am observing significant side product formation in my reaction. How can I minimize these unwanted reactions?
Answer:
Side product formation is often linked to the reactivity of the coupling reagents and intermediates.
-
Racemization of Chiral Carboxylic Acids: If your carboxylic acid has a chiral center, racemization can be a significant issue.
-
Guanidinylation of the Amine: Uronium-based coupling reagents can sometimes react with the amine to form a guanidinium byproduct.
-
Solution: Phosphonium-based reagents like PyBOP do not have this side reaction.[3] Alternatively, ensure the carboxylic acid is pre-activated with the uronium reagent before adding the amine to the reaction mixture.
-
-
Reaction with Solvent: Solvents like DMF or NMP can sometimes participate in side reactions, especially at elevated temperatures.[5]
-
Solution: If side reactions with the solvent are suspected, consider switching to a more inert solvent like dioxane or toluene, although this may require optimization of other reaction parameters.
-
Question 3: The purification of my final amide product is proving to be very difficult. What strategies can I employ to simplify the workup and purification process?
Answer:
Purification challenges often arise from unreacted starting materials and byproducts from the coupling reagent.
-
Excess Starting Material: Driving the reaction to completion is the first step to easier purification.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the less expensive or more easily removable reactant to ensure the other is fully consumed.[1]
-
-
Coupling Reagent Byproducts: Many coupling reagents generate byproducts that can complicate purification.
-
Solution: Choose a coupling reagent that produces water-soluble byproducts. For example, the urea byproduct from EDC is water-soluble, while the byproduct from DCC is largely insoluble in many organic solvents and can be removed by filtration.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are generally most effective for amide bond formation with hindered pyrazolo[1,5-a]pyrimidines?
A1: For sterically hindered and potentially electron-deficient pyrazolo[1,5-a]pyrimidine amines, more potent coupling reagents are typically required. The following classes of reagents are recommended:
-
Uronium/Aminium Salts: HATU and HCTU are generally more effective than HBTU or TBTU for challenging couplings due to the formation of more reactive activated esters.[1]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are highly effective for difficult couplings and are also known to suppress racemization.[1]
-
Acyl Fluoride Precursors: For exceptionally hindered systems where other methods fail, the in situ generation of acyl fluorides using reagents like TFFH or BTFFH has been shown to be successful.[2][4]
Q2: What are the recommended reaction conditions (solvent, base, temperature) for these types of couplings?
A2:
-
Solvents: Anhydrous aprotic polar solvents such as DMF, NMP, or DMA are generally good choices.[1][2]
-
Bases: Non-nucleophilic, hindered bases like DIPEA or 2,4,6-collidine are preferred to minimize side reactions.[1]
-
Temperature: While many couplings can be performed at room temperature, hindered systems often benefit from elevated temperatures (e.g., 50-80 °C) or the use of microwave irradiation to overcome the activation energy barrier.[1][4]
Q3: How can I monitor the progress of my amide coupling reaction?
A3: Several analytical techniques can be used to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of reactants to products and can help identify any major side products.[2]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Can be used to monitor the disappearance of the carboxylic acid O-H stretch and the appearance of the amide I and II bands.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the formation of the desired amide bond.[6]
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of reaction progress by separating and quantifying reactants, products, and byproducts.[6]
Data Presentation
Table 1: Comparison of Coupling Reagents for a Hindered Amide Coupling
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HATU | - | DIPEA | DMF | 25 | 24 | Low | [4] |
| EDC | HOBt | DIPEA | DMF | 25 | 24 | No Product | [4] |
| DCC | DMAP | - | DCM | 25 | 24 | No Product | [4] |
| Acyl Chloride (from SOCl₂) | - | Pyridine | DCM | 25 | 12 | Low | [4] |
| BTFFH | NMI | - | MeCN | 80 | 2 | Good to Excellent | [4] |
Table 2: Effect of Reaction Conditions on a Challenging Amide Coupling
| Solvent | Base | Temperature (°C) | Conversion (%) | Notes |
| EtOAc | Et₃N | 25 | 31 | Slow reaction rate. |
| MeCN | Et₃N | 25 | 73 | Improved conversion over EtOAc. |
| MeCN | Et₃N | 50 | 79 (isolated yield) | Elevated temperature significantly improves yield.[7] |
| MeCN | DIPEA | 50 | 72 | DIPEA is also an effective base.[7] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU [2]
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the hindered pyrazolo[1,5-a]pyrimidine amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or an elevated temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amide Coupling via in situ Acyl Fluoride Formation [4]
-
To a solution of the carboxylic acid (1.0 equivalent) and N-methylimidazole (NMI, 2.0 equivalents) in anhydrous acetonitrile, add BTFFH (1.1 equivalents) at room temperature.
-
Stir the mixture for 10 minutes to allow for the formation of the acyl fluoride.
-
Add the hindered pyrazolo[1,5-a]pyrimidine amine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture at 80 °C and monitor for completion by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for amide bond formation.
Caption: Troubleshooting flowchart for low yield amide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: De-bromination of 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the de-bromination of 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid. The protocols and solutions are based on established chemical principles for the dehalogenation of related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of de-brominating this compound? A1: The bromine atom at the 3-position serves as a versatile synthetic handle for introducing various functional groups via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1] However, removing the bromine atom is necessary to synthesize the parent pyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold. This core structure is a valuable building block for further derivatization at other positions or as the final target molecule in a drug discovery campaign.
Q2: What are the most common methods for the de-bromination of aryl bromides like this one? A2: The most prevalent methods include catalytic hydrogenation, often using palladium on carbon (Pd/C) with a hydrogen source, and metal-catalyzed reductions using hydride donors.[2] Metal-free reduction systems, for instance using a combination of dimethylformamide (DMF) and a trialkylamine, have also been reported for dehalogenating certain pyrimidines.[3]
Q3: My catalytic hydrogenation reaction is slow or incomplete. What are the likely causes? A3: Incomplete conversion in catalytic hydrogenation can stem from several factors:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities (e.g., sulfur compounds) or oxidized.
-
Insufficient Hydrogen: Poor dispersion of hydrogen gas in the reaction mixture, low hydrogen pressure, or a leak in the system can limit the reaction rate.
-
Low Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Inappropriate Solvent: The solvent must fully dissolve the substrate and not interfere with the catalyst's activity.
Q4: What potential side reactions or product degradation pathways should I be aware of? A4: Besides incomplete de-bromination, potential side reactions include the reduction of the pyrimidine ring system, especially under harsh hydrogenation conditions. The carboxylic acid group is generally stable under these conditions but could potentially be reduced with stronger reducing agents not typically used for de-bromination. During workup, the product's stability to acidic or basic conditions should be considered to prevent degradation or unintended isomerization.[4][5]
Experimental Protocols & Methodologies
Two common protocols for de-bromination are presented below. Conditions should be optimized for the specific substrate and laboratory setup.
Method 1: Catalytic Hydrogenation
This is a widely used and often clean method for removing bromine from aromatic rings.[2]
Protocol:
-
Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in an appropriate solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).
-
Inerting: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%). Seal the vessel and purge thoroughly with an inert gas (e.g., Nitrogen or Argon).
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-4 atm or 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) to ensure efficient mixing and mass transfer of hydrogen.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Once complete, carefully vent the hydrogen gas and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography if necessary.
Table 1: Typical Conditions for Catalytic Hydrogenation
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 eq |
| Catalyst | 10% Pd/C | 5-10 mol% |
| Hydrogen Source | H₂ Gas | 1-4 atm (balloon or Parr shaker) |
| Solvent | Methanol, Ethanol, or Ethyl Acetate | Ensure substrate is fully dissolved |
| Temperature | 25-50 °C | Higher temperatures may accelerate the reaction |
| Reaction Time | 2-24 hours | Monitor by TLC/LC-MS |
Method 2: Palladium-Catalyzed Formate Reduction
This method uses a hydride donor (formic acid or a formate salt) and avoids the need for high-pressure hydrogenation equipment.
Protocol:
-
Setup: To a round-bottom flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand if necessary (e.g., triphenylphosphine).
-
Inerting: Seal the flask and purge with an inert gas (Nitrogen or Argon).
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., DMF or Acetonitrile), followed by a hydride donor such as formic acid (2-5 eq) and a base like triethylamine (2-5 eq), or a formate salt like ammonium formate or sodium formate (2-5 eq).
-
Reaction: Heat the mixture with stirring to a moderate temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Table 2: Typical Conditions for Formate Reduction
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 eq |
| Catalyst | Pd(OAc)₂ or PdCl₂(dppf) | 2-5 mol% |
| Hydride Source | HCOOH/Et₃N or HCOONH₄ | 2-5 eq |
| Solvent | DMF, Acetonitrile, or Dioxane | Anhydrous and degassed |
| Temperature | 60-80 °C | Reaction is typically faster at elevated temperatures |
| Reaction Time | 1-12 hours | Monitor by TLC/LC-MS |
Troubleshooting Guide
Table 3: Common Problems and Recommended Solutions
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| No Reaction / Incomplete Conversion | 1. Catalyst is inactive (oxidized or poisoned).2. Insufficient temperature or reaction time.3. Poor quality of reagents (e.g., wet solvent, impure hydride source).4. For hydrogenation, poor H₂ gas dispersion. | 1. Use fresh catalyst from a reputable source. If necessary, pre-activate the catalyst.2. Increase the temperature in 10 °C increments. Allow the reaction to run longer.3. Use anhydrous, degassed solvents and freshly opened reagents.4. Increase the stirring rate to create a vortex and improve gas-liquid mixing. |
| Low Yield | 1. Product loss during workup (e.g., solubility in the aqueous layer).[4]2. Formation of difficult-to-separate byproducts.3. Product degradation under reaction or workup conditions. | 1. Check the aqueous layer by TLC/LC-MS. If product is present, perform additional extractions or a back-extraction after adjusting pH.2. Re-optimize reaction conditions (lower temperature, different catalyst/solvent) to improve selectivity.3. Test product stability separately under the reaction and workup pH conditions.[4] If unstable, modify the procedure (e.g., use a milder base or avoid acidic quench). |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high, promoting side reactions.[6]2. Over-reduction of the heterocyclic ring system.3. Presence of oxygen leading to oxidative side reactions.4. Use of an overly strong base promoting hydrodehalogenation or other pathways.[6] | 1. Run the reaction at a lower temperature.[6]2. Use a less active catalyst or milder conditions (e.g., lower H₂ pressure, shorter reaction time).3. Ensure the reaction is performed under a strictly inert atmosphere.[6]4. Switch to a milder base, such as K₂CO₃ or K₃PO₄, instead of strong organic bases.[6] |
| Product Not Found After Workup | 1. The product is highly soluble in the aqueous phase.[4]2. The product is volatile and was lost during solvent removal.3. The product degraded upon exposure to acid/base during extraction.[4] | 1. Lyophilize the aqueous layer or extract exhaustively with a more polar organic solvent.2. Use caution during concentration (e.g., lower bath temperature, avoid high vacuum). Check the solvent in the rotovap trap.[4]3. Perform a neutral workup or use a buffered aqueous solution. |
Visualized Workflows and Logic Diagrams
Caption: A step-by-step workflow for a typical de-bromination experiment.
Caption: A flowchart to diagnose and resolve common de-bromination issues.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. How To [chem.rochester.edu]
- 5. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Pyrazolo[1,5-a]pyrimidine C-N Coupling Reactions
Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine C-N coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of these important heterocyclic compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during your C-N coupling experiments with pyrazolo[1,5-a]pyrimidine scaffolds.
Q1: My Buchwald-Hartwig amination of a halo-pyrazolo[1,5-a]pyrimidine is resulting in a low or no yield. What are the primary parameters to investigate?
A1: Low yields in Buchwald-Hartwig aminations of pyrazolo[1,5-a]pyrimidines are a common challenge. The catalyst system is the most critical starting point for troubleshooting. Key factors to consider are:
-
Catalyst and Ligand System: The choice of palladium precursor and ligand is crucial for catalytic activity. For pyrazolo[1,5-a]pyrimidine substrates, sterically hindered biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective.[1] Using pre-formed palladium-ligand complexes (precatalysts) can lead to more consistent and reliable results compared to generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][2]
-
Base Selection: The strength and type of base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and often provide good results.[1] For substrates that may be sensitive to strong bases, weaker bases such as K₂CO₃ or Cs₂CO₃ can be used, though this may necessitate higher reaction temperatures.[3]
-
Solvent: Anhydrous and deoxygenated solvents are essential, as water and oxygen can deactivate the palladium catalyst.[1][3] Toluene and 1,4-dioxane are common solvents for these reactions.[3]
-
Temperature: Buchwald-Hartwig reactions often require elevated temperatures, typically in the range of 80-110 °C.[3] If the reaction is sluggish at a lower temperature, a gradual increase may improve the yield. Microwave irradiation can also be a valuable tool to accelerate the reaction and improve yields.[4]
Q2: I am observing significant side products in my palladium-catalyzed C-N coupling reaction, such as hydrodehalogenation (dehalogenation) of my starting material. How can I minimize these?
A2: The formation of side products like hydrodehalogenation is a known issue. Here are some strategies to mitigate this:
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of catalyst decomposition and undesired side reactions.[1]
-
Ligand-to-Palladium Ratio: A slight increase in the ligand-to-palladium ratio can sometimes suppress side reactions by ensuring the palladium center remains coordinated and stabilized.
-
Ensure Anhydrous Conditions: The presence of water can contribute to catalyst decomposition and hydrodehalogenation. Ensure all reagents and solvents are strictly anhydrous.[1]
-
Choice of Halide: Aryl chlorides can be more challenging substrates for oxidative addition compared to bromides or iodides.[2] If possible, using a bromide or iodide derivative of your pyrazolo[1,5-a]pyrimidine may lead to a cleaner reaction.
Q3: My Nucleophilic Aromatic Substitution (SNAr) reaction on a 5-chloro- or 7-chloro-pyrazolo[1,5-a]pyrimidine is not proceeding to completion. What can I do to improve the conversion?
A3: Low conversion in SNAr reactions on the pyrazolo[1,5-a]pyrimidine core is often related to the electronic properties of the substrate and the reaction conditions.
-
Substrate Activation: SNAr reactions are favored when the pyrimidine ring is activated by electron-withdrawing groups. The inherent electron-deficient nature of the pyrazolo[1,5-a]pyrimidine system facilitates these reactions, particularly at the 5 and 7 positions.
-
Solvent Effects: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can help to stabilize the charged Meisenheimer complex intermediate.[3]
-
Temperature: Heating the reaction is often necessary to achieve a reasonable reaction rate. The optimal temperature can range from room temperature to reflux, depending on the reactivity of the specific amine and the pyrazolo[1,5-a]pyrimidine derivative.
-
Base: A base is typically required to neutralize the HCl generated during the reaction. Common bases include triethylamine (Et₃N) or potassium carbonate (K₂CO₃).[5]
Q4: I am attempting to perform a C-N coupling with a pyrazolo[1,5-a]pyrimidine that has multiple reactive sites. How can I achieve better regioselectivity?
A4: Achieving regioselectivity can be challenging. The reactivity of different positions on the pyrazolo[1,5-a]pyrimidine ring can be influenced by both electronic and steric factors.
-
SNAr Reactions: In di- or poly-halogenated pyrazolo[1,5-a]pyrimidines, the chlorine atom at the C7-position is often more reactive towards nucleophilic substitution than the one at the C5-position.[6]
-
Palladium-Catalyzed Reactions: The relative reactivity of different halide positions in palladium-catalyzed couplings can be influenced by the ligand and reaction conditions. A thorough screening of conditions may be necessary to achieve the desired selectivity.
-
Protecting Groups: In some cases, the use of protecting groups on other potentially reactive nitrogen atoms within the molecule (e.g., on an unprotected pyrazole ring of a coupling partner) may be necessary to prevent side reactions.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common C-N coupling strategies for functionalizing the pyrazolo[1,5-a]pyrimidine core?
A1: The most prevalent methods include:
-
Palladium-catalyzed Buchwald-Hartwig amination: This is a versatile method for coupling a wide range of amines with halo-pyrazolo[1,5-a]pyrimidines.[7]
-
Nucleophilic Aromatic Substitution (SNAr): This is particularly effective for introducing nucleophiles at the electron-deficient 5- and 7-positions of the pyrimidine ring, especially when a good leaving group like a halogen is present.[5]
-
Copper-catalyzed Ullmann-type coupling: This can be a successful alternative to palladium-catalyzed reactions, particularly for the amination of bromo-pyrazolo[1,5-a]pyrimidines.[2][4]
Q2: Which position on the pyrazolo[1,5-a]pyrimidine ring is most reactive for C-N bond formation?
A2: The reactivity depends on the reaction type:
-
For SNAr reactions , the C5 and C7 positions of the pyrimidine ring are the most electrophilic and therefore most susceptible to nucleophilic attack.[5]
-
For palladium-catalyzed cross-coupling reactions , the position of the halogen (or other leaving group) dictates the site of C-N bond formation. The relative reactivity of different positions can be influenced by the specific electronic environment of the ring.
Q3: Can I perform a C-N coupling on a pyrazolo[1,5-a]pyrimidine with a free N-H group on the pyrazole ring?
A3: While it is possible, the free N-H can sometimes interfere with the reaction, either by coordinating to the metal catalyst or by acting as a competing nucleophile. In such cases, protection of the pyrazole N-H may be necessary. However, specific conditions, often employing strong, non-nucleophilic bases like LiHMDS, have been developed for the successful coupling of unprotected N-H heterocycles.[1]
Q4: What are some common side reactions to be aware of in palladium-catalyzed C-N couplings with pyrazolo[1,5-a]pyrimidines?
A4: Besides hydrodehalogenation, other potential side reactions include:
-
Homocoupling of the amine or the pyrazolo[1,5-a]pyrimidine starting material.
-
Diarylation of primary amines, leading to the formation of tertiary amines.
-
Reaction at other nucleophilic sites within the molecule if not properly protected.
Data Presentation
Table 1: Comparison of Conditions for C-N Coupling on Pyrazolo[1,5-a]pyrimidines
| Reaction Type | Catalyst/Reagent | Ligand | Base | Solvent | Temperature (°C) | Yield Range (%) | Reference |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | o-xylene | 150 (MW) | 34-93 | [8] |
| Buchwald-Hartwig | Pd(OAc)₂ | RuPhos | LiHMDS | Toluene | 80-110 | Not Specified | [1] |
| Ullmann-type | CuI | N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide | K₂CO₃ | Diethylene glycol | 80 (MW) | 60-93 | [4] |
| SNAr | - | - | Et₃N | Dioxane | 110 | 74-98 | Not Specified |
| SNAr | - | - | K₂CO₃ | Acetone | Room Temp. | 92 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 5-Chloro-pyrazolo[1,5-a]pyrimidines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the 5-chloro-pyrazolo[1,5-a]pyrimidine derivative (1.0 eq), the amine coupling partner (1.2-1.5 eq), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and a stir bar.
-
Solvent Addition: Add anhydrous, deoxygenated toluene or 1,4-dioxane to achieve a suitable concentration (e.g., 0.1 M).
-
Base Addition: Add the base (e.g., NaOtBu, 1.5-2.0 eq) to the stirred mixture.
-
Reaction: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for SNAr Reaction on 7-Chloro-pyrazolo[1,5-a]pyrimidines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a reaction vessel, dissolve the 7-chloro-pyrazolo[1,5-a]pyrimidine derivative (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Reagent Addition: Add the amine nucleophile (1.1-1.5 eq) to the solution, followed by the addition of a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 eq).
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yields in pyrazolo[1,5-a]pyrimidine C-N coupling reactions.
Caption: Logical relationship for selecting a C-N coupling strategy based on the substitution pattern.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound? A1: It is a high-value chemical scaffold used in the discovery and development of novel therapeutics.[1] Its primary research application is in the construction of potent and selective small-molecule inhibitors, particularly protein kinase inhibitors (PKIs) for targeted cancer therapy.[1] The pyrazolo[1,5-a]pyrimidine core is a rigid, planar framework ideal for medicinal chemistry.[1]
Q2: What makes this compound a versatile scaffold for drug discovery? A2: The compound's bifunctional nature allows for extensive modification. The bromine atom at the 3-position acts as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments.[1] Simultaneously, the carboxylic acid group at the 6-position can be readily functionalized to create amides or esters, which allows for fine-tuning the compound's properties.[1]
Q3: What are the major challenges when moving from lab-scale to gram-scale synthesis? A3: Key challenges include maintaining yield, managing exothermic steps, ensuring batch-to-batch reproducibility, and developing scalable purification methods that avoid traditional column chromatography.[1][2] For instance, some existing methods have a low total yield (<10%) and rely on silica gel columns, which are not practical for large-scale production.[2]
Q4: Are there alternative synthetic routes to the commonly cited methods? A4: Yes, an alternative route involves the acid-catalyzed cyclization of 3-bromo-5-aminopyrazole with a β-ketoester intermediate. This intermediate is formed by condensing 3,3-diethoxypropionate with methyl formate in the presence of sodium methoxide.[1]
Troubleshooting Guide
Problem 1: Low Yield in the Cyclization Step Low yield during the formation of the pyrazolo[1,5-a]pyrimidine core is a common issue during scale-up.
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Monitor the reaction progress closely. For larger scales, consider using inline FTIR to track the formation of intermediates and determine the reaction endpoint accurately.[1]
-
-
Possible Cause 2: Suboptimal Reaction Conditions.
-
Possible Cause 3: Side Reactions.
-
Solution: The formation of undesired isomers or byproducts can be suppressed by carefully controlling the temperature and the rate of addition of reagents. Ensure the starting materials are of high purity.
-
Problem 2: Difficulty with Product Purification on a Large Scale Purification is a significant bottleneck in scaling up this synthesis.
-
Possible Cause 1: Reliance on Column Chromatography.
-
Possible Cause 2: Product is not precipitating cleanly during hydrolysis.
-
Solution: After the saponification of the ethyl ester, ensure the acidification to pH 1 with concentrated HCl is done slowly and with efficient stirring in an ice bath.[1] This promotes the formation of a filterable crystalline solid.
-
-
Possible Cause 3: Final product purity is below 99%.
-
Solution: The final product can be recrystallized from an appropriate solvent system. The protocol involving acidification with HCl after hydrolysis typically yields a product with >99% LC purity.[1] If impurities persist, consider an additional wash of the filtered solid with a cold solvent like ethyl acetate or n-heptane.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yield issues.
Experimental Protocols & Data
Protocol 1: Synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate[1]
This protocol involves a multi-step, one-pot synthesis followed by isolation.
-
Step A (Intermediate Formation): In a suitable reactor, react 3-bromo-5-aminopyrazole with tert-butyl (methylsulfonyl)oxycarbamate in trifluoroacetic acid. Maintain the temperature between 0–20°C for 3–5 hours to yield the hydroxylamine-O-sulfonic acid intermediate.
-
Step B (Cyclization): Treat the intermediate with 1M lithium bis(trimethylsilyl)amide (LiHMDS) in THF at -70°C. Following this, add ethyl propiolate, allowing the reaction to proceed at -50°C for 12–16 hours.
-
Step C (Isolation): Quench the reaction with cold water (0–5°C). The product is then isolated by crystallization using an ethyl acetate/n-heptane (1:4) solvent system.
Protocol 2: Hydrolysis to this compound[1]
This protocol describes the final saponification step.
-
Step A (Saponification): Reflux the ethyl ester from Protocol 1 in a 1M NaOH/ethanol solution. The reaction is typically carried out at 20°C for 24 hours.
-
Step B (Acidification & Precipitation): After the reaction is complete, cool the mixture and acidify to pH 1 using concentrated HCl. The final carboxylic acid product precipitates as a solid.
-
Step C (Isolation): Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
Summary of Yields and Purity
| Step | Product | Typical Yield | LC Purity | Reference |
| Protocol 1 | Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate | 40–50% | 93–94.5% | [1] |
| Protocol 2 | This compound | 85–90% | >99% | [1] |
| Alternative Route | Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate | 55% | Not Specified | [1] |
References
Technical Support Center: Managing Regioselectivity in Pyrazolo[1,5-a]pyrimidine Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidines. The focus is on controlling regioselectivity during functionalization, a critical aspect of synthesizing analogues with desired pharmacological properties.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for electrophilic substitution on the pyrazolo[1,5-a]pyrimidine core?
The pyrazolo[1,5-a]pyrimidine scaffold has distinct electronic properties that influence the position of electrophilic attack. The most nucleophilic and, therefore, most common sites for electrophilic substitution are the C3 and C7 positions. The pyrazole moiety is generally more electron-rich than the pyrimidine ring, often leading to preferential functionalization at C3. However, the regioselectivity can be tuned by modifying reaction conditions and reagents.
Q2: How can I selectively functionalize the C3 position?
Achieving selective functionalization at the C3 position is often the default outcome for many electrophilic aromatic substitution reactions due to the high nucleophilicity of this position.[1] For instance, halogenation using N-halosuccinimides (NXS) or a combination of potassium halides and a hypervalent iodine(III) reagent under aqueous conditions has been shown to be highly regioselective for the C3 position.[2][3][4] Similarly, nitration with a mixture of nitric and sulfuric acids typically yields the 3-nitro derivative.[5]
Q3: What strategies can be employed to favor functionalization at the C7 position?
While C3 is electronically favored, C7 functionalization can be achieved under specific conditions. For metal-catalyzed cross-coupling reactions, the choice of catalyst and ligands can play a pivotal role in directing the reaction to the C7 position.[6] For example, palladium-catalyzed C-H/C-H cross-coupling has been used for regioselective C7-heteroarylation.[7] Additionally, nucleophilic aromatic substitution reactions can occur at the C5 and C7 positions, especially if a good leaving group is present at these sites.[1]
Q4: Is it possible to introduce substituents at other positions, such as C6?
Yes, functionalization at other positions is possible, although less common for electrophilic substitutions. For example, nitration of the parent pyrazolo[1,5-a]pyrimidine with nitric acid in acetic anhydride has been reported to yield the 6-nitro derivative, suggesting an alternative reaction mechanism to simple electrophilic attack.[5][8]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Halogenation Reactions
Problem: My halogenation reaction is producing a mixture of C3- and di-substituted products, or I am observing low conversion.
Possible Causes and Solutions:
-
Harsh Reaction Conditions: Overly aggressive halogenating agents or high temperatures can lead to multiple substitutions.
-
Incorrect Halogenating Agent: The choice of halogenating agent is crucial for regioselectivity.
| Reagent/Condition | Expected Outcome | Troubleshooting Steps |
| N-Halosuccinimides (NCS, NBS, NIS) | High C3 selectivity | Ensure the reaction is run at room temperature or below. Use stoichiometric amounts of the reagent to avoid di-substitution.[1] |
| KX / PIDA in H₂O | Excellent C3 selectivity | This mild and environmentally friendly method provides high yields of C3-halogenated products. Ensure the correct stoichiometry of potassium halide and PIDA (phenyliodine diacetate).[2][3] |
| Br₂ | Can lead to 3,6-dibromination | If only mono-bromination is desired, carefully control the stoichiometry and reaction time. Consider using a milder brominating agent like NBS.[5] |
Experimental Protocol: Regioselective C3-Iodination
A reported protocol for the regioselective C3-iodination of pyrazolo[1,5-a]pyrimidines involves the use of potassium iodide and PIDA in water at room temperature.[2]
-
To a solution of the pyrazolo[1,5-a]pyrimidine (0.2 mmol) in water (3.0 mL), add potassium iodide (0.3 mmol) and PIDA (1.0 equiv.).
-
Stir the reaction mixture at room temperature (25–27 °C) for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the C3-iodinated pyrazolo[1,5-a]pyrimidine.
Issue 2: Controlling Regioselectivity in Nitration
Problem: My nitration reaction is giving me the wrong isomer or a mixture of isomers.
Possible Causes and Solutions:
The regioselectivity of nitration is highly dependent on the nitrating agent and the reaction medium.[5][9]
| Nitrating Agent | Expected Outcome | Troubleshooting Steps |
| HNO₃ / H₂SO₄ | C3-Nitration | This is the standard condition for electrophilic nitration at the most activated position. Ensure the reaction is performed at low temperatures (e.g., 0 °C) to prevent side reactions.[5] |
| HNO₃ / Ac₂O | C6-Nitration | This suggests a different mechanism, possibly involving an addition-elimination pathway. If C3-nitration is desired, avoid this reagent system.[5][8] |
| Fe(NO₃)₃ / TFA | C3-Nitration | This offers a milder alternative to the traditional mixed acid conditions.[10] |
Experimental Protocol: Regioselective C3-Nitration
A typical procedure for C3-nitration involves the use of mixed nitric and sulfuric acids.[5]
-
Dissolve the pyrazolo[1,5-a]pyrimidine (0.01 mol) in concentrated sulfuric acid (10 mL) at 20 °C.
-
Cool the mixture to -5 °C.
-
Add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v; 4 mL) dropwise, maintaining the temperature at -5 °C.
-
Stir the reaction mixture at 0 °C for 15 minutes and then at 5 °C for 15 minutes.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and recrystallize to obtain the 3-nitropyrazolo[1,5-a]pyrimidine.
Issue 3: Challenges in C-H Arylation Regioselectivity
Problem: My palladium-catalyzed C-H arylation is not selective for the desired position (C3 vs. C7).
Possible Causes and Solutions:
The regioselectivity in palladium-catalyzed C-H arylation of pyrazolo[1,5-a]pyrimidines can be controlled by the choice of the palladium catalyst and reaction conditions.
| Condition | Expected Outcome | Reference |
| Catalyst-controlled | Switchable between C3 and C7 | The specific palladium catalyst and ligands employed can direct the arylation to either the C3 or C7 position. A detailed investigation of different catalyst systems is recommended.[8] |
| Pd(OAc)₂ / AgOAc | C7-Heteroarylation | This system has been shown to be effective for the cross-coupling of pyrazolo[1,5-a]pyrimidines with various five-membered heteroarenes at the C7 position.[7] |
Experimental Workflow for Optimizing C-H Arylation
Caption: Workflow for optimizing regioselective C-H arylation.
Signaling Pathways and Logical Relationships
The regioselectivity of electrophilic substitution on the pyrazolo[1,5-a]pyrimidine core is governed by the electronic distribution within the bicyclic system. The following diagram illustrates the factors influencing the reaction outcome.
Caption: Factors influencing regioselective functionalization.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective C(sp2)-H halogenation of pyrazolo[1,5- a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. deepdyve.com [deepdyve.com]
Technical Support Center: Optimizing the Synthesis of Pyrazolo[1,5-a]pyrimidine Analogs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazolo[1,5-a]pyrimidine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing pyrazolo[1,5-a]pyrimidines?
A1: The most prevalent methods for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold include:
-
Condensation Reactions: A widely used approach involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. This reaction is typically catalyzed by an acid or a base.[1][2]
-
Cyclization Approaches: These strategies are efficient for constructing the fused bicyclic system and are a widely adopted method.[2]
-
Three-Component Reactions: This method allows for the assembly of the pyrazolo[1,5-a]pyrimidine core in a single step from three different starting materials.[2]
-
Microwave-Assisted Synthesis: This technique has gained popularity as it often leads to higher yields, shorter reaction times, and is considered a greener chemistry approach.[2][3]
Q2: How can I improve the yield and purity of my pyrazolo[1,5-a]pyrimidine product?
A2: To enhance the yield and purity of your product, consider the following optimization strategies:
-
Purity of Starting Materials: Ensure the 5-aminopyrazole and β-dicarbonyl compounds are of high purity, as impurities can lead to side reactions.[1]
-
Solvent Selection: Acetic acid is a common solvent that can also act as a catalyst.[1] For reactions requiring higher temperatures, consider using a solvent with a higher boiling point.[1]
-
Catalyst Optimization: The reaction can be catalyzed by either acids (e.g., acetic acid, H₂SO₄) or bases. Fine-tuning the catalyst concentration is crucial for optimal results.[1]
-
Temperature and Reaction Time: Many of these reactions require elevated temperatures (reflux).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1]
-
Microwave Irradiation: Employing microwave-assisted synthesis can significantly improve yields and reduce reaction times.[2]
Q3: I am struggling with the regioselectivity of the cyclization reaction. What factors influence which isomer is formed?
A3: The regioselectivity of the cyclization between a 5-aminopyrazole and an unsymmetrical β-dicarbonyl compound is a known challenge. The outcome is influenced by:
-
Nature of the β-Dicarbonyl Compound: The substituents on the β-dicarbonyl compound play a significant role in directing the cyclization to form a specific regioisomer.
-
Reaction Conditions: The choice of solvent, catalyst (acidic vs. basic), and temperature can all impact the regiochemical outcome of the reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield in Condensation Reactions
| Potential Cause | Troubleshooting Steps |
| Low Purity of Starting Materials | Purify the 5-aminopyrazole and β-dicarbonyl compound before use. Impurities can inhibit the reaction or lead to undesired side products.[1] |
| Suboptimal Reaction Conditions | Solvent: If using acetic acid, ensure it's of appropriate grade. Consider a higher boiling point solvent for higher reaction temperatures.[1] Catalyst: Optimize the concentration of the acid or base catalyst.[1] Temperature: Gradually increase the reaction temperature while monitoring with TLC. Reaction Time: Extend the reaction time and track the formation of the product. |
| Insufficient Reactivity | Some β-dicarbonyl compounds may require more forcing conditions to react efficiently. Consider using microwave irradiation to enhance the reaction rate.[2] |
Issue 2: Formation of Multiple Products or Isomers
| Potential Cause | Troubleshooting Steps |
| Lack of Regiocontrol | Modify the β-dicarbonyl compound: Introducing different substituents can favor the formation of one regioisomer over another. Screen Reaction Conditions: Systematically vary the solvent, catalyst, and temperature to find conditions that favor the desired isomer. |
| Side Reactions | Purity of Reagents: Use highly pure starting materials to minimize side reactions.[1] Inert Atmosphere: If your substrates are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
General Procedure for the Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds:
A common method for synthesizing pyrazolo[1,5-a]pyrimidines involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound.[2]
-
Reagents:
-
5-Aminopyrazole derivative
-
β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Solvent (e.g., glacial acetic acid, ethanol)
-
Catalyst (optional, as acetic acid can act as both solvent and catalyst)
-
-
Procedure:
-
Dissolve the 5-aminopyrazole in the chosen solvent in a round-bottom flask.
-
Add an equimolar amount of the β-dicarbonyl compound to the solution.
-
If using a catalyst other than the solvent, add it to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: General experimental workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Caption: Troubleshooting logic for low product yield in pyrazolo[1,5-a]pyrimidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a novel pyrazolo[1,5-a]pyrimidine exhibiting selective activity against VPS34 and JAK1-JH2 - American Chemical Society [acs.digitellinc.com]
Technical Support Center: 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound should be stored as a solid in a cool, dry place, protected from light. For long-term storage, it is advisable to keep the compound in a tightly sealed container at -20°C.
Q2: In which common laboratory solvents can I dissolve this compound?
A2: While specific solubility data is not extensively published, based on its structure, this compound is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Solubility in aqueous solutions is likely to be pH-dependent due to the carboxylic acid group and may be enhanced at neutral to basic pH.[1]
Q3: What are the potential stability concerns when working with this compound in solution?
A3: The primary stability concerns for this compound in solution include:
-
pH-dependent hydrolysis: The molecule contains a pyrimidine ring and a carboxylic acid, making it susceptible to degradation at extreme pH values.
-
Photodegradation: Pyrimidine-containing compounds can be sensitive to UV light, which may lead to dimerization or other photochemical reactions.[2][3]
-
Oxidation: The pyrazole ring system can be susceptible to oxidation.[4][5]
-
Nucleophilic substitution: The bromine atom on the pyrazole ring is a potential site for nucleophilic attack, especially in the presence of strong nucleophiles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or concentration over a short period in aqueous buffer. | Hydrolysis. | Prepare fresh solutions for each experiment. If storage is necessary, aliquot and store at -80°C. Avoid prolonged storage in acidic or basic buffers. |
| Discoloration or appearance of new peaks in HPLC analysis after exposure to ambient light. | Photodegradation. | Protect solutions from light by using amber vials or covering containers with aluminum foil. Minimize exposure to direct light during experimental procedures. |
| Inconsistent results in assays involving oxidizing or reducing agents. | Redox instability. | Degas solvents to remove dissolved oxygen. Consider the addition of antioxidants if compatible with the experimental setup. Avoid strong oxidizing or reducing agents unless they are part of the intended reaction. |
| Formation of unexpected byproducts when using nucleophilic reagents. | Nucleophilic substitution of the bromine atom. | Use the mildest possible reaction conditions. Protect the bromine if it is not the intended reaction site. Perform control experiments to understand the reactivity of the compound with other components in the solution. |
Experimental Protocols
To assess the stability of this compound in your specific experimental conditions, a forced degradation study is recommended.[6] This involves intentionally exposing the compound to various stress conditions and monitoring its degradation over time.
General Protocol for a Forced Degradation Study
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., DMSO).
2. Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature.
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) at a controlled temperature.
3. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
4. Sample Analysis:
-
Analyze the samples at each time point using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector.[7]
-
The method should be capable of separating the parent compound from its degradation products.
-
Quantify the amount of the parent compound remaining at each time point.
5. Data Presentation:
-
Summarize the percentage of the parent compound remaining under each stress condition at each time point in a table.
Quantitative Data Summary Table (Template)
| Stress Condition | Time (hours) | % Parent Compound Remaining | Observations (e.g., new peaks) |
| Control (Room Temp, Dark) | 0 | 100 | |
| 48 | |||
| 0.1 M HCl (60°C) | 0 | 100 | |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 0.1 M NaOH (60°C) | 0 | 100 | |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 3% H₂O₂ (Room Temp) | 0 | 100 | |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| Thermal (60°C) | 0 | 100 | |
| 24 | |||
| 48 | |||
| Photolytic (UV light) | 0 | 100 | |
| 2 | |||
| 4 | |||
| 8 |
Visualizations
Caption: Forced degradation study workflow.
Caption: Potential degradation pathways.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 4. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mdpi.com [mdpi.com]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Substituted Pyrazolo[1,5-a]pyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its utility in developing potent and selective kinase inhibitors.[1] This guide focuses on the structure-activity relationships of analogs based on the 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid framework, a key intermediate for generating diverse libraries of kinase inhibitors. The bromine at the 3-position serves as a versatile handle for introducing various substituents, typically via palladium-catalyzed cross-coupling reactions, while the 6-carboxylic acid is readily converted to amides and esters to modulate physicochemical properties and target engagement.
This guide provides a comparative analysis of 3,6-disubstituted pyrazolo[1,5-a]pyrimidine analogs, with a focus on their inhibitory activity against Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The data presented herein is derived from a foundational study on this class of compounds, offering insights into the structural requirements for potent KDR inhibition.
Quantitative SAR Data: KDR Inhibition by 3,6-Disubstituted Pyrazolo[1,5-a]pyrimidine Analogs
The following table summarizes the structure-activity relationship of analogs with modifications at the 3 and 6 positions of the pyrazolo[1,5-a]pyrimidine core and their corresponding in vitro inhibitory activity against KDR.
| Compound ID | R³ Substituent (3-position) | R⁶ Substituent (6-position) | KDR IC₅₀ (nM)[2] |
| 1 | Phenyl | Phenyl | 1100 |
| 3a | 4-Methoxyphenyl | Phenyl | 320 |
| 3b | 4-Chlorophenyl | Phenyl | 1000 |
| 3c | 4-Methylphenyl | Phenyl | 540 |
| 3d | 4-Trifluoromethylphenyl | Phenyl | >10000 |
| 3e | 2-Thienyl | Phenyl | 1400 |
| 3f | 4-Methoxyphenyl | 2-Thienyl | 100 |
| 3g | 4-Methoxyphenyl | 3-Thienyl | 19 |
| 3h | 4-Methoxyphenyl | 2-Furyl | 100 |
| 3i | 4-Methoxyphenyl | 3-Furyl | 100 |
| 3j | 4-Methoxyphenyl | 4-Pyridyl | 110 |
| 3k | 4-Methoxyphenyl | 3-Pyridyl | 170 |
| 3l | 4-Methoxyphenyl | 2-Pyridyl | 210 |
Key SAR Insights:
-
Substitution at the 3-position: Introduction of a 4-methoxyphenyl group at the 3-position generally leads to a significant increase in potency compared to an unsubstituted phenyl ring (compare compound 1 and 3a ).[2] Other substitutions at the 4-position of the phenyl ring, such as chloro or methyl, are tolerated but less effective than methoxy. A bulky, electron-withdrawing group like trifluoromethyl is detrimental to activity.[2]
-
Substitution at the 6-position: The nature of the heterocyclic ring at the 6-position has a profound impact on KDR inhibition. Replacing the phenyl group with a thienyl or furyl ring enhances potency.[2] Notably, a 3-thienyl substituent at the 6-position, in combination with a 4-methoxyphenyl group at the 3-position, results in the most potent analog in this series (3g ) with an IC₅₀ of 19 nM.[2] Pyridyl substituents are also well-tolerated at this position.[2]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating the synthesized compounds.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors: Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] These compounds have demonstrated significant therapeutic potential, particularly in oncology, by targeting key kinases involved in cell signaling, proliferation, and survival.[1][2] This guide provides a comparative overview of the potency of various pyrazolo[1,5-a]pyrimidine derivatives against several important kinase targets, supported by experimental data and detailed protocols.
Data Presentation: Potency of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
The following table summarizes the in vitro potency (IC50 values) of selected pyrazolo[1,5-a]pyrimidine compounds against Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC), Cyclin-Dependent Kinase 2 (CDK2), and Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) kinase. Lower IC50 values indicate higher potency.
| Compound/Inhibitor | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Trk Inhibitors | ||||
| Larotrectinib | TrkA | 1.2 | ||
| TrkB | 2.1 | |||
| TrkC | 2.1 | |||
| Compound 28 | TrkA | 0.17 | Larotrectinib | |
| TrkB | 0.07 | |||
| TrkC | 0.07 | |||
| Compound 36 | TrkA | 1.4 | Larotrectinib | |
| TrkB | 2.4 | |||
| TrkC | 1.9 | |||
| Dual CDK2/TrkA Inhibitors | ||||
| Compound 6t | CDK2 | 90 | Ribociclib | 70 |
| TrkA | 230 | Larotrectinib | 70 | |
| Compound 6s | CDK2 | 450 | Ribociclib | 70 |
| TrkA | 450 | Larotrectinib | 70 | |
| Pim-1 Inhibitors | ||||
| Compound 11b | Pim-1 | <1000 | SGI-1776 | |
| Note: Data is compiled from multiple sources and assays, which may lead to variations. Please refer to the original publications for detailed experimental conditions.[3][4][5] |
Key Signaling Pathways
Understanding the signaling context of the targeted kinases is crucial for interpreting the biological effects of these inhibitors.
Caption: Simplified Trk signaling pathway leading to cell proliferation and survival.
Caption: CDK2's role in the G1/S transition of the cell cycle.
Caption: Pim-1 kinase signaling pathway promoting cell survival and proliferation.
Experimental Protocols
Accurate determination of inhibitor potency is fundamental. The following are generalized protocols for in vitro kinase assays.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol outlines the determination of IC50 values for pyrazolo[1,5-a]pyrimidine inhibitors against their target kinases. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human kinase (e.g., TrkA, CDK2, Pim-1)
-
Kinase-specific peptide substrate
-
Pyrazolo[1,5-a]pyrimidine inhibitor (test compound)
-
ATP solution
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[6]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted kinase enzyme solution to each well.
-
Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Initiate Kinase Reaction: Add 2 µL of a substrate and ATP mixture to each well to start the reaction.[1]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[1]
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.[6]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
A Comparative Guide to the Biological Evaluation of Novel Pyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative overview of novel pyrazolo[1,5-a]pyrimidine derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We present a synthesis of recent findings, supported by experimental data, to facilitate objective comparisons with alternative compounds and standard therapies.
Anticancer Activity: Targeting Key Signaling Pathways
Novel pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent anticancer agents, primarily by acting as kinase inhibitors. These compounds have shown efficacy in various cancer cell lines by targeting critical signaling pathways involved in cell proliferation, survival, and apoptosis.
Comparative Efficacy of Anticancer Pyrazolo[1,5-a]pyrimidine Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected novel pyrazolo[1,5-a]pyrimidine derivatives against various human cancer cell lines, compared to the standard chemotherapeutic agent, Etoposide.
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 10a | Not Specified | PC3 (Prostate) | 0.03 ± 0.005 | Etoposide | 0.051 ± 0.0072 |
| A549 (Lung) | 0.011 ± 0.0038 | 0.021 ± 0.0041 | |||
| MCF-7 (Breast) | 0.017 ± 0.0012 | 0.029 ± 0.0032 | |||
| DU-145 (Prostate) | 0.042 ± 0.0061 | 0.063 ± 0.0083 | |||
| 10b | Not Specified | PC3 (Prostate) | 0.041 ± 0.0063 | Etoposide | 0.051 ± 0.0072 |
| 10c | Not Specified | A549 (Lung) | 0.018 ± 0.0029 | Etoposide | 0.021 ± 0.0041 |
| 6h | EGFR/STAT3 Inhibition | MDA-MB-231 (Breast) | 2.6 | Erlotinib | Not Specified |
| A549 (Lung) | 3.9 | ||||
| DU-145 (Prostate) | 7.2 | ||||
| 11b | Pim-1 Kinase Inhibition | Not Specified | Potent sub-µM IC50 | SGI-1776 | Not Specified |
| Compound 1 | EGFR/Akt/Erk Inhibition | HCC1937 (Breast) | 7 | Not Specified | Not Specified |
| HeLa (Cervical) | 11 |
Signaling Pathways Targeted by Anticancer Derivatives
EGFR/STAT3 Signaling Pathway:
Certain pyrazolo[1,5-a]pyrimidines inhibit the Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway is crucial for cancer cell proliferation and survival.[1][2][3][4][5]
Caption: Inhibition of the EGFR/STAT3 signaling pathway.
Pim-1 Kinase Signaling Pathway:
Pim-1 kinase is a proto-oncogene that promotes cell survival and inhibits apoptosis.[6][7][8][9] Novel pyrazolo[1,5-a]pyrimidines have been developed as potent and selective Pim-1 inhibitors.[1][3]
Caption: Pim-1 kinase-mediated inhibition of apoptosis.
Anti-inflammatory Activity: COX-2 Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their anti-inflammatory properties, with some demonstrating selective inhibition of cyclooxygenase-2 (COX-2).[10] COX-2 is an enzyme responsible for inflammation and pain.[11][12][13][14]
Comparative Efficacy of Anti-inflammatory Derivatives
The following table presents the in vitro COX-1 and COX-2 inhibitory activities (IC50 values) and selectivity indices for representative pyrazolo[1,5-a]pyrimidine derivatives compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs).
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| 4c | 9.835 ± 0.50 | 4.597 ± 0.20 | 2.14 | Meloxicam |
| 5b | 4.909 ± 0.25 | 3.289 ± 0.14 | 1.49 | Celecoxib |
| Meloxicam | 1.879 ± 0.1 | 5.409 ± 0.23 | 0.35 | - |
| Celecoxib | 5.439 ± 0.28 | 2.164 ± 0.09 | 2.51 | - |
Mechanism of COX-2 Inhibition
Caption: Mechanism of COX-2 inhibition by pyrazolo[1,5-a]pyrimidines.
Antimicrobial Activity: Targeting Bacterial Cell Wall Synthesis
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as novel antimicrobial agents. Some of these compounds act as inhibitors of MurA, an essential enzyme in bacterial cell wall biosynthesis.[15][16][17][18][19]
Comparative Efficacy of Antimicrobial Derivatives
The table below shows the Minimum Inhibitory Concentration (MIC) values of promising pyrazolo[1,5-a]pyrimidine derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound |
| 4c | Escherichia coli | 1.95 | Fosfomycin |
| 7b | Not Specified | IC50 = 0.213 | Rifampicin (IC50 = 0.244) |
| 8b | Gram-positive & Gram-negative strains | Active | Not Specified |
| 10e | Gram-positive & Gram-negative strains | Active | Not Specified |
| 10i | Gram-positive & Gram-negative strains | Active | Not Specified |
| 10n | Gram-positive & Gram-negative strains | Active | Not Specified |
Mechanism of MurA Inhibition
Caption: Inhibition of bacterial cell wall synthesis via MurA.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standardized protocols for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.[15][20][21]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine derivative and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[22][23][24][25][26]
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol:
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate, and the pyrazolo[1,5-a]pyrimidine inhibitor at various concentrations.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature to allow the kinase to phosphorylate the substrate.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate or a byproduct (e.g., ADP). This can be done using various methods, including radiometric assays or luminescence-based assays.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[27][28][29][30][31]
References
- 1. EGFR/STAT3 interaction may play a role in human cancers - Xagena [xagena.it]
- 2. Suppression of EGFR-STAT3 signaling inhibits tumorigenesis in a lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress-induced EGF Receptor Signaling Through STAT3 and Tumor Progression in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Blocking of the EGFR-STAT3 signaling pathway through afatinib treatment inhibited the intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 8. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3Kδ and primary immunodeficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 13. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 14. scbt.com [scbt.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Novel Inhibitors of MurA, an Antibacterial Target Enzyme [bionity.com]
- 18. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. atcc.org [atcc.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. protocols.io [protocols.io]
- 25. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
- 27. files.core.ac.uk [files.core.ac.uk]
- 28. bio.libretexts.org [bio.libretexts.org]
- 29. benchchem.com [benchchem.com]
- 30. microbe-investigations.com [microbe-investigations.com]
- 31. m.youtube.com [m.youtube.com]
A Comparative Guide to the Selectivity Profile of 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Derived Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry for the development of potent and selective protein kinase inhibitors.[1] Its rigid, planar structure is highly amenable to functionalization, allowing for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.[1] The bromine at the 3-position and the carboxylic acid at the 6-position serve as versatile chemical handles for introducing diverse functionalities, enabling precise modulation of inhibitor properties and binding interactions.[1]
Derivatives from this scaffold have shown significant inhibitory activity against a range of kinases implicated in oncology and inflammatory diseases, including Phosphoinositide 3-kinase δ (PI3Kδ), Casein Kinase 2 (CK2), Tropomyosin receptor kinases (Trks), and B-Raf.[1][2][3][4][5] This guide provides a comparative analysis of the selectivity profile of these inhibitors against relevant alternatives, supported by experimental data and detailed protocols.
Data Presentation: Kinase Inhibitor Selectivity
The following tables summarize the inhibitory potency (IC50/Kᵢ) of representative pyrazolo[1,5-a]pyrimidine-derived compounds and compares them with alternative, well-established inhibitors targeting the same kinases.
Table 1: PI3Kδ Inhibition Profile
| Compound/Inhibitor | Scaffold Class | PI3Kδ IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Selectivity (α/δ) | Selectivity (β/δ) | Selectivity (γ/δ) |
| CPL302415 [4] | Pyrazolo[1,5-a]pyrimidine | 18 | 1,422 | 25,470 | 16,902 | ~79x | ~1415x | ~939x |
| Idelalisib (Zydelig®) | Quinazolinone | 1.5 | 8,600 | 560 | 2,100 | ~5733x | ~373x | ~1400x |
| Duvelisib (Copiktra®) | Quinazolinone | 2.5 | 1,100 | 1,900 | 27 | ~440x | ~760x | 10.8x (γ > δ) |
Data compiled from published literature. Values for Idelalisib and Duvelisib are representative and may vary based on assay conditions.
Table 2: CK2 Inhibition Profile
| Compound/Inhibitor | Scaffold Class | CK2 Kᵢ/IC₅₀ (nM) | Key Off-Targets | Notes |
| Pyrazolo[1,5-a]pyrimidine Analog | Pyrazolo[1,5-a]pyrimidine | 12 (Kᵢ) | Highly selective | Macrocyclic derivative showing exclusive selectivity for CK2.[6] |
| CX-4945 (Silmitasertib) [7] | Benzotriazole | 1.5 (IC₅₀) | DYRK1A (IC₅₀ = 6.8 nM), DYRK1B (IC₅₀ = 6.4 nM) | ATP-competitive inhibitor, has entered clinical trials.[7][8] |
| TBB (TBBz) [9] | Benzimidazole | 110 (IC₅₀) | Highly specific inhibitor. | Interacts with unique hydrophobic residues in CK2.[9] |
Table 3: Pan-Trk Inhibition Profile
| Compound/Inhibitor | Scaffold Class | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Notes |
| Macrocyclic Analog [2] | Pyrazolo[1,5-a]pyrimidine | 0.17 | 0.07 | 0.07 | Demonstrates potent, sub-nanomolar inhibition across all Trk isoforms.[2] |
| Compound 8/9 [2] | Pyrazolo[1,5-a]pyrimidine | 1.7 | - | - | Picolinamide-substituted derivative with high TrkA potency.[2] |
| Larotrectinib (Vitrakvi®) | Pyrazolo[3,4-d]pyrimidine | 5 | 11 | 7 | First-generation, highly selective pan-Trk inhibitor. |
| Entrectinib (Rozlytrek®) | Anthranilamide | 3 | 5 | 1 | First-generation Trk/ROS1/ALK inhibitor. |
Experimental Protocols
The determination of inhibitor selectivity and potency relies on robust in vitro assays. Below are detailed methodologies for typical kinase inhibition experiments.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity and its inhibition, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[4][10]
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
- Enzyme Dilution: Dilute the recombinant target kinase (e.g., PI3Kδ) to a predetermined optimal concentration in kinase buffer.
- Substrate/ATP Mixture: Prepare a solution containing the specific peptide or lipid substrate and ATP. The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[10][11]
- Inhibitor Dilution: Perform serial dilutions of the test compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives) in kinase buffer with a constant, low percentage of DMSO (e.g., <1%).
2. Kinase Reaction:
- Add 1 µL of the serially diluted inhibitor or DMSO (for high and low controls) to the wells of a 384-well assay plate.
- Add 2 µL of the diluted kinase enzyme to each well.
- Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[10]
3. Signal Detection:
- Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[10]
- Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30 minutes.[10]
- Measure the luminescence signal using a compatible plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
4. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[10]
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be affected by inhibiting kinases crucial for cell survival.
1. Cell Culture:
- Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a specific density and allow them to adhere overnight.
2. Compound Treatment:
- Treat the cells with various concentrations of the inhibitor, serially diluted in the culture medium. Include a vehicle control (e.g., DMSO).
- Incubate the cells for a specified period (e.g., 72 hours).
3. MTT Incubation:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
4. Solubilization and Measurement:
- Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
- The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Mandatory Visualizations
Signaling Pathway
Caption: Simplified PI3K/AKT signaling pathway, a key regulator of cell growth and survival.
Experimental Workflow
Caption: Workflow for a typical in vitro luminescence-based kinase inhibition assay.
Logical Relationship
Caption: Structure-Activity Relationship (SAR) for pyrazolo[1,5-a]pyrimidine inhibitors.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toward the rational design of protein kinase casein kinase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Analysis of 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Derivatives as Protein Kinase Inhibitors
A detailed guide for researchers and drug development professionals on the in vitro evaluation of 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives, a promising scaffold for targeted cancer therapy. This guide provides a comparative analysis of their biological activity, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective protein kinase inhibitors.[1] The bromine atom at the 3-position serves as a versatile synthetic handle for introducing diverse substituents via cross-coupling reactions, while the carboxylic acid at the 6-position can be readily functionalized to modulate physicochemical properties and target engagement.[1] This bifunctionality allows for the creation of extensive compound libraries for structure-activity relationship (SAR) studies, aimed at identifying novel therapeutics for various cancers.[1]
This guide summarizes the in vitro performance of a series of this compound derivatives against key oncogenic kinases and in cellular viability assays. Detailed methodologies for the cited experiments are provided to facilitate reproducibility and further investigation.
Comparative Biological Activity
Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against a range of protein kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase delta (PI3Kδ), and Janus Kinase 2 (JAK2).[1] The inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50), varies depending on the specific substitutions at the 3- and 6-positions of the pyrazolopyrimidine core.
Below is a comparative summary of the in vitro activity of representative derivatives.
| Compound ID | R Group (at position 6) | Target Kinase | IC50 (nM) | Cell Line | Cell Viability GI50 (µM) |
| BPP-1 | -COOH | EGFR | 150 | A549 (Lung) | 5.2 |
| BPP-2 | -CONH-Ph | EGFR | 85 | A549 (Lung) | 2.8 |
| BPP-3 | -CONH-(4-MeO-Ph) | EGFR | 55 | A549 (Lung) | 1.5 |
| BPP-4 | -COOH | PI3Kδ | 250 | Jurkat (Leukemia) | 8.1 |
| BPP-5 | -CONH-Ph | PI3Kδ | 120 | Jurkat (Leukemia) | 4.3 |
| BPP-6 | -CONH-(4-MeO-Ph) | PI3Kδ | 75 | Jurkat (Leukemia) | 2.1 |
| BPP-7 | -COOH | JAK2 | < 100 | HEL (Erythroleukemia) | Not Reported |
| BPP-8 | -CONH-Ph | JAK2 | 60 | HEL (Erythroleukemia) | Not Reported |
| BPP-9 | -CONH-(4-MeO-Ph) | JAK2 | 40 | HEL (Erythroleukemia) | Not Reported |
Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes. Actual values may vary depending on experimental conditions.
Signaling Pathway Inhibition
The primary mechanism of action for these compounds is the competitive inhibition of ATP binding to the kinase active site, thereby blocking downstream signaling pathways that drive cell proliferation and survival.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 values of the compounds against target kinases.
References
Comparative Docking Analysis of Pyrazolo[1,5-a]pyrimidine Compounds in Drug Discovery
A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction mechanisms of pyrazolo[1,5-a]pyrimidine derivatives with various therapeutic targets. This report synthesizes data from recent studies, presenting comparative docking scores, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Its derivatives have been extensively investigated as inhibitors of various protein kinases and enzymes implicated in cancer and microbial infections.[2][3][4] Molecular docking studies have been instrumental in elucidating the binding modes of these compounds, guiding the design and optimization of potent and selective inhibitors. This guide provides a comparative overview of these computational studies.
Comparative Docking Performance of Pyrazolo[1,5-a]pyrimidine Derivatives
The following tables summarize the in silico and in vitro activities of various pyrazolo[1,5-a]pyrimidine compounds against key biological targets, as reported in recent literature.
Table 1: Anticancer Activity (Kinase Inhibition)
| Compound ID/Series | Target Kinase(s) | Docking Score (kcal/mol) | Key Interacting Residues | In Vitro Activity (IC50) | Reference |
| 6a, 6b | EGFR, HER2 | Not explicitly stated, but noted to bind firmly via hydrogen bonds. | Not explicitly detailed in abstract. | 6a: EGFR (0.163 µM), HER2 (0.116 µM); 6b: EGFR (0.126 µM), HER2 (0.083 µM) | [3] |
| 5h, 5i | CDK2, CDK1, CDK5, CDK9 | Not specified. | Not specified. | 5h: CDK2 (22 nM); 5i: CDK2 (24 nM); Both showed potent activity against CDK1, CDK5, and CDK9 (28-80 nM). | [5] |
| 4d | VEGFR-2 | Not specified, but showed significant binding interactions. | Not specified. | MCF-7 (0.72 µM), HepG2 (0.14 µM), A549 (2.33 µM) | [6] |
| 6t, 6s | CDK2, TRKA | Not specified, but binding modes were similar to known inhibitors. | Not specified. | 6t: CDK2 (0.09 µM), TRKA (0.45 µM); 6s: CDK2 (0.23 µM), TRKA (0.45 µM) | [7] |
| 13 | PI3Kδ | Not specified, but binds similarly to GDC-0941. | Val-828 | Not specified. | [8] |
| 18b | CDK9 | Not specified. | Not specified. | Potent CDK9 activity with greater selectivity than the parent compound. | [9] |
| 9a/b, 11a/b | Pim-1 | Not specified. | Not specified. | Nanomolar inhibitory activity. | [10] |
Table 2: Antimicrobial Activity
| Compound ID/Series | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | In Vitro Activity (MIC/IC50) | Reference |
| 8b, 10e, 10i, 10n | Not Specified | Not specified. | Not specified. | Most active against Gram-positive and Gram-negative bacteria. | [4] |
| 4c | MurA | Not specified, but engages in crucial residues within the active site. | Not specified. | MIC (E. coli): 1.95 µg/mL; IC50 (MurA): 3.77 µg/mL | [11] |
| 7b | RNA Polymerase | High docking score. | Not specified. | IC50: 0.213 µg/ml | [12] |
| 17 | Not Specified | Not specified. | Not specified. | Most active compound against various bacterial and fungal strains. | [13] |
Experimental Protocols
The methodologies employed in the cited docking studies generally follow a standard workflow. Below is a generalized protocol based on the reviewed literature.
Molecular Docking Protocol:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then energy minimized to relieve any steric clashes.
-
Ligand Preparation: The 2D structures of the pyrazolo[1,5-a]pyrimidine derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized using a suitable force field.
-
Grid Generation: A grid box is defined around the active site of the target protein. The dimensions of the grid are set to encompass the entire binding pocket to allow the ligand to move freely during the docking simulation.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The program explores various conformations and orientations of the ligand within the active site and calculates the binding affinity (docking score) for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand based on the docking score and the formation of favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the active site.
Visualizing Molecular Interactions and Pathways
The following diagrams illustrate a generalized experimental workflow for molecular docking studies and a simplified representation of a common signaling pathway targeted by pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Caption: Generalized workflow for molecular docking studies.
Caption: Simplified RTK signaling pathway inhibited by pyrazolo[1,5-a]pyrimidines.
References
- 1. Synthesis, anticancer activity, and molecular docking of new pyrazolo[1,5-a]pyrimidine derivatives [ouci.dntb.gov.ua]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological assessment, and docking study of new pyrazolo[1,5-a]pyrimidine derivatives with potential anticancer activity. (2025) | Yasmin AE Shafei [scispace.com]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
Validating 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic Acid as a Versatile Hinge-Binding Scaffold for Kinase Inhibitor Development
For Immediate Release
The pyrazolo[1,5-a]pyrimidine scaffold acts as a bioisostere of adenine, enabling it to competitively bind to the ATP-binding site of kinases. The nitrogen atoms within the bicyclic ring system form crucial hydrogen bonds with the kinase hinge region, effectively anchoring the inhibitor. The bromine atom at the 3-position and the carboxylic acid group at the 6-position serve as versatile synthetic handles for introducing various substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This adaptability makes it a valuable starting point for fragment-based drug discovery and lead optimization.
Performance Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives and Established Kinase Inhibitors
To contextualize the potential of the 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid scaffold, this section compares the inhibitory activities (IC50 values) of its derivatives against key kinases with those of well-established inhibitors. It is important to note that the data for the pyrazolo[1,5-a]pyrimidine compounds are for substituted derivatives, highlighting the scaffold's potential upon modification.
Table 1: Comparative Inhibitory Activity (IC50) Against EGFR
| Compound/Drug | EGFR WT (nM) | EGFR L858R (nM) | EGFR L858R/T790M (nM) |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Data Not Available | Data Not Available | Data Not Available |
| Gefitinib | 15.5 | - | 823.3 |
| Erlotinib | 2 | - | - |
| Afatinib | 0.5 | 0.4 | 10 |
| Osimertinib | 493.8 | - | 11.44 |
| Staurosporine | 937 | - | 3 |
Data for established inhibitors sourced from multiple studies.[1][2][3]
Table 2: Comparative Inhibitory Activity (IC50) Against B-Raf
| Compound/Drug | B-Raf V600E (nM) | c-Raf (nM) |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Potent Inhibition Reported | Data Not Available |
| Vemurafenib | 31 | 48 |
| Dabrafenib | - | - |
| Sorafenib | 38 | 6 |
Data for established inhibitors sourced from multiple studies. While specific IC50 values for derivatives targeting B-Raf were not found, literature confirms their potential.[1][4]
Table 3: Comparative Inhibitory Activity (IC50) Against PI3Kδ
| Compound/Drug | PI3Kδ (nM) | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Potent Inhibition Reported | Data Not Available | Data Not Available | Data Not Available |
| Idelalisib | - | - | - | - |
| IC-87114 | 500 | >100,000 | 75,000 | 29,000 |
| Buparlisib (Pan-PI3K) | 116 | 52 | 166 | 262 |
Data for established inhibitors sourced from multiple studies. Literature supports the development of potent PI3Kδ inhibitors from this scaffold.[1][5][6]
Signaling Pathways Targeted by Inhibitors of the Pyrazolo[1,5-a]pyrimidine Scaffold
The kinases targeted by derivatives of this scaffold are central nodes in critical signaling pathways that drive cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers.
Caption: Simplified signaling pathways downstream of EGFR, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are targeted by derivatives of the pyrazolo[1,5-a]pyrimidine scaffold.
Experimental Protocols
The validation of kinase inhibitors relies on robust and reproducible experimental protocols. Below are generalized methodologies for in vitro kinase inhibition assays commonly used to determine IC50 values.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.
Materials:
-
Kinase of interest (e.g., EGFR, B-Raf, PI3Kδ)
-
Specific substrate peptide
-
ATP
-
Test compound (e.g., this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add the serially diluted compound or DMSO (vehicle control).
-
Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A generalized workflow for an in vitro luminescence-based kinase inhibition assay.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its derivatives have demonstrated potent activity against a range of clinically relevant kinases. The core structure effectively engages with the kinase hinge region, while the functional handles at the 3 and 6 positions provide ample opportunity for medicinal chemists to optimize for potency, selectivity, and drug-like properties. Further investigation into the structure-activity relationships of derivatives of this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Bioisosteric Replacement Strategies for the Pyrazolo[1,5-a]pyrimidine Core: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure, particularly in the development of kinase inhibitors. Its resemblance to purine enables it to effectively interact with the ATP-binding sites of numerous kinases, leading to the discovery of potent inhibitors for targets such as Pim-1, CDK2, and others. However, the need to optimize properties like selectivity, potency, metabolic stability, and patentability often necessitates the exploration of bioisosteric replacements. This guide provides a comparative analysis of key bioisosteres for the pyrazolo[1,5-a]pyrimidine core, supported by experimental data from published studies.
Core Scaffold Comparison: Performance Against Key Kinase Targets
This section details the comparative biological activity of pyrazolo[1,5-a]pyrimidine and its bioisosteres. The data is compiled from studies where these scaffolds were evaluated against the same or closely related kinase targets under similar assay conditions.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
The pyrazolo[4,3-d]pyrimidine scaffold has been successfully employed as a bioisostere of purine-like scaffolds, including pyrazolo[1,5-a]pyrimidine, in the design of CDK inhibitors. A direct comparison with the well-known CDK inhibitor roscovitine, which has a purine-like core, highlights the potential of this bioisosteric replacement.
Table 1: Comparison of a Pyrazolo[4,3-d]pyrimidine Analog with Roscovitine (a Purine-like CDK Inhibitor)
| Compound/Scaffold | Target | IC50 (µM)[1] | Antiproliferative Activity (NCI 60-cell line panel, GI50 µM)[1] |
| Compound 7 (Pyrazolo[4,3-d]pyrimidine) | CDK2/cyclin E | 0.055 | 0.1 - 1.0 |
| Roscovitine (Purine-like) | CDK2/cyclin E | 0.160 | 1.0 - 10.0 |
Note: While roscovitine is not a pyrazolo[1,5-a]pyrimidine, its purine-like core is bioisosterically analogous. The data demonstrates the successful application of a pyrazolo-pyrimidine isomer as a potent alternative.
Pim-1 Kinase Inhibition
The imidazo[1,2-b]pyridazine scaffold has emerged as a viable bioisostere for the pyrazolo[1,5-a]pyrimidine core in the context of Pim-1 kinase inhibition. Comparative data suggests that both scaffolds can yield highly potent inhibitors.
Table 2: Comparative Activity of Pyrazolo[1,5-a]pyrimidine and Imidazo[1,2-b]pyridazine Scaffolds as Pim-1 Inhibitors
| Compound/Scaffold | Target | IC50 (nM) | Cellular Activity (Cell Line) |
| Pyrazolo[1,5-a]pyrimidine Analog (Compound 11b) | Pim-1 | 16[2] | Suppresses BAD phosphorylation in PC-3 cells[2] |
| Imidazo[1,2-b]pyridazine Analog (K00135) | PIM1 | <50[3] | Impairs survival of PIM-overexpressing Ba/F3 cells[3] |
Visualizing Bioisosteric Relationships and Experimental Workflow
The following diagrams illustrate the concept of bioisosteric replacement for the pyrazolo[1,5-a]pyrimidine core and a general workflow for evaluating these compounds.
Caption: Bioisosteric relationships of the pyrazolo[1,5-a]pyrimidine core.
Caption: General experimental workflow for evaluating bioisosteric replacements.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (CDK2/cyclin E)
This protocol is adapted from methodologies used for evaluating CDK inhibitors.[1]
-
Reagents and Materials:
-
Recombinant human CDK2/cyclin E enzyme.
-
Histone H1 as substrate.
-
[γ-³³P]ATP.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test compounds (dissolved in DMSO).
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound, CDK2/cyclin E enzyme, and substrate (Histone H1) in the kinase assay buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Pim-1)
This protocol is based on typical procedures for assessing Pim-1 kinase inhibitors.[2]
-
Reagents and Materials:
-
Recombinant human Pim-1 kinase.
-
Biotinylated peptide substrate (e.g., from BAD protein).
-
ATP.
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT).
-
Test compounds (in DMSO).
-
Streptavidin-coated plates.
-
Phospho-specific antibody for the substrate.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
96-well microplate reader.
-
-
Procedure:
-
Add serially diluted test compounds to the wells of a microplate.
-
Add Pim-1 kinase and the biotinylated peptide substrate in kinase assay buffer.
-
Start the reaction by adding ATP and incubate at 30°C for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate and add a phospho-specific primary antibody.
-
After incubation and washing, add an HRP-conjugated secondary antibody.
-
Following another incubation and wash, add TMB substrate.
-
Stop the color development with an acidic stop solution.
-
Read the absorbance at 450 nm.
-
Determine the IC50 values from the dose-response curves.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This is a general protocol for assessing the antiproliferative effects of compounds on cancer cell lines.[4][5][6]
-
Reagents and Materials:
-
Human cancer cell lines (e.g., PC-3 for prostate cancer).
-
Complete cell culture medium.
-
Test compounds (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.
-
Protocol 4: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for evaluating the pharmacokinetic properties of a test compound in a murine model.[7][8]
-
Animals and Housing:
-
Use a suitable mouse strain (e.g., CD-1 or BALB/c).
-
House the animals in a controlled environment with access to food and water.
-
-
Compound Administration:
-
Formulate the test compound in an appropriate vehicle for the desired route of administration (e.g., oral gavage or intravenous injection).
-
Administer a single dose of the compound to the mice.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood can be collected via methods such as tail vein or retro-orbital bleeding.
-
Process the blood samples to obtain plasma.
-
-
Sample Analysis:
-
Analyze the plasma samples to determine the concentration of the test compound using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Data Analysis:
-
Plot the plasma concentration of the compound versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t½) using appropriate pharmacokinetic software.
-
Conclusion
The pyrazolo[1,5-a]pyrimidine core is a versatile and highly effective scaffold in drug discovery. However, bioisosteric replacement is a powerful strategy to fine-tune the pharmacological profile of lead compounds. Scaffolds such as pyrazolo[4,3-d]pyrimidine and imidazo[1,2-b]pyridazine have demonstrated considerable promise as viable alternatives, offering opportunities to modulate potency, selectivity, and other drug-like properties. The selection of an appropriate bioisostere should be guided by the specific therapeutic target and the desired property improvements, with rigorous comparative evaluation, as outlined in this guide, being essential for successful drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Showdown: 3-Bromo- vs. 3-Chloro-pyrazolo[1,5-a]pyrimidine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals working with the pyrazolo[1,5-a]pyrimidine scaffold, the choice of halogen at the 3-position is a critical decision that dictates synthetic strategy and efficiency. This guide provides an objective comparison of the reactivity of 3-bromo- and 3-chloro-pyrazolo[1,5-a]pyrimidine in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
Executive Summary
In the landscape of palladium-catalyzed cross-coupling reactions, a well-established reactivity trend places aryl bromides as more reactive than their chloro counterparts.[1][2][3][4] This principle holds true for the pyrazolo[1,5-a]pyrimidine system. The enhanced reactivity of the 3-bromo derivative is primarily attributed to a lower carbon-halogen bond dissociation energy, which facilitates the often rate-determining oxidative addition step in the catalytic cycle.[1][3] Consequently, 3-bromo-pyrazolo[1,5-a]pyrimidines generally undergo cross-coupling reactions under milder conditions and often provide higher yields compared to their 3-chloro analogs. While advances in catalyst technology have made the more economical aryl chlorides viable substrates, the inherent reactivity advantage of aryl bromides remains a key consideration in synthetic planning.
Data Presentation: A Comparative Overview
Below is a summary of typical reaction conditions and yields for the Suzuki-Miyaura coupling of a 3-bromo-pyrazolo[1,5-a]pyrimidine derivative, which highlights the feasibility and optimization of such transformations.
Table 1: Optimization of Suzuki-Miyaura Coupling for 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid [5]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield of Coupled Product (%) |
| 1 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | - | 9 |
| 2 | PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | Dioxane | 110 | - | 13 |
| 3 | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ (3) | EtOH/H₂O (4:1) | 135 (µW) | 40 min | 96 |
| 4 | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (2) | EtOH/H₂O (4:1) | 135 (µW) | 40 min | 98 |
Note: The primary challenge noted in this study was the competing debromination reaction. The optimized conditions with the XPhosPdG2 catalyst and XPhos ligand successfully suppressed this side reaction.
For 3-chloro-pyrazolo[1,5-a]pyrimidines, while specific data for the 3-position is sparse, studies on other chloropyrimidines indicate that successful couplings often necessitate more robust catalyst systems, such as those employing bulky, electron-rich phosphine ligands like P(t-Bu)₃, and potentially higher temperatures or longer reaction times to achieve comparable yields to their bromo counterparts.[6]
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. It is crucial to note that optimal conditions are substrate-dependent and may require further optimization.
Suzuki-Miyaura Coupling of 3-Bromo-pyrazolo[1,5-a]pyrimidine (Optimized Microwave Protocol)[5]
This protocol is based on the successful coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.
-
Materials:
-
3-Bromo-pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhosPdG2 (2.5 mol%)
-
XPhos (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Ethanol/Water (4:1 mixture)
-
-
Procedure:
-
To a microwave reactor vial, add the 3-bromo-pyrazolo[1,5-a]pyrimidine, arylboronic acid, XPhosPdG2, XPhos, and K₂CO₃.
-
Add the ethanol/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 135 °C for 40 minutes with stirring.
-
After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Representative Buchwald-Hartwig Amination of a 3-Bromo-heterocycle[7][8]
This is a general protocol that can be adapted for 3-bromo-pyrazolo[1,5-a]pyrimidine.
-
Materials:
-
3-Bromo-pyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., RuPhos Precatalyst, 2-4 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precatalyst (or palladium source and ligand) and the base.
-
Add the 3-bromo-pyrazolo[1,5-a]pyrimidine.
-
Add the anhydrous solvent, followed by the amine via syringe.
-
Heat the reaction mixture with vigorous stirring (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography.
-
Mandatory Visualization
The pyrazolo[1,5-a]pyrimidine scaffold is a key component in many kinase inhibitors. The following diagrams illustrate a generalized experimental workflow and two relevant signaling pathways where these compounds are often targeted.
Caption: Comparative workflow for cross-coupling reactions.
Caption: Inhibition of the Pim-1 signaling pathway.
Caption: Inhibition of the PI3Kδ signaling pathway.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Scaffolds: Pyrazolo[1,5-a]pyrimidine versus Pyrazolo[3,4-d]pyrimidine in Drug Discovery
In the landscape of medicinal chemistry, the pyrazolopyrimidine core stands out as a "privileged" structure, forming the foundation of numerous therapeutic agents. Its two most prominent isomers, pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine, have been extensively explored, particularly as kinase inhibitors in oncology and immunology. While both scaffolds share a common bicyclic framework, their distinct nitrogen arrangement imparts unique physicochemical and pharmacological properties. This guide provides a detailed comparison of these two scaffolds, offering insights into their respective advantages and liabilities for researchers and drug development professionals.
Core Structural and Physicochemical Differences
The fundamental difference between the two scaffolds lies in the fusion of the pyrazole and pyrimidine rings. The pyrazolo[3,4-d]pyrimidine is a direct isostere of adenine, the purine base in ATP.[1] This structural mimicry makes it a natural fit for the ATP-binding site of kinases, acting as a competitive inhibitor.[1] This bioisosterism is a key advantage, providing a well-understood mechanism for target engagement.
Conversely, the pyrazolo[1,5-a]pyrimidine scaffold, while not a direct purine isostere, offers greater synthetic tractability and opportunities for vectoral diversity. Its synthesis, typically through the condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents, allows for substitution at five distinct positions (2, 3, 5, 6, and 7), providing ample scope for fine-tuning pharmacological and pharmacokinetic properties.[2][3]
One of the most significant practical differences observed in drug development is aqueous solubility. The pyrazolo[3,4-d]pyrimidine scaffold is notoriously prone to poor solubility, a challenge that can hinder preclinical and clinical development.[1] This often necessitates the adoption of enabling strategies such as prodrugs or advanced formulations like nanoparticles and liposomes to improve bioavailability.[4] In contrast, the pyrazolo[1,5-a]pyrimidine scaffold has been successfully modified to yield compounds with improved solubility and favorable pharmacokinetic profiles without requiring such interventions.[5]
Comparative Biological Activity and Selectivity
Both scaffolds have yielded potent inhibitors against a wide range of protein kinases. However, the pyrazolo[1,5-a]pyrimidine core has arguably demonstrated broader success in recent clinical applications, with two of the three FDA-approved Tropomyosin Receptor Kinase (TRK) inhibitors, Larotrectinib and Entrectinib, featuring this scaffold.[6]
The following tables summarize the inhibitory activities of representative compounds from each scaffold class against various kinase targets.
Table 1: Biological Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Kinase(s) | IC50 (nM) | Cell-Based Assay (IC50, nM) | Reference Cell Line |
| 11b | Pim-1, Flt-3 | 2, 29 | 1000 (BAD phosphorylation) | MOLM-14 |
| CPL302253 (54) | PI3Kδ | 2.8 | N/A | N/A |
| Larotrectinib | TRKA, TRKB, TRKC | 5, 11, 6 | 12 (KM12 cells) | KM12 |
| Entrectinib | TRKA, TRKB, TRKC | 1.7, 0.1, 0.1 | 11 (KM12 cells) | KM12 |
Table 2: Biological Activity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target Kinase(s) | IC50 (nM) | Cell-Based Assay (IC50, nM) | Reference Cell Line |
| Compound 14 | CDK2/cyclin A2 | 57 | 6 | HCT-116 |
| Compound 15 | CDK2/cyclin A2 | 119 | 7 | HCT-116 |
| Compound 12b | VEGFR-2 | 63 | 3343 | MDA-MB-468 |
| Allopurinol | Xanthine Oxidase | N/A | N/A | N/A |
As evidenced by the data, the pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to generate highly potent and selective inhibitors. For instance, compound 11b demonstrates excellent selectivity for Pim-1 kinase, and CPL302253 is a potent and selective PI3Kδ inhibitor.[3][7] The clinical success of TRK inhibitors based on this scaffold further underscores its therapeutic potential.[6]
Derivatives of pyrazolo[3,4-d]pyrimidine have also shown significant promise, particularly as inhibitors of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2).[8] However, achieving high selectivity can be challenging due to the inherent mimicry of the ubiquitous ATP molecule.
Signaling Pathways and Experimental Workflows
The development of drugs based on these scaffolds often targets critical signaling pathways implicated in cancer and inflammation. Below are diagrams illustrating some of these pathways and a general workflow for inhibitor development.
References
- 1. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a compound that requires careful management due to its potential hazards.
Hazard and Precautionary Data
Based on data for structurally similar compounds, this compound is anticipated to present the following hazards. Adherence to the recommended precautionary statements is crucial for safe handling.
| Hazard Statement | Description | Precautionary Statement |
| H315 | Causes skin irritation | P264: Wash skin thoroughly after handling. |
| H319 | Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H302 | Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. |
Experimental Protocol: Waste Disposal Procedure
Follow these steps to ensure the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[1] A face shield may be necessary if there is a risk of splashing.
-
Conduct all waste handling procedures within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Ensure an eyewash station and safety shower are readily accessible.
2. Waste Collection and Segregation:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, spatulas, pipette tips), in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., irritant, health hazard).
3. Spill Management:
-
In the event of a spill, prevent further spread by containing the material with an inert absorbent (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[2]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Ensure the area is well-ventilated during and after the cleanup.[1]
4. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[1][2]
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.
-
Arrange for the disposal of the waste through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
References
Personal protective equipment for handling 3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS No. 1273577-71-1). The following recommendations are based on the hazard profiles of structurally similar pyrazolo[1,5-a]pyrimidine derivatives, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. It is imperative to handle this compound with caution in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a comprehensive approach to personal protection is essential.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or higher | To prevent inhalation of dust particles which may cause respiratory irritation.[1] |
| Eye and Face Protection | Safety glasses with side-shields or goggles, and a face shield | To protect against splashes and solid particles causing serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact which can lead to irritation.[1][2] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | To minimize skin exposure. For larger quantities or when there is a risk of significant spillage, chemical-resistant coveralls and boots are recommended. |
Operational and Handling Plan
A systematic approach to handling this compound is critical to ensure laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Caption: Procedural workflow for safe handling of the compound.
Emergency Procedures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill and Disposal Plan
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully scoop the solid material into a labeled container for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose: All cleanup materials should be disposed of as hazardous waste.
Waste Disposal:
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
